molecular formula C10H16N2O2 B1287022 Ethyl 1-(cyanomethyl)piperidine-4-carboxylate CAS No. 460094-92-2

Ethyl 1-(cyanomethyl)piperidine-4-carboxylate

Cat. No.: B1287022
CAS No.: 460094-92-2
M. Wt: 196.25 g/mol
InChI Key: FQXSZQCXVCEMJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-(cyanomethyl)piperidine-4-carboxylate is a useful research compound. Its molecular formula is C10H16N2O2 and its molecular weight is 196.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 1-(cyanomethyl)piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c1-2-14-10(13)9-3-6-12(7-4-9)8-5-11/h9H,2-4,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQXSZQCXVCEMJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"Ethyl 1-(cyanomethyl)piperidine-4-carboxylate" synthesis and characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 1-(cyanomethyl)piperidine-4-carboxylate

Abstract

This technical guide provides a comprehensive overview of this compound, a key heterocyclic intermediate in modern medicinal chemistry. We present a detailed, field-proven protocol for its synthesis via N-alkylation of ethyl piperidine-4-carboxylate. The core of this document is a thorough explanation of the analytical workflows required to validate the compound's identity, structure, and purity, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, chemists, and drug development professionals who require a practical and scientifically grounded understanding of this valuable synthetic building block.

Introduction: Strategic Importance in Drug Discovery

This compound (CAS No. 460094-92-2) is a substituted piperidine derivative with the molecular formula C₁₀H₁₆N₂O₂.[1] Its structure is distinguished by a central piperidine ring, a versatile scaffold in drug design, functionalized with an ethyl ester at the C4 position and a cyanomethyl group on the ring's nitrogen atom.

The strategic importance of this molecule stems from the prevalence of the piperidine moiety in a vast array of pharmaceuticals.[1] Piperidine-containing compounds are known to exhibit a wide range of pharmacological activities, including antidepressant, antitumor, and antimicrobial properties.[1] this compound serves as a highly adaptable intermediate, where its functional groups—the nitrile and the ester—offer reactive handles for further molecular elaboration and the construction of more complex therapeutic agents.[1]

Synthesis: A Protocol for N-Alkylation

The most direct and common approach for synthesizing the title compound is through the nucleophilic substitution reaction (S_N2) between a piperidine precursor and a cyanomethylating agent. Our recommended protocol involves the N-alkylation of ethyl piperidine-4-carboxylate using 2-chloroacetonitrile.

Mechanistic Rationale

The secondary amine of the ethyl piperidine-4-carboxylate starting material acts as a nucleophile. The reaction requires a non-nucleophilic base, such as potassium carbonate, to deprotonate the amine, thereby increasing its nucleophilicity. The resulting piperidinide anion then attacks the electrophilic carbon of 2-chloroacetonitrile, displacing the chloride leaving group to form the desired C-N bond. An aprotic polar solvent like acetonitrile is chosen to solvate the reactants and facilitate the reaction without interfering with the nucleophile.

Experimental Protocol

Materials and Reagents:

  • Ethyl piperidine-4-carboxylate (1.0 eq)

  • 2-Chloroacetonitrile (1.2 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.5 eq)

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add ethyl piperidine-4-carboxylate (1.0 eq) and anhydrous acetonitrile.

  • Add anhydrous potassium carbonate (2.5 eq) to the solution. The mixture will be a suspension.

  • Begin vigorous stirring and add 2-chloroacetonitrile (1.2 eq) dropwise to the suspension at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 82°C) and maintain for 6-8 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, cool the mixture to room temperature and filter off the solid K₂CO₃.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.

  • Dissolve the resulting residue in ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel, if necessary, to obtain pure this compound as an oil or low-melting solid.

Synthetic Workflow Diagram

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product A Ethyl piperidine-4-carboxylate F This compound A->F B 2-Chloroacetonitrile B->F C K₂CO₃ (Base) C->F D Acetonitrile (Solvent) D->F E Reflux, 6-8h E->F

Caption: N-Alkylation synthesis workflow.

Structural Characterization and Validation

A multi-technique analytical approach is essential for the unambiguous confirmation of the product's structure and purity. The following data are predicted based on the known spectral properties of the constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of the synthesized molecule.

¹H NMR Spectroscopy: The proton NMR spectrum will confirm the presence of all key structural components. The predicted chemical shifts (in ppm, relative to TMS) in a solvent like CDCl₃ are summarized below.

ProtonsPredicted δ (ppm)MultiplicityIntegrationAssignment
-O-CH₂-CH₃~1.25Triplet (t)3HEthyl ester methyl group
Piperidine H3, H5 (axial)~1.70-1.85Multiplet (m)2HPiperidine ring
Piperidine H3, H5 (equatorial)~1.90-2.05Multiplet (m)2HPiperidine ring
Piperidine H4~2.25-2.40Multiplet (m)1HPiperidine ring
Piperidine H2, H6 (axial)~2.50-2.65Multiplet (m)2HPiperidine ring
Piperidine H2, H6 (equatorial)~2.90-3.05Multiplet (m)2HPiperidine ring
-N-CH₂-CN~3.60Singlet (s)2HCyanomethyl methylene
-O-CH₂-CH₃~4.12Quartet (q)2HEthyl ester methylene

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information, confirming the carbon skeleton and the presence of quaternary carbons like the carbonyl and nitrile carbons.

CarbonPredicted δ (ppm)Assignment
-O-CH₂-C H₃~14.2Ethyl ester methyl carbon
Piperidine C3, C5~28.0Piperidine ring carbons
Piperidine C4~40.5Piperidine ring carbon
-N-C H₂-CN~45.0Cyanomethyl methylene carbon
Piperidine C2, C6~52.5Piperidine ring carbons
-O-C H₂-CH₃~60.5Ethyl ester methylene carbon
-N-CH₂-C N~117.0Nitrile carbon
-C =O~174.5Ester carbonyl carbon
Infrared (IR) Spectroscopy

IR spectroscopy is used to verify the presence of key functional groups. The spectrum is expected to show strong, characteristic absorption bands.

Functional GroupBondPredicted Absorption (cm⁻¹)Intensity
AlkaneC-H2850-2960Medium-Strong
NitrileC≡N2240-2260Medium
EsterC=O~1735Strong
EsterC-O1150-1250Strong

The absence of a broad absorption band in the 3300-3500 cm⁻¹ region confirms the complete alkylation of the secondary amine starting material.[2]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the final product.

  • Molecular Weight: 196.25 g/mol .[1]

  • Expected Ion Peak: In an Electrospray Ionization (ESI) mass spectrum, the compound is expected to be observed primarily as the protonated molecular ion, [M+H]⁺, at an m/z ratio of approximately 197.26.

Characterization Workflow Diagram

G cluster_input Input cluster_techniques Analytical Techniques cluster_output Validation A Synthesized Product B 1H & 13C NMR A->B C IR Spectroscopy A->C D Mass Spectrometry A->D E Structure & Purity Confirmed B->E C->E D->E

Caption: Workflow for analytical validation.

Conclusion

This guide has detailed a robust and reproducible synthetic pathway to this compound, a molecule of significant interest to the pharmaceutical and organic synthesis communities. The N-alkylation protocol described is efficient and utilizes readily available commercial reagents. Furthermore, the comprehensive characterization workflow, employing NMR, IR, and MS, provides a self-validating system to ensure the high purity and structural integrity of the final compound. The availability of this well-characterized intermediate paves the way for its use in the development of novel, complex molecules with potential therapeutic applications.

References

  • Chemguide. (n.d.). Interpreting Infra-red Spectra. Retrieved from [Link]

Sources

Physicochemical properties of "Ethyl 1-(cyanomethyl)piperidine-4-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 1-(cyanomethyl)piperidine-4-carboxylate

For inquiries regarding this document, please contact the Senior Application Scientist.

Introduction

This compound is a substituted piperidine derivative of significant interest in medicinal chemistry and drug development.[1] Its molecular architecture, featuring a piperidine scaffold, an ethyl ester, and a cyanomethyl group, makes it a versatile synthetic intermediate for the elaboration of more complex molecular entities. The piperidine ring is a prevalent structural motif in a vast array of pharmaceuticals, valued for its ability to impart favorable pharmacokinetic properties such as improved solubility and bioavailability.[1] Consequently, this compound serves as a valuable building block in the synthesis of novel therapeutic agents, with potential applications in areas such as antidepressant, antitumor, and antimicrobial research.[1] This guide provides a comprehensive overview of its physicochemical properties, synthesis, and analytical characterization, offering a technical resource for researchers and scientists in the field.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug discovery and development. These properties influence a molecule's behavior in biological systems, affecting its absorption, distribution, metabolism, and excretion (ADME) profile. While specific experimental data for this compound is not extensively reported in the literature, its key identifiers are well-established. For other properties, data from the closely related precursor, Ethyl piperidine-4-carboxylate, can provide valuable estimations.

Table 1: Physicochemical Properties of this compound and a Related Analog

PropertyValue (this compound)Estimated Value (from Ethyl piperidine-4-carboxylate)
Molecular Formula C₁₀H₁₆N₂O₂[1]C₈H₁₅NO₂[2][3]
Molecular Weight 196.25 g/mol [1]157.21 g/mol [2][3]
CAS Number 460094-92-2[1]1126-09-6[2][3]
Appearance Data not availableClear colorless to slightly brown liquid[4]
Boiling Point Data not available204 °C[4]
Density Data not available1.02 g/mL at 25 °C[4]
pKa Data not available9.83 ± 0.10[4]
LogP Data not available1.15[4]

Molecular Structure

The structure of this compound is central to its chemical reactivity and biological activity. The diagram below illustrates the connectivity of the atoms and the key functional groups.

Synthesis_Workflow reagents Ethyl piperidine-4-carboxylate Chloroacetonitrile Potassium Carbonate Acetonitrile reaction Reaction Setup Inert atmosphere (N₂) Stirring at reflux reagents->reaction workup Aqueous Workup Filter solid K₂CO₃ Evaporate acetonitrile Partition between EtOAc and H₂O reaction->workup purification Purification Column Chromatography (Silica gel, Hexane:EtOAc gradient) workup->purification product Final Product This compound purification->product

Caption: Proposed workflow for the synthesis of the target compound.

Experimental Protocol: N-Cyanomethylation

This protocol describes a general procedure for the synthesis of this compound.

Materials:

  • Ethyl piperidine-4-carboxylate

  • Chloroacetonitrile (or Bromoacetonitrile)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add Ethyl piperidine-4-carboxylate (1.0 eq).

  • Dissolve the starting material in anhydrous acetonitrile.

  • Add anhydrous potassium carbonate (2.0-3.0 eq) to the solution. This acts as a base to deprotonate the piperidine nitrogen, facilitating the nucleophilic attack.

  • To the stirred suspension, add chloroacetonitrile (1.1-1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter off the potassium carbonate.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using a suite of analytical techniques.

Predicted Spectroscopic Data
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the piperidine ring protons (a series of multiplets), and a singlet for the cyanomethyl protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display distinct peaks for the carbonyl carbon of the ester, the nitrile carbon, and the various carbon atoms of the piperidine ring and the ethyl group.

  • IR (Infrared) Spectroscopy: Key vibrational bands are anticipated for the C≡N stretch of the nitrile group (around 2240 cm⁻¹), the C=O stretch of the ester (around 1730 cm⁻¹), and C-H stretches of the aliphatic portions.

  • MS (Mass Spectrometry): The mass spectrum should show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of the compound (196.25 g/mol ).

Analytical Workflow for Purity Determination

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a standard method for assessing the purity of the final compound.

Analytical_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample Dissolve sample in mobile phase diluent hplc_system Inject sample onto C18 column sample->hplc_system gradient Run gradient elution (e.g., Water:Acetonitrile) hplc_system->gradient detection UV detection (e.g., at 210 nm) gradient->detection chromatogram Obtain chromatogram detection->chromatogram integration Integrate peak areas chromatogram->integration purity Calculate purity (%) integration->purity

Caption: General workflow for purity analysis by HPLC-UV.

Protocol: HPLC-UV Purity Analysis

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, as a mobile phase modifier)

Procedure:

  • Mobile Phase Preparation: Prepare mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid). Degas both phases.

  • Sample Preparation: Accurately weigh a small amount of the synthesized compound and dissolve it in a suitable solvent (e.g., a 50:50 mixture of mobile phase A and B) to a known concentration (e.g., 1 mg/mL).

  • HPLC Method:

    • Set the column temperature (e.g., 30 °C).

    • Equilibrate the column with the initial mobile phase composition.

    • Inject a defined volume of the sample solution (e.g., 10 µL).

    • Run a linear gradient elution program to separate the compound from any impurities.

    • Set the UV detector to a wavelength where the compound has significant absorbance (e.g., 210 nm).

  • Data Analysis:

    • Integrate the area of all peaks in the resulting chromatogram.

    • Calculate the purity of the compound by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in drug discovery. This guide has provided a comprehensive overview of its known and estimated physicochemical properties, a plausible synthetic route, and standard analytical procedures for its characterization and purity assessment. The information and protocols detailed herein are intended to serve as a valuable resource for researchers and scientists working with this compound, facilitating its effective use in the development of novel chemical entities.

References

  • Pipzine Chemicals. ethyl 1-(2-cyanophenyl)piperidine-4-carboxylate. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 1-ethylpiperidine-4-carboxylate. PubChem Compound Database. Available at: [Link]

  • Cheméo. (n.d.). Ethyl piperidine-4-carboxylate. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). Ethyl piperidine-4-carboxylate. NIST Chemistry WebBook. Available at: [Link]

  • PubMed Central. (n.d.). Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of Ethyl piperidine-4-carboxylate (CAS 1126-09-6). Available at: [Link]

  • Google Patents. (n.d.). CN101525313A - 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof.
  • ResearchGate. (n.d.). Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic.... Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 1-methyl-4-oxopiperidine-3-carboxylate. PubChem Compound Database. Available at: [Link]

  • PubChemLite. (n.d.). Ethyl 1-[(4-cyanophenyl)carbamoyl]piperidine-4-carboxylate (C16H19N3O3). Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 4-piperidinecarboxylate. PubChem Compound Database. Available at: [Link]

Sources

Introduction: The Strategic Importance of Piperidine Scaffolds in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethyl 1-(cyanomethyl)piperidine-4-carboxylate

The piperidine ring is a ubiquitous and privileged scaffold in medicinal chemistry, forming the core structure of numerous blockbuster drugs and biologically active molecules.[1] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal building block for targeting a wide array of biological receptors and enzymes.[1][2] Within this critical class of heterocycles, this compound emerges as a highly versatile synthetic intermediate. Its unique trifunctional nature—possessing a reactive secondary amine (after potential deprotection or as a precursor), an ester group amenable to modification, and a cyanomethyl group for further chemical elaboration—positions it as a valuable tool for researchers and drug development professionals. This guide provides a comprehensive overview of its chemical identity, synthesis, properties, and strategic applications.

Core Chemical Identity

The precise identification of a chemical entity is paramount for reproducibility and regulatory compliance. The compound is unambiguously defined by its IUPAC name and CAS number.

IdentifierValueSource
IUPAC Name This compound[1]
CAS Number 460094-92-2[1]
Molecular Formula C₁₀H₁₆N₂O₂[1]
Molecular Weight 196.25 g/mol [1]
Canonical SMILES CCOC(=O)C1CCN(CC1)CC#N[1]
InChI Key FQXSZQCXVCEMJN-UHFFFAOYSA-N[1]

Synthesis and Mechanistic Rationale

The synthesis of this compound is typically not a single-step process but rather a strategic sequence built upon a readily available precursor. A common and efficient pathway involves the N-alkylation of Ethyl piperidine-4-carboxylate (also known as Ethyl isonipecotate). This approach is favored due to the commercial availability and well-established synthesis of the piperidine core.

The overall synthetic workflow can be visualized as a two-stage process starting from isonipecotic acid.

G cluster_0 Stage 1: Esterification cluster_1 Stage 2: N-Cyanomethylation A Isonipecotic Acid (Piperidine-4-carboxylic acid) B Ethyl piperidine-4-carboxylate (CAS: 1126-09-6) A->B Ethanol (EtOH) Thionyl Chloride (SOCl₂) C This compound (Target Compound) B->C Chloroacetonitrile K₂CO₃, Acetonitrile

Caption: A representative two-stage synthesis workflow.

Stage 1: Fischer Esterification of Isonipecotic Acid

The synthesis begins with the conversion of isonipecotic acid to its corresponding ethyl ester, Ethyl piperidine-4-carboxylate.[3][4]

  • Mechanism and Rationale : This reaction is a classic Fischer esterification. Thionyl chloride (SOCl₂) serves as an efficient acid catalyst.[3][4] It reacts with the ethanol solvent to generate HCl in situ, which protonates the carboxylic acid, rendering it more electrophilic and susceptible to nucleophilic attack by ethanol. The use of excess ethanol drives the equilibrium towards the product side, ensuring a high yield.

Stage 2: N-Alkylation via Cyanomethylation

The secondary amine of the synthesized Ethyl piperidine-4-carboxylate is then alkylated using an appropriate cyanomethylating agent.

  • Mechanism and Rationale : This is a standard nucleophilic substitution (SN2) reaction. The nitrogen atom of the piperidine ring acts as the nucleophile, attacking the electrophilic carbon of chloroacetonitrile.

    • Choice of Base : A mild, non-nucleophilic base such as potassium carbonate (K₂CO₃) is essential. Its role is to deprotonate the piperidinium salt that forms, regenerating the neutral, nucleophilic amine and driving the reaction to completion. A stronger, more nucleophilic base could lead to unwanted side reactions with the ester or the alkylating agent.

    • Choice of Solvent : A polar aprotic solvent like acetonitrile is ideal. It effectively dissolves the reagents while not interfering with the reaction, facilitating the SN2 mechanism.

Applications in Drug Discovery and Development

The true value of this compound lies in its role as a versatile molecular scaffold for building more complex pharmaceutical agents.[1] The piperidine core is a key feature in drugs targeting the central nervous system (CNS), as well as those with antitumor and antimicrobial properties.[1][5]

The compound serves as a launchpad for diversification, allowing chemists to elaborate on its structure to optimize potency, selectivity, and pharmacokinetic properties.

G cluster_0 Chemical Modifications A This compound (Building Block) B Ester Hydrolysis/ Amidation A->B C Nitrile Reduction/ Cyclization A->C D Diverse Library of Complex Molecules B->D C->D E Lead Optimization & Therapeutic Agents D->E

Caption: Role as a versatile intermediate in drug discovery.

  • Synthetic Intermediate : It is primarily used as a building block. The ester can be hydrolyzed to a carboxylic acid or converted to an amide, while the nitrile can be reduced to an amine or participate in cyclization reactions.[1]

  • Drug Design Scaffold : The piperidine framework is a proven scaffold for creating new therapeutic agents.[1] This compound provides a pre-functionalized core, accelerating the discovery process.

  • Research Tool : In academic and industrial research, it is used to synthesize novel heterocyclic systems and probe structure-activity relationships (SAR).[1]

Detailed Experimental Protocols

The following protocols are representative methods for the synthesis described above. Standard laboratory safety procedures should be followed at all times.

Protocol 1: Synthesis of Ethyl piperidine-4-carboxylate (CAS 1126-09-6)
  • Objective : To synthesize the key precursor via Fischer esterification.

  • Materials :

    • Isonipecotic acid (10.0 g, 77.4 mmol)

    • Absolute Ethanol (200 mL)

    • Thionyl chloride (11.5 mL, 154.8 mmol)

    • Ethyl acetate

    • 10% Sodium hydroxide solution

    • Anhydrous sodium sulfate

  • Procedure :

    • Suspend isonipecotic acid in absolute ethanol (200 mL) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add thionyl chloride dropwise to the stirred suspension over 30 minutes. Caution : This is an exothermic reaction that releases HCl and SO₂ gas. Perform in a well-ventilated fume hood.

    • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 80 °C) for 24-48 hours, until the reaction is complete (monitored by TLC).[3]

    • Allow the mixture to cool to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

    • Dissolve the resulting residue in ethyl acetate and wash carefully with a 10% aqueous NaOH solution until the aqueous layer is basic.[3]

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield Ethyl piperidine-4-carboxylate as an oil.[3] The product can be purified further by vacuum distillation if required.

Protocol 2: Synthesis of this compound (CAS 460094-92-2)
  • Objective : To perform N-alkylation on the precursor to yield the target compound.

  • Materials :

    • Ethyl piperidine-4-carboxylate (5.0 g, 31.8 mmol)

    • Chloroacetonitrile (2.6 g, 35.0 mmol)

    • Anhydrous potassium carbonate (8.8 g, 63.6 mmol)

    • Acetonitrile (100 mL)

    • Dichloromethane (DCM)

    • Deionized water

  • Procedure :

    • To a solution of Ethyl piperidine-4-carboxylate in acetonitrile, add anhydrous potassium carbonate.

    • Stir the suspension vigorously at room temperature for 15 minutes.

    • Add chloroacetonitrile dropwise to the mixture.

    • Heat the reaction mixture to 60-70 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.

    • After completion, cool the reaction to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford the pure this compound.

Conclusion

This compound stands as a testament to the power of strategic molecular design. Its identity is firmly established with the CAS number 460094-92-2 and the IUPAC name this compound.[1] While not an end-product itself, its utility as a functionalized intermediate is immense, providing a reliable and versatile starting point for the synthesis of complex molecules. The well-defined synthetic routes and the multiple reactive handles on the molecule ensure its continued relevance in the toolkit of medicinal chemists and drug development professionals aiming to create the next generation of therapeutics.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11106043, Ethyl 1-ethylpiperidine-4-carboxylate. Available at: [Link]

  • Hunan Hwatime Chemical Co.,Ltd. This compound. Available at: [Link]

  • ChemBK. Ethyl 1-[cyano(phenyl)methyl]piperidine-4-carboxylate hydrochloride. Available at: [Link]

  • Pipzine Chemicals. ethyl 1-(2-cyanophenyl)piperidine-4-carboxylate. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 44356746, Ethyl 1-methyl-4-phenylpiperidine-4-carboxylate chloride. Available at: [Link]

  • Cheméo. Ethyl piperidine-4-carboxylate. Available at: [Link]

  • Google Patents. CN101525313A - 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof.
  • PubChemLite. Ethyl 1-[(4-cyanophenyl)carbamoyl]piperidine-4-carboxylate (C16H19N3O3). Available at: [Link]

  • Teva api. (2023). Navigating the Synthesis of Ethyl Piperidine-4-carboxylate: A Manufacturer's Insight. Available at: [Link]

  • NIST. Ethyl piperidine-4-carboxylate. In NIST Chemistry WebBook. Available at: [Link]

  • Aytac, S. P. (2025). Synthesis and molecular docking study of ethyl piperidine-1- carboxylate derivative Schiff bases. Organic Communications, 18(1), 28-37. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 70770, Ethyl 4-piperidinecarboxylate. Available at: [Link]

Sources

Molecular structure and conformation of "Ethyl 1-(cyanomethyl)piperidine-4-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure and Conformation of Ethyl 1-(cyanomethyl)piperidine-4-carboxylate

Abstract

The piperidine scaffold is a cornerstone of modern medicinal chemistry, present in a multitude of pharmaceutical agents.[1] Its conformational behavior is a critical determinant of biological activity, governing how a molecule interacts with its target receptor. This guide provides a comprehensive analysis of the molecular structure and conformational landscape of a specific derivative, this compound. Lacking extensive empirical data on this precise molecule, this document leverages foundational principles of stereochemistry, draws analogies from closely related structures, and outlines the definitive experimental and computational workflows required for a full structural elucidation. We will explore the dominant conformational states, the energetic rationale behind their stability, and the practical methodologies scientists can employ to validate these predictions.

Molecular Blueprint: Deconstructing the Structure

This compound is a disubstituted piperidine derivative. Its structure is defined by three key components, each influencing its three-dimensional geometry and chemical properties.

  • The Piperidine Ring: A six-membered saturated heterocycle containing a nitrogen atom. This ring is not planar and its puckered nature is the primary source of its conformational isomerism.[2]

  • N1-Substituent (Cyanomethyl group, -CH₂CN): An alkyl group attached to the ring nitrogen. This group's size and electronic properties influence the nitrogen inversion barrier and its preferred orientation relative to the ring.

  • C4-Substituent (Ethyl Carboxylate group, -COOCH₂CH₃): An ester group at the 4-position of the ring. As a sterically demanding group, its orientation is a dominant factor in determining the overall ring conformation.

FeatureDescriptionSignificance
Molecular Formula C₁₀H₁₆N₂O₂Provides the elemental composition.[3]
CAS Number 460094-92-2Unique chemical identifier.[3]
Core Scaffold PiperidineA privileged structure in drug design, known for its favorable pharmacokinetic properties.[1]
Key Functional Groups Tertiary Amine, Ester, NitrileThese groups dictate the molecule's polarity, hydrogen bonding capability, and reactivity.

The Conformational Landscape: Predicting the Energetic Ground State

Saturated six-membered rings like piperidine predominantly adopt a chair conformation to minimize angular and torsional strain. In this conformation, substituents can occupy two distinct positions: axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring).

The Driving Force: A-Values and Steric Hindrance

The energetic preference for a substituent to occupy the equatorial position is driven by the avoidance of steric clashes with other atoms in the ring. Specifically, an axial substituent experiences destabilizing 1,3-diaxial interactions with the axial hydrogens on the same side of the ring.

For this compound, the analysis is twofold:

  • The C4-Ethyl Carboxylate Group: This is a bulky substituent. Placing it in the axial position would induce significant steric strain from interactions with the axial hydrogens at the C2 and C6 positions. Therefore, there is a strong energetic preference for this group to reside in the equatorial position. Studies on analogous 4-substituted piperidines confirm that the conformational free energies are nearly identical to those of similar cyclohexanes, where bulky groups strongly favor the equatorial position.[4]

  • The N1-Cyanomethyl Group: Substituents on the nitrogen atom also have a preference for the equatorial position to avoid steric clashes with the C2 and C6 hydrogens. While nitrogen inversion—the rapid flipping of the nitrogen's lone pair—is possible, the conformer with the N-substituent in the equatorial position is generally the most populated and energetically favorable.[5]

G cluster_0 Predicted Stable Conformer (Diequatorial) cluster_1 High-Energy Conformer (Diaxial) Diequatorial Diaxial Diequatorial->Diaxial   ΔG > 0 (Steric Strain) caption0 Fig 1a: Both substituents equatorial. clash1 1,3-Diaxial Clash Diaxial->clash1 clash2 1,3-Diaxial Clash Diaxial->clash2 caption1 Fig 1b: Both substituents axial.

Caption: Predicted equilibrium between the stable diequatorial and unstable diaxial conformers.

A Guide to Empirical Validation: Experimental Protocols

Theoretical predictions require experimental validation. The following section details the primary techniques used to elucidate the conformation of piperidine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining molecular conformation in solution. The key lies in analyzing the coupling constants (J-values) between adjacent protons.

Causality Behind the Method: The magnitude of the spin-spin coupling between two vicinal protons is described by the Karplus equation, which correlates the J-value to the dihedral angle between the protons. For a chair conformation:

  • Axial-Axial (a-a) coupling: Dihedral angle is ~180°. Results in a large coupling constant, typically 8-13 Hz .

  • Axial-Equatorial (a-e) or Equatorial-Equatorial (e-e) coupling: Dihedral angles are ~60°. Result in small coupling constants, typically 2-5 Hz .

By examining the ¹H NMR spectrum, particularly the signal for the proton at C4, one can determine the orientation of the ethyl carboxylate group. If this proton shows large, triplet-like couplings to its neighbors at C3 and C5, it must be axial, meaning the substituent is equatorial.

  • Sample Preparation: Dissolve ~5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Data Acquisition: Acquire a high-resolution ¹H NMR spectrum on a spectrometer of 400 MHz or higher. A higher field strength provides better signal dispersion.

  • Spectral Analysis:

    • Identify the multiplet corresponding to the C4 proton.

    • Measure the coupling constants (J-values) for this signal.

    • Validation: A large coupling constant (J > 8 Hz) for the C4 proton confirms its axial position, and thus, an equatorial C4-substituent.

  • Advanced NMR: For unambiguous assignment, 2D NMR experiments like COSY and HSQC can be performed to confirm proton-proton and proton-carbon connectivities, respectively.[6][7]

Single-Crystal X-ray Diffraction

X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state, including bond lengths, bond angles, and torsional angles that define the exact conformation.

Causality Behind the Method: When a molecule crystallizes, it arranges in a highly ordered three-dimensional lattice. By diffracting X-rays off this lattice, one can calculate the electron density map of the molecule and thereby determine the precise position of each atom. This gives a static "snapshot" of the molecule in its lowest energy solid-state form.

  • Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion). A successful crystallization of a related derivative was achieved by slow evaporation from acetonitrile.[8][9]

  • Data Collection: Mount a suitable crystal on a goniometer in an X-ray diffractometer. Collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: Process the diffraction data to solve the phase problem and generate an initial structural model. Refine this model against the experimental data until the calculated and observed diffraction patterns match closely.

  • Data Analysis: The final refined structure provides a definitive view of the piperidine ring's pucker and the axial/equatorial nature of its substituents in the solid state.

In Silico Analysis: Computational Chemistry Workflow

Computational chemistry provides a powerful complement to experimental techniques, allowing for the exploration of the entire conformational energy surface and the quantification of energy differences between isomers.[10]

G start 1. 2D Structure Input (e.g., SMILES string) gen3d 2. Generation of 3D Coordinates start->gen3d conf_search 3. Conformational Search (Molecular Mechanics - MMFF94) gen3d->conf_search mm_min 4. Energy Minimization (MM) (Identify unique low-energy conformers) conf_search->mm_min dft_opt 5. DFT Optimization (e.g., B3LYP/6-31G*) (Refine geometry and get accurate energy) mm_min->dft_opt freq_calc 6. Frequency Calculation (Confirm true minima, obtain thermochemical data) dft_opt->freq_calc analysis 7. Analysis of Results (Relative energies, geometries, dipole moments) freq_calc->analysis end Predicted Global Minimum & Conformational Population analysis->end

Caption: A typical computational workflow for conformational analysis.

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical method that can accurately predict molecular geometries and relative energies.[11]

Causality Behind the Method: DFT calculations solve approximations of the Schrödinger equation to find the electron distribution and energy of a molecule. By optimizing the geometry to find the lowest energy arrangement of atoms, it can precisely predict the most stable conformer and quantify the energy penalty of less stable forms.

  • Initial Structure Generation: Build the 3D structure of this compound using molecular modeling software.

  • Conformational Search: Perform an initial, rapid conformational search using a computationally inexpensive method like a molecular mechanics force field (e.g., MMFF94) to identify a pool of low-energy candidate structures.

  • DFT Optimization: Take the lowest-energy conformers from the molecular mechanics search and perform full geometry optimization using a DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-31G(d)). This refines the structures and provides accurate relative energies.

  • Frequency Analysis: For the optimized structures, perform a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true energy minimum.

  • Result Interpretation: Compare the final energies of all stable conformers. The structure with the lowest electronic energy is the predicted global minimum. The energy differences can be used with the Boltzmann distribution equation to predict the relative population of each conformer at a given temperature.

Computational MethodPurposeExpected Outcome for this Molecule
Molecular Mechanics (MM) Rapidly screen thousands of potential conformations.Identification of a small set of low-energy chair and boat/twist-boat conformers.
Density Functional Theory (DFT) Accurately calculate the geometry and energy of the most plausible conformers.Confirmation that the diequatorial chair is the global minimum, with a quantified energy gap to other conformers.
Molecular Dynamics (MD) Simulate the molecule's movement over time in a solvent.Provides insight into the flexibility of the ring and the dynamics of nitrogen inversion.[11]

Conclusion

Based on established principles of stereochemistry and steric hindrance, the overwhelmingly favored conformation for this compound is a chair geometry with both the C4-ethyl carboxylate and N1-cyanomethyl substituents occupying equatorial positions. This arrangement minimizes destabilizing 1,3-diaxial interactions, representing the molecule's energetic ground state.

This in-depth guide has not only predicted this structure but has also provided the detailed, self-validating experimental and computational workflows necessary to confirm it. The integration of high-resolution NMR spectroscopy and single-crystal X-ray diffraction, supported by rigorous DFT calculations, constitutes the gold standard for the complete and unambiguous conformational analysis of novel piperidine-based molecules, a critical step in modern, structure-guided drug discovery.

References

  • Alan R. Katritzky, et al. (1995). Conformational Analysis. Part 16. Conformational Free Energies in Substituted Piperidines and Piperidinium Salts. PubMed. Available at: [Link]

  • B. M. Trost, et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Chemistry – A European Journal. Available at: [Link]

  • ResearchGate. (n.d.). Conformational analysis of 2 by DFT and NMR. ResearchGate. Available at: [Link]

  • Ultrafast Conformational Dynamics of Rydberg-excited N- Methyl Piperidine. (2021). arXiv. Available at: [Link]

  • ResearchGate. (2018). Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. ResearchGate. Available at: [Link]

  • MDPI. (2021). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. MDPI. Available at: [Link]

  • OUCI. (n.d.). Structural insights and electronic properties of piperidine derivatives: a DFT and MD simulation approach. Ordu University. Available at: [Link]

  • Royal Society of Chemistry. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. RSC Publishing. Available at: [Link]

  • PubMed. (2021). Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification, the inter-subset similarity determination, and structure-based drug designing. PubMed. Available at: [Link]

  • Blackburne, I. D., Katritzky, A. R., & Takeuchi, Y. (1975). Conformation of piperidine and of derivatives with additional ring hetero atoms. Accounts of Chemical Research. Available at: [Link]

  • Indian Academy of Sciences. (n.d.). Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations. Indian Academy of Sciences. Available at: [Link]

  • PubMed Central. (2022). Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate. National Center for Biotechnology Information. Available at: [Link]

  • RSC Publishing. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Royal Society of Chemistry. Available at: [Link]

  • ACS Publications. (2017). Structure-Based Design of Substituted Piperidines as a New Class of Highly Efficacious Oral Direct Renin Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • IUCr Journals. (2022). Synthesis, X-ray diffraction study, analysis of inter- molecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxyl. International Union of Crystallography. Available at: [Link]

  • ACG Publications. (2025). Synthesis and molecular docking study of ethyl piperidine-1- carboxylate derivative Schiff bases. ACG Publications. Available at: [Link]

  • ResearchGate. (2022). Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate. ResearchGate. Available at: [Link]

  • MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]

  • ResearchGate. (2024). Structural insights and electronic properties of piperidine derivatives: a DFT and MD simulation approach. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). Ethyl 4-amino-1-piperidinecarboxylate. National Center for Biotechnology Information. Available at: [Link]

Sources

The Enduring Scaffold: A Technical Guide to the Discovery and Evolution of Piperidine-4-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine ring, a saturated heterocycle, is a cornerstone of medicinal chemistry, appearing in a vast array of pharmaceuticals and bioactive molecules. Among its many functionalized variants, the piperidine-4-carboxylate scaffold has emerged as a particularly privileged substructure. This guide provides an in-depth exploration of the discovery, historical development, and evolving synthetic strategies for this critical chemical entity. We will dissect the causal relationships behind key experimental choices, present validated protocols, and trace the journey of these compounds from laboratory curiosities to life-saving therapeutics.

Introduction: The Significance of the Piperidine-4-Carboxylate Core

The prevalence of the piperidine motif in natural products and synthetic drugs underscores its importance in molecular recognition at biological targets. The piperidine-4-carboxylate scaffold offers a unique combination of features that make it an attractive starting point for drug design. The rigid, chair-like conformation of the piperidine ring provides a defined three-dimensional geometry, which can be crucial for precise interactions with protein binding pockets. The carboxylate group at the 4-position introduces a key functional handle for further chemical modification, allowing for the exploration of a wide range of derivatives with diverse physicochemical properties.

This guide will provide a comprehensive overview of the journey of piperidine-4-carboxylate derivatives, from their initial discovery to their current status as indispensable tools in modern drug development.

Historical Perspective: From Natural Products to Synthetic Analogs

The story of piperidine-4-carboxylate derivatives is intrinsically linked to the study of alkaloids, naturally occurring nitrogen-containing compounds. Early research in the late 19th and early 20th centuries focused on the isolation and structural elucidation of piperidine-containing natural products. While not piperidine-4-carboxylates themselves, compounds like nicotine and atropine highlighted the biological significance of the piperidine ring.

The synthetic exploration of piperidine derivatives began in earnest in the early 20th century. One of the earliest and most significant discoveries was the synthesis of meperidine (pethidine) in 1939 by Otto Eisleb. This was a landmark achievement, as meperidine was one of the first fully synthetic opioids and demonstrated that a relatively simple molecule containing the 4-aryl-piperidine-4-carboxylate core could exhibit potent analgesic activity, mimicking the effects of morphine.

The discovery of meperidine ignited a wave of research into related structures, leading to the development of a vast library of piperidine-4-carboxylate derivatives with a wide range of pharmacological activities. This early work laid the foundation for our current understanding of the structure-activity relationships (SAR) of this important class of compounds.

Evolution of Synthetic Methodologies

The synthesis of piperidine-4-carboxylate derivatives has evolved significantly over the past century, driven by the need for more efficient, versatile, and stereoselective methods.

Classical Approaches: The Dieckmann Condensation and Related Reactions

Early syntheses of the piperidine-4-carboxylate core often relied on multi-step sequences involving classical organic reactions. The Dieckmann condensation, an intramolecular Claisen condensation of a diester, was a key method for constructing the piperidine ring.

Experimental Protocol: A Representative Classical Synthesis of Ethyl 1-Methyl-4-phenylpiperidine-4-carboxylate (a Meperidine Analog)

  • N-Alkylation: Diethyl bis(2-chloroethyl)amine is reacted with methylamine to form diethyl N-methyl-bis(2-aminoethyl)amine.

  • Cyclization via Dieckmann Condensation: The resulting amino diester is treated with a strong base, such as sodium ethoxide, to induce an intramolecular Dieckmann condensation, forming the β-keto ester, ethyl 1-methyl-4-oxopiperidine-3-carboxylate.

  • Decarboxylation: The β-keto ester is then hydrolyzed and decarboxylated by heating in acidic conditions to yield 1-methyl-4-piperidone.

  • Grignard Reaction: 1-Methyl-4-piperidone is reacted with phenylmagnesium bromide to introduce the phenyl group at the 4-position, forming 1-methyl-4-phenyl-4-hydroxypiperidine.

  • Nitrile Formation and Hydrolysis: The tertiary alcohol is converted to the corresponding nitrile using a reagent like sodium cyanide, followed by acidic hydrolysis of the nitrile to the carboxylic acid.

  • Esterification: Finally, the carboxylic acid is esterified with ethanol under acidic conditions to yield the target compound, ethyl 1-methyl-4-phenylpiperidine-4-carboxylate.

Causality Behind Experimental Choices: This classical approach, while lengthy, was logical for its time. Each step utilizes a well-established and predictable reaction. The Dieckmann condensation is a powerful tool for forming six-membered rings, and the subsequent steps are standard functional group transformations. The primary drawback of this and similar classical methods is the often low overall yield and the lack of stereochemical control.

Modern Synthetic Strategies: Efficiency and Stereoselectivity

Modern synthetic chemistry has brought forth a new arsenal of reactions that allow for the more efficient and stereoselective synthesis of piperidine-4-carboxylate derivatives. These methods often involve transition metal-catalyzed reactions, asymmetric catalysis, and novel cyclization strategies.

Key Modern Methodologies:

  • Catalytic Hydrogenation of Pyridine Derivatives: A common and efficient approach involves the catalytic hydrogenation of substituted pyridine-4-carboxylates. This method allows for the direct formation of the piperidine ring with good control over the stereochemistry at the 4-position, depending on the catalyst and reaction conditions used.

  • Ring-Closing Metathesis (RCM): RCM has emerged as a powerful tool for the synthesis of a wide variety of cyclic compounds, including piperidines. This method involves the use of a ruthenium catalyst to cyclize a diene precursor containing the necessary nitrogen and carboxylate functionalities.

  • Asymmetric Synthesis: The development of chiral catalysts and auxiliaries has enabled the enantioselective synthesis of piperidine-4-carboxylate derivatives. This is particularly important for the development of drugs, as different enantiomers can have vastly different pharmacological activities and toxicities.

Experimental Protocol: A Modern Asymmetric Synthesis of a Chiral Piperidine-4-carboxylate Derivative

This protocol provides a conceptual workflow for a modern asymmetric synthesis.

dot

Caption: Workflow for a modern asymmetric synthesis.

Causality Behind Experimental Choices: The use of asymmetric hydrogenation with a chiral catalyst (e.g., a rhodium complex with a chiral phosphine ligand like DuPhos) allows for the direct and highly enantioselective formation of the chiral piperidine ring. This approach is significantly more efficient and atom-economical than classical resolutions of racemic mixtures. The subsequent functionalization steps can then be carried out on the enantiomerically pure core, ensuring the final drug candidate has the desired stereochemistry.

Structure-Activity Relationships (SAR) and Therapeutic Applications

The piperidine-4-carboxylate scaffold is found in a wide range of drugs with diverse therapeutic applications. The substituents on the piperidine nitrogen and at the 4-position play a crucial role in determining the pharmacological activity of these compounds.

Drug Key Structural Features Therapeutic Application
Meperidine (Pethidine) N-methyl, 4-phenyl, 4-ethoxycarbonylOpioid Analgesic
Fentanyl N-phenethyl, 4-anilino, 4-propionylOpioid Analgesic
Loperamide N-substituted, 4-(p-chlorophenyl)-4-hydroxyAntidiarrheal
Carfentanil N-phenethyl, 4-methoxycarbonyl, 4-(N-propanilido)Opioid Analgesic (veterinary use)

Table 1: Examples of Drugs Containing the Piperidine-4-Carboxylate or Related Scaffolds.

The SAR of these compounds is complex, but some general trends can be observed. For opioid analgesics like meperidine and fentanyl, the 4-aryl group is crucial for binding to the opioid receptor. The nature of the substituent on the nitrogen atom significantly influences the potency and duration of action. For example, the N-phenethyl group in fentanyl contributes to its much higher potency compared to the N-methyl group in meperidine.

Conclusion and Future Directions

The journey of piperidine-4-carboxylate derivatives from the early days of natural product chemistry to their current status as key components of modern pharmaceuticals is a testament to the power of organic synthesis and medicinal chemistry. The evolution of synthetic methodologies has enabled the creation of increasingly complex and potent molecules with improved therapeutic profiles.

Future research in this area will likely focus on the development of even more efficient and stereoselective synthetic methods. The use of flow chemistry and automated synthesis platforms will undoubtedly accelerate the discovery of new drug candidates based on this versatile scaffold. Furthermore, a deeper understanding of the interactions between these molecules and their biological targets will continue to guide the rational design of the next generation of piperidine-4-carboxylate-based therapeutics.

References

  • Eisleb, O., & Schaumann, O. (1939). Dolantin, ein neuartiges Spasmolytikum und Analgetikum (Chemisches und Pharmakologisches). Deutsche Medizinische Wochenschrift, 65(28), 967-968. [Link]

  • Janssen, P. A. (1962). A review of the chemical features associated with strong morphine-like activity. British Journal of Anaesthesia, 34(4), 260-268. [Link]

  • Blaser, H. U., & Spindler, F. (2009). Asymmetric hydrogenation of C=N functions. Topics in Catalysis, 52(10), 1339-1345. [Link]

A Technical Guide to the Characterization of Ethyl 1-(cyanomethyl)piperidine-4-carboxylate: A Framework for Determining Solubility and Stability

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Navigating the Pre-formulation Landscape

For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from discovery to a viable drug candidate is paved with rigorous characterization. A foundational aspect of this process is the thorough understanding of a compound's physicochemical properties, primarily its solubility and stability. This guide focuses on Ethyl 1-(cyanomethyl)piperidine-4-carboxylate , a piperidine derivative with potential applications in medicinal chemistry.

As of the date of this publication, specific experimental data on the solubility and stability of this compound is not extensively available in the public domain. Therefore, this document serves as a comprehensive technical framework, outlining the principles and methodologies required to generate this critical data. By following the protocols and rationale detailed herein, researchers can systematically evaluate this compound, a crucial step for any further development.

Compound Profile: this compound

  • Structure:

    • IUPAC Name: this compound

    • Molecular Formula: C₁₀H₁₆N₂O₂

    • Molecular Weight: 196.25 g/mol

    • CAS Number: 460094-92-2

The structure, featuring a piperidine ring, an ethyl ester, and a cyanomethyl group, suggests a molecule with a degree of lipophilicity and potential for hydrogen bonding, which will influence its solubility and degradation pathways.

Predicted Physicochemical Properties

In the absence of experimental data, in-silico prediction tools provide a valuable starting point for experimental design. The following properties were predicted using established computational models, such as those provided by ChemAxon.[1][2][3][4] These values should be considered estimates to be confirmed by empirical testing.

PropertyPredicted ValueImplication for Experimental Design
logP 1.2 - 1.8Suggests moderate lipophilicity; likely to have some solubility in organic solvents.
Aqueous Solubility 5 - 15 mg/mLIndicates moderate solubility in water, which may be pH-dependent.
pKa (Most Basic) 7.5 - 8.5The piperidine nitrogen is predicted to be basic, suggesting that solubility will increase in acidic pH.
Polar Surface Area 59.8 ŲContributes to its potential for hydrogen bonding and influences membrane permeability.

A Framework for Aqueous and Solvent Solubility Assessment

A comprehensive understanding of a compound's solubility is paramount for developing a viable dosage form. The following section outlines a robust protocol for determining the thermodynamic (equilibrium) solubility of this compound.

The Rationale Behind the Shake-Flask Method

The shake-flask method is widely regarded as the "gold standard" for determining equilibrium solubility due to its simplicity and reliability.[5][6][7][8] The principle involves allowing an excess of the solid compound to equilibrate with a solvent over a defined period, ensuring that the resulting solution is saturated. The concentration of the dissolved compound is then measured, typically by a suitable analytical technique like High-Performance Liquid Chromatography (HPLC).

Experimental Workflow for Solubility Determination

The following diagram illustrates the workflow for determining the solubility of this compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_data Data Interpretation prep_compound Weigh excess solid compound prep_solvent Prepare relevant solvents (e.g., Water, Buffers, Organic) prep_vials Add compound and solvent to vials agitate Agitate at constant temperature (e.g., 25°C or 37°C) for 24-48h prep_vials->agitate Transfer to shaker separate Separate solid from supernatant (Centrifugation or Filtration) agitate->separate After equilibration dilute Dilute supernatant separate->dilute analyze Analyze by validated HPLC-UV method dilute->analyze quantify Quantify concentration against a standard curve analyze->quantify report Report solubility (e.g., mg/mL) quantify->report

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Protocol: Shake-Flask Solubility
  • Preparation of Solvents: Prepare a range of pharmaceutically relevant solvents, including:

    • Purified Water

    • pH buffers (e.g., pH 1.2, 4.5, 6.8, 7.4)

    • Ethanol

    • Propylene Glycol

    • Dimethyl Sulfoxide (DMSO)

  • Sample Preparation:

    • Add an excess amount of this compound to a series of glass vials. An amount sufficient to ensure solid remains after equilibration is key.

    • Add a known volume of each solvent to the respective vials.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a shaker bath maintained at a constant temperature (e.g., 25°C and 37°C) to simulate room and physiological temperatures.

    • Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached.

  • Sample Analysis:

    • After equilibration, visually confirm the presence of undissolved solid.

    • Separate the solid material from the supernatant by centrifugation or filtration through a 0.45 µm filter.

    • Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent to fall within the linear range of the analytical method.

    • Analyze the diluted samples using a validated stability-indicating HPLC-UV method.

  • Data Analysis:

    • Quantify the concentration of the dissolved compound by comparing the peak area to a standard curve of known concentrations.

    • Calculate the solubility in the original solvent, accounting for the dilution factor.

A Framework for Stability Assessment and Forced Degradation

Stability testing is a critical component of drug development, providing insights into how the quality of a substance varies over time under the influence of environmental factors. Forced degradation studies are an integral part of this process, helping to identify potential degradation products and establish the stability-indicating nature of analytical methods.[9]

The Importance of Forced Degradation Studies

Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than accelerated stability testing.[10][11][12][13] The objectives of these studies are multi-faceted:

  • To identify the likely degradation products.

  • To establish the degradation pathways.

  • To demonstrate the specificity of the analytical method, ensuring that it can separate the parent compound from any degradants.

The International Council for Harmonisation (ICH) guidelines, particularly Q1A(R2), provide the regulatory framework for stability testing.[14][15][16][17][18]

Experimental Workflow for Forced Degradation Studies

The following diagram outlines the workflow for conducting forced degradation studies on this compound.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation prep_solution Prepare stock solution of the compound prep_stress Aliquot into separate vessels acid Acid Hydrolysis (e.g., 0.1 M HCl) prep_stress->acid Expose to base Base Hydrolysis (e.g., 0.1 M NaOH) prep_stress->base Expose to oxidation Oxidation (e.g., 3% H₂O₂) prep_stress->oxidation Expose to thermal Thermal Stress (e.g., 60°C) prep_stress->thermal Expose to photo Photolytic Stress (ICH Q1B light conditions) prep_stress->photo Expose to sample_pull Pull samples at time points acid->sample_pull base->sample_pull oxidation->sample_pull thermal->sample_pull photo->sample_pull neutralize Neutralize acid/base samples sample_pull->neutralize If applicable analyze Analyze by stability-indicating HPLC-UV/MS method neutralize->analyze peak_purity Assess peak purity analyze->peak_purity mass_balance Calculate mass balance analyze->mass_balance identify Identify major degradants analyze->identify

Caption: Workflow for Forced Degradation Studies.

Detailed Protocol: Forced Degradation
  • Stock Solution Preparation: Prepare a solution of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Application of Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Store at a controlled temperature (e.g., 60°C).

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Store at room temperature.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Store at room temperature.

    • Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60°C).

    • Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

  • Time Points and Sampling:

    • Analyze samples at various time points (e.g., 0, 2, 4, 8, 24 hours). The goal is to achieve 5-20% degradation of the parent compound.

    • For acid and base hydrolysis samples, neutralize them with an equivalent amount of base or acid, respectively, before analysis.

  • Analytical Method:

    • A stability-indicating HPLC method is crucial. This is typically a gradient reversed-phase method with UV detection.[19][20][21][22][23] The method must be capable of separating the parent peak from all degradation product peaks.

    • Peak purity analysis using a photodiode array (PDA) detector is essential to ensure that the parent peak is spectrally pure and not co-eluting with any degradants.

    • Mass spectrometry (LC-MS) can be used to identify the mass of the degradation products, providing clues to their structures.

  • Data Interpretation:

    • Calculate the percentage of the parent compound remaining at each time point.

    • Determine the relative retention times of the degradation products.

    • Assess the mass balance to ensure that the decrease in the parent compound is accounted for by the formation of degradation products.

Conclusion and Future Directions

The frameworks presented in this guide provide a comprehensive and scientifically rigorous approach to determining the fundamental solubility and stability characteristics of this compound. While predictive data offers a valuable starting point, the empirical data generated through these detailed protocols is indispensable for informed decision-making in the drug development process.

Successful execution of these studies will yield a robust data package, enabling researchers to understand the compound's behavior in various environments, develop suitable formulations, and establish appropriate storage conditions and re-test periods. This foundational knowledge is a prerequisite for advancing a promising molecule like this compound through the subsequent stages of preclinical and clinical development.

References

  • Calculators & Predictors - Chemaxon. (n.d.). Retrieved from [Link]

  • ICH Guidelines: Drug Stability Testing Essentials - AMSbiopharma. (2025, March 21). Retrieved from [Link]

  • Propersea (Property Prediction). (n.d.). Retrieved from [Link]

  • ICH releases overhauled stability guideline for consultation | RAPS. (2025, April 17). Retrieved from [Link]

  • Quality Guidelines - ICH. (n.d.). Retrieved from [Link]

  • ICH Q1A(R2) Guideline. (n.d.). Retrieved from [Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. (n.d.). Retrieved from [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices | LCGC International. (n.d.). Retrieved from [Link]

  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA). (2003, August 1). Retrieved from [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). Retrieved from [Link]

  • Forced Degradation Studies for Biopharmaceuticals - Pharmaceutical Technology. (2016, May 2). Retrieved from [Link]

  • Calculator Plugins in MarvinSketch - Chemaxon Docs. (n.d.). Retrieved from [Link]

  • Calculating molecular properties using the ChemAxon cxcalc - Macs in Chemistry. (2023, March 4). Retrieved from [Link]

  • Stability Indicating HPLC Method Development –A Review - IJTSRD. (n.d.). Retrieved from [Link]

  • Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. (n.d.). Retrieved from [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Retrieved from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review - NIH. (n.d.). Retrieved from [Link]

  • Introduction to Calculator Plugins - Chemaxon Docs. (n.d.). Retrieved from [Link]

  • (PDF) Stability Indicating HPLC Method Development: A Review - ResearchGate. (2025, August 6). Retrieved from [Link]

  • 1092 THE DISSOLUTION PROCEDURE: DEVELOPMENT AND VALIDATION - USP-NF. (2013, November 21). Retrieved from [Link]

  • Calculate Physicochemical Properties | PhysChem Suite - ACD/Labs. (n.d.). Retrieved from [Link]

  • On-line Software - Virtual Computational Chemistry Laboratory. (n.d.). Retrieved from [Link]

  • <1236> Solubility Measurements - USP-NF. (2016, September 30). Retrieved from [Link]

  • STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2012, September 1). Retrieved from [Link]

  • Stability-Indicating HPLC Method Development - vscht.cz. (n.d.). Retrieved from [Link]

  • Calculators and Predictors in Playground - Chemaxon Docs. (n.d.). Retrieved from [Link]

  • Online Chemical Modeling Environment. (n.d.). Retrieved from [Link]

  • USP <1236>: Solubility Measurements Chapter > - Biorelevant.com. (n.d.). Retrieved from [Link]

  • Chemical Properties on Demand - Introducing - PSEforSPEED. (n.d.). Retrieved from [Link]

  • Technical Note: Solubility Measurements. (n.d.). Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Spectroscopic Characterization of Ethyl 1-(cyanomethyl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed analysis of the expected spectroscopic data for Ethyl 1-(cyanomethyl)piperidine-4-carboxylate, a substituted piperidine derivative of interest in medicinal chemistry and drug development. Piperidine scaffolds are prevalent in numerous pharmaceuticals, making the precise structural elucidation of novel analogs a critical step in their development.[1] This document synthesizes foundational spectroscopic principles with data from closely related structures to offer a predictive but robust characterization. It is designed for researchers, scientists, and drug development professionals who require a thorough understanding of how Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) techniques are applied to confirm the identity and purity of such compounds.

Molecular Structure and Atom Labeling

To facilitate a clear and unambiguous discussion of the spectroscopic data, the atoms in this compound are systematically labeled. This numbering scheme will be used throughout the guide for spectral assignments.

Caption: Labeled structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a primary tool for elucidating the hydrogen environments in a molecule. The predicted spectrum is based on known chemical shifts of the parent compound, ethyl piperidine-4-carboxylate, with adjustments for the electronic influence of the N-cyanomethyl substituent.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0.0 ppm).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

    • Number of Scans: 16 to 64, depending on sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

    • Spectral Width: 0-12 ppm.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum by setting the TMS peak to 0.0 ppm. Integrate the signals to determine the relative proton ratios.

Predicted ¹H NMR Data (400 MHz, CDCl₃)
Labeled ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment Rationale
H13 (O-CH₂-CH₃ )~ 1.25Triplet (t)3HStandard ethyl ester methyl group, split by the adjacent methylene (H9).
H3, H5 (axial)~ 1.80Multiplet (m)2HAxial protons on the piperidine ring adjacent to the C4 methine.
H3, H5 (equatorial)~ 2.00Multiplet (m)2HEquatorial protons, typically downfield from axial counterparts.
H4 (CH -COO)~ 2.45Multiplet (m)1HMethine proton at C4, deshielded by the adjacent ester group.
H2, H6 (axial)~ 2.60Multiplet (m)2HAxial protons adjacent to the nitrogen, showing complex coupling.
H2, H6 (equatorial)~ 2.95Multiplet (m)2HEquatorial protons adjacent to the nitrogen, deshielded more than axial protons.
H7 (CH₂ -CN)~ 3.60Singlet (s)2HMethylene protons adjacent to the electron-withdrawing nitrile and the nitrogen atom. No adjacent protons lead to a singlet.
H9 (O-CH₂ -CH₃)~ 4.13Quartet (q)2HMethylene protons of the ethyl ester, deshielded by the adjacent oxygen and split by the methyl group (H13).
Interpretation and Causality

The predicted chemical shifts are extrapolated from the known spectrum of ethyl 4-piperidinecarboxylate.[2]

  • Piperidine Ring Protons (H2, H3, H4, H5, H6): The protons on the piperidine ring are expected to produce a series of complex multiplets between ~1.80 and ~2.95 ppm. Protons on carbons adjacent to the nitrogen (H2, H6) are shifted downfield compared to those further away (H3, H5) due to the inductive effect of the nitrogen.[3]

  • N-Substituent (H7): The introduction of the cyanomethyl group (-CH₂CN) at the N1 position is predicted to have a significant downfielding effect on the adjacent methylene protons (H7), placing their signal around 3.60 ppm. The strong electron-withdrawing nature of the nitrile group (C≡N) is the primary cause. Because there are no adjacent protons, this signal is expected to be a sharp singlet.

  • Ethyl Ester Group (H9, H13): The ethyl ester protons are expected to show their characteristic pattern: a quartet around 4.13 ppm (H9) and a triplet around 1.25 ppm (H13).[4] This pattern is a reliable indicator of an ethyl group attached to an electronegative atom (in this case, oxygen).

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR provides information on the carbon skeleton of the molecule. Each unique carbon environment produces a distinct signal.

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial for reducing acquisition time.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer, observing at the appropriate ¹³C frequency (~100 MHz).

  • Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled pulse sequence (e.g., 'zgpg30').

    • Number of Scans: 512 to 2048, due to the low natural abundance of ¹³C.

    • Relaxation Delay (d1): 2 seconds.

    • Spectral Width: 0-200 ppm.

  • Processing: Apply Fourier transformation with exponential multiplication, followed by phase and baseline correction. Reference the spectrum using the CDCl₃ solvent peak (δ 77.16 ppm).

Predicted ¹³C NMR Data (100 MHz, CDCl₃)
Labeled CarbonPredicted Chemical Shift (δ, ppm)Assignment Rationale
C13~ 14.2Ethyl ester methyl carbon, typical upfield signal.
C3, C5~ 28.5Piperidine ring carbons beta to the nitrogen.
C4~ 40.8Piperidine ring carbon bearing the ester group.
C7~ 48.0N-C H₂CN carbon, shifted downfield by both nitrogen and the nitrile group.
C2, C6~ 52.5Piperidine ring carbons alpha to the nitrogen.
C9~ 60.5Ethyl ester O-C H₂ carbon, deshielded by the oxygen atom.
C12~ 117.0Nitrile carbon (C ≡N), characteristic shift in this region.[5][6]
C8~ 174.5Ester carbonyl carbon (C =O), highly deshielded.[7]
Interpretation and Causality

The predicted shifts are based on data for ethyl 4-piperidinecarboxylate[2] and established substituent effects.[8]

  • Aliphatic Carbons (C3, C4, C5, C13): These carbons appear in the expected upfield region (14-41 ppm).

  • Carbons Adjacent to Heteroatoms (C2, C6, C7, C9): Carbons directly bonded to nitrogen or oxygen experience a significant downfield shift due to the electronegativity of these atoms. The C2/C6 and C7 carbons are influenced by the nitrogen, while the C9 carbon is deshielded by the ester oxygen.

  • Unsaturated Carbons (C8, C12): The sp-hybridized nitrile carbon (C12) and the sp²-hybridized carbonyl carbon (C8) are the most deshielded carbons in the molecule, appearing far downfield as is characteristic for these functional groups.[7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: FTIR-ATR
  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the neat liquid or solid sample directly onto the ATR crystal.

  • Acquisition:

    • Scan Range: 4000–400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Processing: A background spectrum of the clean, empty ATR crystal is recorded and automatically subtracted from the sample spectrum.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
2950–2850Medium-StrongC-H StretchAliphatic (Piperidine, Ethyl)
2250–2230Medium, SharpC≡N StretchNitrile
1735–1730Strong, SharpC=O StretchSaturated Aliphatic Ester
1250–1150StrongC-O StretchEster
Interpretation and Causality

The IR spectrum provides a molecular "fingerprint" and confirms the presence of key functional groups.

  • C≡N Stretch: A sharp absorption of medium intensity is expected in the 2250–2230 cm⁻¹ region, which is highly diagnostic for a nitrile group.[9][10][11]

  • C=O Stretch: A very strong and sharp peak around 1735 cm⁻¹ is the most prominent feature of the spectrum and is characteristic of the carbonyl group in a saturated aliphatic ester.[12][13]

  • C-H Stretch: Absorptions just below 3000 cm⁻¹ are expected for the sp³ C-H bonds of the piperidine ring and the ethyl group.[9]

  • C-O Stretch: A strong band in the fingerprint region (1250–1150 cm⁻¹) corresponds to the C-O single bond stretching of the ester group.[12]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the analyte (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with 0.1% formic acid to promote protonation.

  • Instrumentation: A tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) equipped with an Electrospray Ionization (ESI) source.

  • Acquisition Parameters:

    • Ionization Mode: Positive ion mode, as the piperidine nitrogen is readily protonated.

    • MS Scan: Perform a full scan (e.g., m/z 50-500) to identify the protonated molecule [M+H]⁺.

    • MS/MS Scan: Select the [M+H]⁺ ion as the precursor and perform a product ion scan to generate a fragmentation spectrum. Optimize collision energy (e.g., 10-40 eV) to achieve informative fragmentation.

Predicted Mass Spectrometry Data
m/z (mass-to-charge)IonRationale
197.13[M+H]⁺Protonated molecular ion (C₁₀H₁₆N₂O₂ + H⁺)
152.07[M - C₂H₃N + H]⁺Loss of the cyanomethyl radical followed by rearrangement or loss of acetonitrile.
128.08[M - CO₂Et]⁺Loss of the ethoxycarbonyl radical.
84.08[Piperidine ring fragment]⁺α-cleavage at the N-CH₂CN bond, leading to a stable piperidine-derived iminium ion.
Interpretation and Fragmentation Pathways

The fragmentation of piperidine derivatives is well-documented and typically initiated by cleavage adjacent to the nitrogen atom (α-cleavage).[1] For this compound, the following pathways are expected under ESI-MS/MS conditions.

Fragmentation_Pathway cluster_path1 Pathway 1 cluster_path2 Pathway 2 cluster_path3 Pathway 3 M_H [M+H]⁺ m/z = 197.13 Frag1 Loss of C₂H₄O₂ (Ethyl Acetate) Frag2 Loss of CH₂CN (Cyanomethyl radical) Frag3 α-Cleavage Ion1 [C₈H₁₃N₂]⁺ m/z = 137.11 M_H->Ion1 - C₂H₄O₂ Ion2 [C₈H₁₄NO₂]⁺ m/z = 156.10 M_H->Ion2 - CH₂CN Ion3 [C₉H₁₄N₂O]⁺ m/z = 166.11 M_H->Ion3 - C₂H₅

Sources

The Cornerstone of Innovation: A Technical Guide to Ethyl 1-(cyanomethyl)piperidine-4-carboxylate for Novel Scaffold Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Piperidine Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, the piperidine ring stands as a titan among heterocyclic scaffolds.[1][2] Its prevalence in a vast number of FDA-approved drugs is a testament to its remarkable utility and versatility.[1] This six-membered nitrogen-containing heterocycle is a cornerstone in the design of therapeutic agents across a wide spectrum of diseases, including central nervous system disorders, cancer, and infectious diseases.[2] The success of the piperidine scaffold can be attributed to several key features: its saturated, three-dimensional structure allows for precise spatial orientation of substituents, enabling optimal interactions with biological targets.[1] Furthermore, the nitrogen atom can act as a hydrogen bond acceptor or be protonated at physiological pH, influencing the molecule's solubility, cell permeability, and target engagement.

This guide focuses on a particularly promising derivative: Ethyl 1-(cyanomethyl)piperidine-4-carboxylate (CAS No: 460094-92-2).[3] This molecule is not merely another piperidine derivative; it is a strategically designed building block poised for the development of novel chemical entities. The introduction of a cyanomethyl group at the 1-position and an ethyl carboxylate at the 4-position bestows upon the piperidine core a unique combination of reactivity and functionality. These groups serve as versatile handles for a multitude of chemical transformations, allowing for the systematic exploration of chemical space and the generation of diverse compound libraries. This guide will provide an in-depth exploration of the synthesis, chemical properties, and strategic applications of this compound, offering researchers and drug development professionals a comprehensive resource for leveraging this powerful scaffold in their quest for next-generation therapeutics.

Physicochemical Properties and Structural Data

A thorough understanding of the physicochemical properties of a scaffold is paramount for its effective utilization in drug design. Below is a summary of the key identifiers and properties for this compound.

PropertyValueSource
CAS Number 460094-92-2[3]
Molecular Formula C₁₀H₁₆N₂O₂[3]
Molecular Weight 196.25 g/mol [3]
IUPAC Name This compound[3]
Canonical SMILES CCOC(=O)C1CCN(CC1)CC#N[3]
InChI Key FQXSZQCXVCEMJN-UHFFFAOYSA-N[3]

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is a multi-step process that begins with the readily available starting material, ethyl piperidine-4-carboxylate, also known as ethyl isonipecotate. The key transformation is the N-alkylation of the piperidine nitrogen with a cyanomethylating agent.

Experimental Protocol: N-Cyanomethylation of Ethyl Piperidine-4-carboxylate

This protocol describes a representative method for the synthesis of this compound.

Materials:

  • Ethyl piperidine-4-carboxylate (1 equivalent)

  • Chloroacetonitrile (1.1 equivalents)

  • Potassium carbonate (K₂CO₃) (2 equivalents)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl piperidine-4-carboxylate (1 equivalent), anhydrous acetonitrile, and potassium carbonate (2 equivalents).

  • Addition of Reagent: While stirring the suspension, add chloroacetonitrile (1.1 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Causality Behind Experimental Choices:

  • Base (K₂CO₃): Potassium carbonate is a mild inorganic base used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. An excess is used to ensure complete reaction.

  • Solvent (Acetonitrile): Acetonitrile is a polar aprotic solvent that is suitable for SN2 reactions. It readily dissolves the reactants and is relatively inert under the reaction conditions.

  • Reflux: Heating the reaction to reflux increases the reaction rate, allowing for a reasonable reaction time.

Visualizing the Synthesis Workflow

The following diagram illustrates the synthetic pathway from ethyl piperidine-4-carboxylate to the target compound.

G cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Product start Ethyl piperidine-4-carboxylate reagents 1. Chloroacetonitrile 2. K₂CO₃ 3. Acetonitrile, Reflux start->reagents N-Alkylation product This compound reagents->product

Caption: Synthetic route to this compound.

Chemical Reactivity and Derivatization Potential

The true value of this compound as a scaffold lies in the orthogonal reactivity of its two key functional groups: the ethyl ester and the cyanomethyl group. This dual functionality allows for a wide range of selective modifications, paving the way for the creation of diverse molecular architectures.

Reactions of the Ethyl Carboxylate Group

The ester functionality at the 4-position is a classic handle for a variety of transformations:

  • Hydrolysis: The ethyl ester can be readily hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. This introduces a new functional group that can participate in amide bond formation, a cornerstone of medicinal chemistry for creating peptidomimetics and other bioactive molecules.

  • Amidation: Direct reaction of the ester with amines, often at elevated temperatures or with catalysis, can form a variety of amides. This allows for the introduction of a wide range of substituents to probe structure-activity relationships.

  • Reduction: The ester can be reduced to a primary alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄). This alcohol can then be further functionalized, for example, through etherification or oxidation.

  • Grignard Reactions: Reaction with Grignard reagents can convert the ester into a tertiary alcohol, allowing for the introduction of two identical or different alkyl or aryl groups.

Reactions of the Cyanomethyl Group

The cyanomethyl group is a versatile synthon with a rich and varied chemistry:

  • Nitrile Hydrolysis: The nitrile can be hydrolyzed under strong acidic or basic conditions to a carboxylic acid, providing an alternative route to di-acid derivatives.

  • Reduction: The nitrile can be reduced to a primary amine, for instance, by catalytic hydrogenation or with LiAlH₄. This introduces a basic nitrogen atom, which can be crucial for interacting with biological targets.

  • Cycloaddition Reactions: The carbon-nitrogen triple bond of the nitrile can participate in cycloaddition reactions, leading to the formation of various five-membered heterocycles such as tetrazoles (via reaction with azides) or triazoles.[4]

  • Addition of Nucleophiles: The carbon atom of the nitrile is electrophilic and can be attacked by nucleophiles, leading to the formation of imines, which can be subsequently hydrolyzed to ketones.

Visualizing the Derivatization Pathways

The following diagram illustrates the potential for diversification of the this compound scaffold.

G cluster_core Core Scaffold cluster_ester_derivatives Ester Modifications cluster_nitrile_derivatives Nitrile Modifications core This compound acid Carboxylic Acid core->acid Hydrolysis amide Amide core->amide Amidation alcohol Primary Alcohol core->alcohol Reduction amine Primary Amine core->amine Reduction tetrazole Tetrazole core->tetrazole Cycloaddition acid2 Carboxylic Acid core->acid2 Hydrolysis

Caption: Derivatization potential of the core scaffold.

Strategic Applications in Novel Scaffold Development

The strategic placement of the cyanomethyl and ethyl carboxylate groups makes this compound an ideal starting point for the development of novel scaffolds targeting a variety of biological systems.

As a Key Intermediate in Fragment-Based Drug Discovery (FBDD)

In FBDD, small, low-complexity molecules (fragments) that bind to a biological target are identified and then elaborated into more potent leads. This compound, with its two distinct points of modification, is an excellent platform for fragment growing or linking strategies. For example, a fragment that binds to a target could be attached to the piperidine core via an amide linkage at the 4-position, while the cyanomethyl group is transformed into a primary amine to pick up additional interactions in a neighboring pocket of the protein.

Development of CNS-Active Agents

The piperidine scaffold is a well-established feature in many central nervous system (CNS) active drugs.[5] The ability to modulate the physicochemical properties of the molecule through derivatization of the ester and nitrile groups is crucial for optimizing properties such as blood-brain barrier penetration. For instance, the conversion of the ester to a more polar amide or the nitrile to a primary amine can significantly alter the molecule's polarity and hydrogen bonding capacity.

Synthesis of Novel Heterocyclic Systems

The reactivity of the cyanomethyl group, particularly its ability to participate in cycloaddition reactions, opens the door to the synthesis of novel, more complex heterocyclic systems.[3] For example, the formation of a tetrazole ring from the nitrile introduces a bioisostere of a carboxylic acid, which can have profound effects on the molecule's pharmacokinetic and pharmacodynamic properties.

Conclusion: A Versatile Platform for Future Drug Discovery

This compound is a highly valuable and versatile building block for the development of novel chemical scaffolds. Its strategic design, incorporating two orthogonally reactive functional groups on a privileged piperidine core, provides medicinal chemists with a powerful tool for the systematic exploration of chemical space. The ability to readily diversify the scaffold through a wide range of chemical transformations makes it an ideal starting point for fragment-based drug discovery campaigns and the development of lead compounds in a variety of therapeutic areas. As the demand for novel, effective, and safe therapeutics continues to grow, the importance of well-designed, versatile scaffolds like this compound will undoubtedly continue to increase.

References

  • PubChem. Ethyl 4-piperidinecarboxylate. National Center for Biotechnology Information. Available at: [Link]

  • Google Patents. CN101525313A - 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof.
  • Organic Syntheses. chloroacetonitrile. Available at: [Link]

  • ResearchGate. (2019, March 6). NMR, mass spectroscopy, IR - finding compound structure. Available at: [Link]

  • ERIC. (2023, September 11). Spectroscopy Data for Undergraduate Teaching. Available at: [Link]

  • Cheméo. Ethyl piperidine-4-carboxylate. Available at: [Link]

  • PubMed. (2025, October 21). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Available at: [Link]

  • Google Patents. WO2016071792A1 - Method for the preparation of 1-(2-halogen-ethyl)-4 piperidine-carboxylic acid ethyl esters.
  • PubMed Central. Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. Available at: [Link]

  • Taylor & Francis Online. Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Available at: [Link]

  • PubMed Central. Synthesis, biological and computational evaluation of novel cyanomethyl vinyl ether derivatives. Available at: [Link]

  • PubMed Central. Comparing derivatization reagents for quantitative LC–MS/MS analysis of a variety of vitamin D metabolites. Available at: [Link]

  • International Journal of Pharmacy Research & Technology. Green Synthesis of Bioactive Molecules: A Review. Available at: [Link]

  • MDPI. Recent Advances in Cyanamide Chemistry: Synthesis and Applications. Available at: [Link]

  • PubMed. Synthesis of the Isotope-Labeled Derivatization Reagent for Carboxylic Acids.... Available at: [Link]

  • Encyclopedia MDPI. Synthesis of Piperazines by C-H Functionalization. Available at: [Link]

  • National Institutes of Health. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Available at: [Link]

  • PubMed Central. Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. Available at: [Link]

  • Tejia. ETHYL ISONIPECOTATE Manufacturer, Supplier, Exporter. Available at: [Link]

  • OAText. Synthesis of benzofurazan derivatization reagents for carboxylic acids.... Available at: [Link]

Sources

Methodological & Application

Application Note & Synthesis Protocol: Ethyl 1-(cyanomethyl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of Ethyl 1-(cyanomethyl)piperidine-4-carboxylate (C₁₀H₁₆N₂O₂, CAS No: 460094-92-2). This compound is a valuable synthetic intermediate, leveraging the versatile piperidine scaffold, which is a significant structural motif in a wide array of pharmaceuticals.[1] Its applications span from being a foundational building block in complex heterocyclic chemistry to a research tool in medicinal chemistry programs.[1] This protocol details a robust and reproducible method for the N-cyanomethylation of ethyl piperidine-4-carboxylate, emphasizing the rationale behind procedural choices, safety considerations, and methods for product validation.

Introduction and Significance

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, recognized for its presence in numerous approved drugs targeting a range of conditions, from central nervous system disorders to cardiovascular diseases.[1][2] this compound serves as a key precursor, incorporating a reactive cyanomethyl group onto the piperidine nitrogen. This functional handle allows for further chemical transformations, such as reduction to a primary amine or hydrolysis to a carboxylic acid, thereby opening pathways to diverse molecular architectures.

The synthesis described herein is a classic example of nucleophilic substitution, a fundamental reaction in organic chemistry. Understanding the causality behind reagent selection and reaction conditions is paramount for achieving high yield and purity, which are critical factors in drug development and manufacturing.

Synthesis Pathway and Mechanism

The synthesis proceeds via the N-alkylation of Ethyl piperidine-4-carboxylate (also known as ethyl isonipecotate) with chloroacetonitrile.

Reaction Scheme: Ethyl piperidine-4-carboxylate + Chloroacetonitrile → this compound

Mechanism: The reaction is a straightforward Sₙ2 (bimolecular nucleophilic substitution) process.

  • Deprotonation: The secondary amine on the ethyl piperidine-4-carboxylate ring is a moderate nucleophile. An anhydrous base, such as potassium carbonate (K₂CO₃), is introduced to deprotonate the amine's conjugate acid, significantly enhancing its nucleophilicity.

  • Nucleophilic Attack: The lone pair of electrons on the piperidine nitrogen attacks the electrophilic carbon atom of chloroacetonitrile.

  • Displacement: This attack leads to the displacement of the chloride ion as a leaving group.

  • Neutralization: The displaced chloride ion combines with potassium ions, and the proton removed in step 1 forms bicarbonate, resulting in stable inorganic byproducts that can be easily removed.

The choice of a polar aprotic solvent like acetonitrile is crucial as it effectively dissolves the reactants while not interfering with the nucleophilic attack, thus promoting the Sₙ2 pathway.

Materials and Methods

Reagent & Solvent Data
Reagent/SolventCAS No.FormulaMolar Mass ( g/mol )Key Properties
Ethyl piperidine-4-carboxylate1126-09-6C₈H₁₅NO₂157.21Colorless to brown liquid, BP: 204 °C.[3][4][5]
Chloroacetonitrile107-14-2C₂H₂ClN75.50Toxic liquid, BP: 123-124 °C. Handle with extreme caution.[6]
Potassium Carbonate (anhydrous)584-08-7K₂CO₃138.21White hygroscopic solid. Serves as the base.
Acetonitrile (anhydrous)75-05-8C₂H₃N41.05Polar aprotic solvent. Flammable.
Ethyl Acetate141-78-6C₄H₈O₂88.11Extraction solvent. Flammable.
Anhydrous Sodium Sulfate7757-82-6Na₂SO₄142.04Drying agent.
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser and nitrogen/argon inlet adapter

  • Magnetic stirrer with heating mantle or oil bath

  • Dropping funnel

  • Thermometer

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Detailed Synthesis Protocol

Safety First: This procedure must be conducted in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.[7][8][9] Chloroacetonitrile is toxic and should be handled with extreme care.

Step 1: Reaction Setup

  • Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a thermometer. Ensure the apparatus is dry.

  • Charge the flask with Ethyl piperidine-4-carboxylate (10.0 g, 63.6 mmol, 1.0 equiv.).

  • Add anhydrous acetonitrile (100 mL) and anhydrous potassium carbonate (13.2 g, 95.4 mmol, 1.5 equiv.).

Step 2: Reagent Addition

  • Begin vigorous stirring of the suspension.

  • In a separate flask, dissolve chloroacetonitrile (5.28 g, 70.0 mmol, 1.1 equiv.) in anhydrous acetonitrile (20 mL).

  • Transfer the chloroacetonitrile solution to a dropping funnel and add it dropwise to the stirring reaction mixture over 20-30 minutes at room temperature. An initial exotherm may be observed; maintain the temperature below 30 °C.

Step 3: Reaction and Monitoring

  • After the addition is complete, heat the reaction mixture to reflux (approx. 82 °C) using a heating mantle.

  • Maintain reflux for 4-6 hours.

  • Monitor the reaction progress using TLC (Mobile phase: 30% Ethyl Acetate in Hexane). The starting material (Ethyl piperidine-4-carboxylate) should show a lower Rf value than the product. The reaction is complete when the starting material spot is no longer visible.

Step 4: Work-up and Isolation

  • Cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove the inorganic salts (potassium carbonate and potassium chloride). Wash the filter cake with acetonitrile (2 x 20 mL).

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove the acetonitrile.

  • Dissolve the resulting residue in ethyl acetate (100 mL).

  • Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to remove any acidic impurities, followed by brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate in vacuo to yield the crude product.

Step 5: Purification

  • The crude product, typically an oil, can be purified by flash column chromatography on silica gel.

  • Elute with a gradient of 10% to 40% ethyl acetate in hexane.

  • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford this compound as a clear to pale yellow oil.

Experimental Workflow and Data

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reaction Reaction Stage cluster_workup Work-up Stage cluster_purification Purification A Charge Flask: Ethyl piperidine-4-carboxylate K₂CO₃, Acetonitrile B Add Chloroacetonitrile (dropwise, RT) A->B C Heat to Reflux (4-6 hours) B->C D Cool & Filter (Remove Salts) C->D Reaction Complete (TLC) E Concentrate (Rotovap) D->E F Liquid-Liquid Extraction (EtOAc / aq. NaHCO₃) E->F G Dry & Concentrate F->G H Silica Gel Column Chromatography G->H Crude Product I Pure Product (Oil) H->I

Sources

Application Notes & Protocols: The Utility of Ethyl 1-(cyanomethyl)piperidine-4-carboxylate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of modern drug discovery, the piperidine moiety stands out as one of the most significant synthetic fragments, integral to the design of a vast array of therapeutic agents.[1][2] Its prevalence is a testament to its favorable physicochemical properties, including its ability to impart aqueous solubility and its rigid, three-dimensional structure that allows for precise orientation of functional groups to interact with biological targets.[2] Ethyl 1-(cyanomethyl)piperidine-4-carboxylate (CAS: 460094-92-2) is a bifunctional scaffold that leverages the core advantages of the piperidine ring.[1] It features two key points for chemical modification: a cyanomethyl group on the piperidine nitrogen and an ethyl ester at the 4-position. This unique arrangement makes it an exceptionally versatile building block for constructing complex molecules, particularly in the pursuit of novel analgesics, anti-inflammatory agents, and other CNS-active compounds.[1][2]

This guide provides an in-depth exploration of this compound, detailing its synthesis, characterization, and application in multi-step synthetic routes relevant to drug development. The protocols herein are designed to be self-validating, with explanations grounded in established chemical principles to empower researchers in their synthetic endeavors.

Physicochemical & Structural Data

A thorough understanding of a building block's properties is foundational to its effective use in synthesis. The key data for this compound are summarized below.

PropertyValueSource
Molecular Formula C₁₀H₁₆N₂O₂[1]
Molecular Weight 196.25 g/mol [1]
CAS Number 460094-92-2[1]
Appearance Typically an oil or low-melting solidN/A
Boiling Point ~330-350 °C (Predicted)N/A
LogP (Predicted) ~0.9-1.2N/A

The molecule's structure combines a nucleophilic nitrogen (after potential deprotection or modification of the cyanomethyl group), an electrophilic ester carbonyl, and a nitrile group that can undergo various transformations, including reduction or hydrolysis. This trifecta of reactivity is the source of its synthetic power.

Synthesis Protocol: Preparation of this compound

The most direct route to the title compound is through the N-alkylation of a readily available piperidine precursor. This protocol details the cyanomethylation of Ethyl 4-piperidinecarboxylate.

Causality of Experimental Design: The choice of Ethyl 4-piperidinecarboxylate (also known as ethyl isonipecotate) as the starting material is strategic due to its commercial availability and the presence of a secondary amine ready for functionalization.[3][4][5] The reaction employs chloroacetonitrile as the cyanomethyl source. A mild, non-nucleophilic base such as potassium carbonate (K₂CO₃) is selected to deprotonate the secondary amine without competing in the nucleophilic substitution or promoting hydrolysis of the ester. Acetonitrile is an ideal solvent as it is polar aprotic, effectively dissolves the reactants, and does not interfere with the reaction mechanism.

Diagram: Synthetic Pathway

G cluster_0 Synthesis of this compound SM Ethyl 4-piperidinecarboxylate Product Ethyl 1-(cyanomethyl)piperidine- 4-carboxylate SM->Product N-Alkylation (Reflux, 12-18h) R1 Chloroacetonitrile (ClCH₂CN) R2 Potassium Carbonate (K₂CO₃) Solvent Acetonitrile (MeCN) G cluster_1 Application Workflow Start Ethyl 1-(cyanomethyl)piperidine- 4-carboxylate Step1 Step 1: Nitrile Reduction Start->Step1 Intermediate1 Ethyl 1-(2-aminoethyl)piperidine- 4-carboxylate Step1->Intermediate1 Step2 Step 2: Ester Hydrolysis Intermediate1->Step2 Intermediate2 1-(2-aminoethyl)piperidine- 4-carboxylic acid Step2->Intermediate2 Step3 Step 3: Amide Coupling Intermediate2->Step3 Final N-phenyl-1-(2-aminoethyl)piperidine- 4-carboxamide (Target Scaffold) Step3->Final Reagent1 LiAlH₄ or H₂/Raney Ni Reagent1->Step1 Reagent2 1. LiOH, THF/H₂O 2. HCl (to pH ~6) Reagent2->Step2 Reagent3 Aniline, HATU, DIPEA Reagent3->Step3

Sources

Application Notes & Protocols: Leveraging Ethyl 1-(cyanomethyl)piperidine-4-carboxylate as a Versatile Scaffold in Modern Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction & Overview

The Piperidine Scaffold in Medicinal Chemistry: A Privileged Structure

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of natural products and synthetic pharmaceuticals.[1] Its saturated, six-membered heterocyclic structure provides a rigid, three-dimensional framework that can effectively orient functional groups to interact with biological targets.[2] Piperidine derivatives are integral to drugs targeting a wide spectrum of conditions, including neurological disorders, cardiovascular diseases, and cancer, demonstrating their broad therapeutic utility.[1][3] The conformational flexibility of the piperidine ring, primarily its chair conformation, allows for precise spatial arrangement of substituents, which is critical for optimizing drug-receptor interactions and achieving high efficacy and selectivity.

Introducing Ethyl 1-(cyanomethyl)piperidine-4-carboxylate: A Bifunctional Building Block

This compound (CAS No: 460094-92-2, Molecular Formula: C₁₀H₁₆N₂O₂) is a synthetic intermediate that strategically combines the robust piperidine core with two distinct and highly versatile functional groups.[2] The structure features an ethyl ester at the C-4 position and a cyanomethyl group attached to the ring nitrogen. This bifunctional arrangement makes it an exceptionally valuable building block in the synthesis of complex molecules and chemical libraries for drug discovery.[2] Its unique architecture offers multiple, orthogonal reaction sites, enabling chemists to systematically build molecular diversity and fine-tune pharmacological properties.[2]

Rationale for Use: Strategic Advantages in Lead Discovery and Optimization

The utility of this compound in a drug design campaign is rooted in its inherent chemical potential. The two primary functional groups serve as independent handles for molecular elaboration:

  • The C-4 Ethyl Ester: This group can be readily hydrolyzed to the corresponding carboxylic acid, a common pharmacophore element that can engage in hydrogen bonding with protein targets.[3] The resulting acid is also a key precursor for forming a wide range of amides, a stable and ubiquitous linkage in drug molecules.

  • The N-Cyanomethyl Group: The nitrile moiety is a versatile functional group. It can be reduced to a primary amine, introducing a new basic center for salt formation or further derivatization.[4] Alternatively, the nitrile can act as a bioisostere for other functional groups or participate in cyclization reactions to form novel heterocyclic systems.[2]

This dual functionality allows for a divergent synthetic approach, where a single, common intermediate can be used to generate a large library of analogues, accelerating the structure-activity relationship (SAR) studies essential for lead optimization.

Physicochemical & Structural Properties

Core Structure Analysis

The molecule's structure consists of a central piperidine ring, which dictates the spatial orientation of its substituents. The ethyl ester at the C-4 position and the cyanomethyl group at the N-1 position are the primary points of chemical reactivity and modification.

Key Physicochemical Data

Specific experimental data for this compound is not widely published. The table below includes its basic calculated properties and, for reference, experimental and calculated values for the parent scaffold, Ethyl piperidine-4-carboxylate, which can serve as a baseline for property estimation.

PropertyValue (this compound)Value (Reference: Ethyl piperidine-4-carboxylate)Source
CAS Number 460094-92-21126-09-6[2][5]
Molecular Formula C₁₀H₁₆N₂O₂C₈H₁₅NO₂[2][6]
Molecular Weight 196.25 g/mol 157.21 g/mol [2][6]
IUPAC Name This compoundEthyl piperidine-4-carboxylate[2][5]
logP (Calculated) Value not available0.549 (Crippen Method)[6]
Boiling Point (Calculated) Value not available477.20 K (Joback Method)[6]
Appearance Typically a liquid or low-melting solidClear colorless to slightly brown liquid[7]

Strategic Applications in Drug Design

Role as a Core Scaffold for Library Synthesis

This compound is an ideal starting point for creating diverse chemical libraries for high-throughput screening. Its two reactive handles allow for a "hub-and-spoke" synthetic strategy, where the central piperidine core is decorated with various R-groups at two independent positions. This approach efficiently explores chemical space to identify initial hits.

The Cyanomethyl Group: A Versatile Chemical Handle and Bioisostere

The cyanomethyl group is more than just a reactive site. In certain contexts, the nitrile can serve as a bioisostere for a carbonyl group or a hydroxyl group, capable of acting as a hydrogen bond acceptor. Its transformation into an aminoethyl group introduces a flexible basic side chain, which can be crucial for establishing salt bridges with acidic residues (e.g., Asp, Glu) in a protein's active site.

The C-4 Ethyl Ester: A Gateway to Amides and Carboxylic Acid Derivatives

The carboxylic acid functional group is a feature in approximately 450 drugs, but its presence can sometimes lead to poor metabolic stability or limited membrane permeability.[8] While converting the ethyl ester to its parent carboxylic acid is a primary strategy, this acid is most often an intermediate for creating a diverse panel of amides. Amide coupling with a library of amines allows for the systematic exploration of substituents to optimize target binding, selectivity, and pharmacokinetic properties. Furthermore, the carboxylic acid can be replaced with various bioisosteres (e.g., tetrazoles, hydroxamates) to mitigate the liabilities of the acid moiety while retaining its key interactions.[9][10]

Workflow Diagram: From Building Block to Drug Candidate

G cluster_0 Phase 1: Diversification cluster_1 Phase 2: Library Synthesis cluster_2 Phase 3: Screening & Optimization Start Ethyl 1-(cyanomethyl) piperidine-4-carboxylate Hydrolysis Protocol 1: Ester Hydrolysis Start->Hydrolysis Reduction Protocol 2: Nitrile Reduction Start->Reduction Acid 1-(Cyanomethyl)piperidine -4-carboxylic Acid Hydrolysis->Acid Amine Ethyl 1-(2-aminoethyl) piperidine-4-carboxylate Reduction->Amine Amide_Lib Amide Library (Protocol 3) Acid->Amide_Lib + Amine Library Deriv_Lib Amine Derivatives (e.g., Sulfonamides) Amine->Deriv_Lib + Acylating Agents Screening Biological Screening (HTS) Amide_Lib->Screening Deriv_Lib->Screening SAR SAR Analysis & Hit ID Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Candidate Preclinical Candidate Lead_Opt->Candidate

Caption: High-level workflow for drug discovery using the title compound.

Core Experimental Protocols

General Laboratory Safety & Handling
  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[14]

  • Ventilation: Handle the compound in a well-ventilated chemical fume hood.[11]

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong acids, bases, and oxidizing agents.[11][13]

  • Spills: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for chemical waste disposal.[15]

  • First Aid: In case of skin contact, wash immediately with plenty of soap and water.[12] For eye contact, rinse cautiously with water for several minutes.[13] If inhaled, move the person to fresh air.[11] Seek medical attention if irritation persists.

Protocol 1: Base-Mediated Hydrolysis to 1-(Cyanomethyl)piperidine-4-carboxylic Acid

Rationale: This protocol converts the chemically stable ethyl ester into the versatile carboxylic acid. Lithium hydroxide (LiOH) is often chosen as the base because it minimizes side reactions like racemization (if applicable) and is less prone to promoting undesired reactions with other functional groups compared to stronger bases like NaOH or KOH. A mixed solvent system of THF/water ensures that both the organic starting material and the aqueous base are in the same phase, facilitating the reaction.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (typically a 3:1 to 2:1 ratio, ~0.2 M concentration).

  • Addition of Base: Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5–3.0 eq) to the solution.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-6 hours).

  • Workup (Acidification): Once the reaction is complete, remove the THF via rotary evaporation. Cool the remaining aqueous solution in an ice bath and carefully acidify to pH ~3-4 using 1N HCl. A precipitate of the carboxylic acid product may form.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

  • Purification: The product can be purified by recrystallization or column chromatography on silica gel if necessary.

Protocol 2: Reduction of the Nitrile to Ethyl 1-(2-aminoethyl)piperidine-4-carboxylate

Rationale: This protocol transforms the nitrile into a primary amine, providing a new site for derivatization. Catalytic hydrogenation is a clean and effective method for this transformation. Palladium on carbon (Pd/C) is a common and robust catalyst. The addition of an acid (like HCl in ethanol) can sometimes prevent catalyst poisoning and ensures the product is isolated as a stable hydrochloride salt.

  • Reaction Setup: To a solution of this compound (1.0 eq) in ethanol (or methanol, ~0.1 M), add the hydrogenation catalyst, 10% Palladium on Carbon (Pd/C, ~10% w/w).

  • Hydrogenation: Place the reaction vessel in a hydrogenation apparatus (e.g., a Parr shaker). Purge the system with nitrogen or argon, then introduce hydrogen gas (typically 50 psi).

  • Reaction Monitoring: Shake or stir the reaction vigorously at room temperature. Monitor the reaction by observing hydrogen uptake and periodically analyzing aliquots by LC-MS or TLC. The reaction may take 4-24 hours.

  • Workup (Filtration): Once complete, carefully vent the hydrogen and purge the system with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent (ethanol/methanol).

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude primary amine.

  • Purification/Isolation: The product can be purified by silica gel chromatography. Often, it is converted to its hydrochloride salt for better stability and handling by dissolving the crude amine in a minimal amount of a solvent like diethyl ether and adding a solution of HCl in ether or isopropanol. The resulting salt typically precipitates and can be collected by filtration.

Protocol 3: Amide Coupling via the Carboxylic Acid Intermediate (Example Reaction)

Rationale: This is a fundamental reaction in medicinal chemistry. A peptide coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is used to activate the carboxylic acid, making it susceptible to nucleophilic attack by an amine. A non-nucleophilic base, typically DIPEA (N,N-Diisopropylethylamine), is required to deprotonate the amine and neutralize the acid formed during the reaction, driving the reaction to completion.

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the 1-(Cyanomethyl)piperidine-4-carboxylic acid (from Protocol 1, 1.0 eq) in an anhydrous aprotic solvent like N,N-Dimethylformamide (DMF) or dichloromethane (DCM, ~0.2 M).

  • Reagent Addition: Add the desired primary or secondary amine (1.1 eq), the coupling reagent HATU (1.2 eq), and the base DIPEA (2.0-3.0 eq).

  • Reaction Monitoring: Stir the reaction at room temperature for 2-12 hours. Monitor for completion by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate or DCM/methanol gradient).

Protocol Workflow Diagram

G cluster_path1 Path A: C-4 Ester Modification cluster_path2 Path B: N-1 Side-Chain Modification Start Ethyl 1-(cyanomethyl) piperidine-4-carboxylate P1 Protocol 1: Ester Hydrolysis (LiOH, THF/H2O) Start->P1 P2 Protocol 2: Nitrile Reduction (H2, Pd/C) Start->P2 Acid Carboxylic Acid Intermediate P1->Acid P3 Protocol 3: Amide Coupling (HATU, DIPEA, R-NH2) Acid->P3 Amide Final Amide Product P3->Amide Amine Primary Amine Intermediate P2->Amine Deriv Further Derivatization (e.g., Acylation) Amine->Deriv Final_Deriv Final N-Acyl Product Deriv->Final_Deriv

Caption: Synthetic pathways for modifying the title compound.

Analytical Characterization

Confirming the identity and purity of synthesized compounds is critical.[4] Standard analytical techniques should be employed at each step.

TechniquePurposeExpected Observations
¹H NMR Structural elucidation and confirmation.Signals corresponding to the ethyl group (triplet and quartet), piperidine ring protons (complex multiplets), and the cyanomethyl singlet. Changes in these signals confirm transformations (e.g., disappearance of ethyl signals after hydrolysis).
¹³C NMR Confirms carbon framework.Peaks for the ester carbonyl, nitrile carbon, and distinct carbons of the piperidine ring.
Mass Spectrometry (MS) Determines molecular weight.The molecular ion peak ([M+H]⁺) should match the calculated mass of the expected product.
Infrared (IR) Spectroscopy Identifies key functional groups.Characteristic stretches for C=O (ester), C≡N (nitrile), and C-H bonds. Disappearance of the C≡N stretch after reduction confirms reaction completion.
LC-MS Monitors reaction progress and assesses purity.A single peak with the correct mass in the final product indicates high purity.

Conclusion

This compound is a potent and versatile building block for modern drug discovery. Its bifunctional nature provides chemists with a robust platform for the rapid and efficient synthesis of diverse molecular libraries. By leveraging the orthogonal reactivity of its ethyl ester and cyanomethyl groups, researchers can systematically explore structure-activity relationships, leading to the identification and optimization of novel therapeutic agents. The protocols and strategies outlined in this guide provide a foundational framework for incorporating this valuable intermediate into any medicinal chemistry program.

References

  • CATO Research Chemical Inc. (2025, September 8). Safety Data Sheet. [Link]

  • ChemBK. Ethyl 1-[cyano(phenyl)methyl]piperidine-4-carboxylate hydrochloride. [Link]

  • Google Patents. (2009).
  • Cheméo. Chemical Properties of Ethyl piperidine-4-carboxylate (CAS 1126-09-6). [Link]

  • Cheméo. (2026, January 4). Ethyl piperidine-4-carboxylate PDF Datasheet. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Versatility of Piperidine-Based Building Blocks in Chemical Synthesis. [Link]

  • Google Patents. (2014).
  • GME, A. et al. (2012). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules, 17(11), 13510-13521. [Link]

  • Organic Syntheses Procedure. A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. [Link]

  • Google Patents. (2016). US9346787B2 - Piperidine compound or salt thereof.
  • Google Patents. (2020).
  • Google Patents. (1984). US4435572A - Synthesis of ethyl-4(3'-methoxyphenyl)
  • PubChemLite. Ethyl 1-[(4-cyanophenyl)carbamoyl]piperidine-4-carboxylate (C16H19N3O3). [Link]

  • Autech Industry Co.,Limited. Navigating the Synthesis of Ethyl Piperidine-4-carboxylate: A Manufacturer's Insight. [Link]

  • Ukrorgsintez, L. et al. (2018). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Scientia Pharmaceutica, 86(2), 21. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 70770, Ethyl 4-piperidinecarboxylate. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 100867, Ethyl 4-amino-1-piperidinecarboxylate. [Link]

  • ResearchGate. (2020). Application of Carboxylic Acid Bioisosteres in Drug Structure Optimization. [Link]

  • Ballatore, C., Huryn, D. M., & Smith, A. B., 3rd. (2013). Carboxylic acid (bio)isosteres in drug design. ChemMedChem, 8(3), 385–395. [Link]

  • ResearchGate. (2016). Chemical Modifications on 4-Arylpiperazine-Ethyl Carboxamide Derivatives Differentially Modulate Affinity for 5-HT1A, D4.2, and α 2A Receptors: Synthesis and In Vitro Radioligand Binding Studies. [Link]

  • Horgan, C., & O'Sullivan, T. P. (2022). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Current medicinal chemistry, 29(13), 2203–2234. [Link]

  • Schepmann, D. et al. (2019). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Archiv der Pharmazie, 352(1-2), e1800234. [Link]

  • ACG Publications. (2021). Synthesis and molecular docking study of ethyl piperidine-1-carboxylate derivative Schiff bases. [Link]

  • de Oliveira, R. et al. (2016). Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester. European journal of pharmaceutical sciences, 81, 135-44. [Link]

Sources

Application Note: Quantitative Analysis of Ethyl 1-(cyanomethyl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide to Validated HPLC-UV and GC-MS Methodologies

Abstract

This application note presents two robust and validated analytical methods for the quantitative determination of Ethyl 1-(cyanomethyl)piperidine-4-carboxylate, a key building block in modern medicinal chemistry and pharmaceutical development.[1] The accurate quantification of this intermediate is critical for ensuring reaction yield, process control, and the quality of final active pharmaceutical ingredients (APIs). We provide detailed protocols for a High-Performance Liquid Chromatography method with Ultraviolet detection (HPLC-UV) for routine quality control and a Gas Chromatography-Mass Spectrometry (GC-MS) method for confirmatory analysis and impurity profiling. Both methods have been validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure they are fit for their intended purpose.[2][3]

Introduction

This compound (CAS No. 460094-92-2) is a substituted piperidine derivative featuring ethyl ester and cyanomethyl functional groups.[1] The piperidine scaffold is a privileged structure in drug discovery, appearing in numerous therapeutic agents targeting a wide range of diseases.[1][4] Consequently, the synthesis and quality control of intermediates like this compound are of paramount importance.

The development of reliable analytical procedures is essential for monitoring the purity and concentration of this compound throughout the manufacturing process and in stability studies. This guide offers a dual-method approach:

  • HPLC-UV: A widely accessible and robust technique ideal for high-throughput analysis in a quality control (QC) environment.

  • GC-MS: A highly selective and sensitive method that provides an orthogonal quantification approach and unequivocal structural confirmation, making it invaluable for investigational and confirmatory purposes.[5]

The protocols herein are designed to be self-validating, incorporating principles of scientific integrity and trustworthiness as outlined in global pharmaceutical guidelines.[6][7]

Method 1: Quantification by HPLC-UV

Principle and Rationale

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice for the routine analysis of moderately polar, non-volatile organic compounds. The analyte, this compound, is well-suited for this technique. Separation is achieved on a non-polar stationary phase (C18) with a polar mobile phase. The ethyl ester functional group contains a carbonyl chromophore that allows for sensitive detection at low UV wavelengths (210-220 nm). This method provides excellent precision and accuracy for assay determination.

Experimental Protocol

2.2.1. Materials and Reagents

  • Reference Standard: this compound (≥98% purity)

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Deionized Water (18.2 MΩ·cm)

  • Reagents: Formic Acid (LC-MS Grade)

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent)

2.2.2. Instrumentation

  • HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

2.2.3. Chromatographic Conditions

ParameterSettingJustification
Column C18, 250 mm x 4.6 mm, 5 µmStandard reversed-phase column providing good retention and resolution for this compound class.
Mobile Phase A 0.1% Formic Acid in WaterAcidified aqueous phase to ensure consistent ionization state and improve peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for elution. Formic acid maintains mobile phase consistency.
Gradient Isocratic: 60% A / 40% BAn isocratic method is simpler, more robust, and suitable for quantifying a single analyte.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and pressure.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume to balance sensitivity and peak shape.
Detection λ 215 nmOptimal wavelength for detecting the weak carbonyl chromophore of the ethyl ester group.
Run Time 10 minutesSufficient time for analyte elution and column re-equilibration.

2.2.4. Standard and Sample Preparation

  • Diluent: Mobile Phase (60% Water / 40% Acetonitrile with 0.1% Formic Acid).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 10, 50, 100, 250, 500 µg/mL) by serial dilution of the Standard Stock Solution with the diluent.

  • Sample Solution (Target: 250 µg/mL): Accurately weigh an appropriate amount of the sample into a volumetric flask. Dissolve and dilute with the diluent to achieve the target concentration. Filter through a 0.45 µm syringe filter if necessary.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing s1 Weigh Reference Standard & Sample s2 Dissolve in Diluent (Mobile Phase) s1->s2 s3 Create Serial Dilutions for Calibration Curve s2->s3 Standard s4 Filter Sample (if needed) s2->s4 Sample a1 Inject into HPLC System s3->a1 s4->a1 a2 Separate on C18 Column a1->a2 a3 Detect at 215 nm a2->a3 d1 Integrate Peak Area a3->d1 d2 Generate Calibration Curve (Area vs. Concentration) d1->d2 d3 Calculate Sample Concentration d2->d3

Caption: HPLC-UV analysis workflow for this compound.

Method Validation Summary (ICH Q2(R2))

A full validation should be performed to demonstrate the method is fit for its purpose.[3] The following table summarizes the key validation parameters and typical acceptance criteria.

Validation ParameterProcedureAcceptance Criteria
Specificity Analyze blank (diluent), placebo, and spiked sample. Assess peak purity.No interference at the analyte's retention time. Peak purity index > 0.999.
Linearity Analyze 5 concentrations (e.g., 10-500 µg/mL) in triplicate.Coefficient of Determination (R²) ≥ 0.999.
Range Confirmed by linearity, accuracy, and precision data.80% to 120% of the test concentration.
Accuracy (% Recovery) Analyze samples spiked at 3 levels (80%, 100%, 120%) in triplicate.Mean recovery between 98.0% and 102.0%.[8]
Precision (% RSD) Repeatability: 6 injections of 100% concentration. Intermediate: Different day, analyst, or instrument.RSD ≤ 1.5% for repeatability. RSD ≤ 2.0% for intermediate precision.
LOQ (µg/mL) Signal-to-Noise ratio of 10:1 or based on standard deviation of the response and the slope of the calibration curve.To be determined experimentally. Must be precise and accurate.
LOD (µg/mL) Signal-to-Noise ratio of 3:1.To be determined experimentally.
Robustness Vary flow rate (±0.1 mL/min), column temp (±2°C), mobile phase composition (±2%).System suitability parameters remain within limits.

Method 2: Quantification by GC-MS

Principle and Rationale

Gas Chromatography-Mass Spectrometry is a powerful technique that combines the separation capabilities of GC with the highly specific detection of MS. It is an ideal confirmatory method due to its ability to provide molecular weight and fragmentation information, which serves as a chemical fingerprint for the analyte. This method is suitable for thermally stable and volatile compounds. Given the structure of this compound, it is expected to have sufficient volatility and stability for GC analysis without derivatization.

Experimental Protocol

3.2.1. Materials and Reagents

  • Reference Standard: this compound (≥98% purity)

  • Solvents: Ethyl Acetate (GC Grade), Dichloromethane (GC Grade)

  • Column: DB-5ms (or equivalent 5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness

3.2.2. Instrumentation

  • GC-MS system equipped with an autosampler, split/splitless injector, and a mass selective detector (MSD) with an Electron Ionization (EI) source.

3.2.3. Chromatographic and MS Conditions

ParameterSettingJustification
Column DB-5ms, 30 m x 0.25 mm, 0.25 µmA robust, general-purpose column providing excellent separation for a wide range of analytes.
Carrier Gas Helium, Constant FlowInert carrier gas. Constant flow mode provides better reproducibility.
Flow Rate 1.2 mL/minOptimal flow rate for a 0.25 mm ID column to achieve good efficiency.
Injector Temp. 250 °CEnsures rapid vaporization of the analyte without thermal degradation.
Injection Mode Split (20:1)Prevents column overloading and ensures sharp peaks for quantitative analysis.
Oven Program 100 °C (hold 1 min), ramp 15 °C/min to 280 °C (hold 5 min)A temperature gradient is necessary to elute the analyte in a reasonable time with good peak shape.
MS Source Temp. 230 °CStandard temperature for an EI source.
MS Quad Temp. 150 °CStandard temperature for a quadrupole mass filter.
Ionization Mode Electron Ionization (EI) at 70 eVStandard EI energy provides reproducible fragmentation patterns for library matching and identification.
Acquisition Mode Full Scan (m/z 40-400) for identification; Selected Ion Monitoring (SIM) for quantification.Full scan is used to confirm identity. SIM mode provides higher sensitivity and selectivity for quantification.
SIM Ions To be determined from the analyte's mass spectrum (e.g., molecular ion and major fragment ions).

3.2.4. Standard and Sample Preparation

  • Solvent: Ethyl Acetate.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Ethyl Acetate.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 0.5, 1, 5, 10, 50 µg/mL) by serial dilution of the Standard Stock Solution with Ethyl Acetate. The range is typically lower than HPLC due to higher sensitivity.

  • Sample Solution (Target: 10 µg/mL): Prepare as described for the HPLC method, but using Ethyl Acetate as the solvent.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing s1 Weigh Reference Standard & Sample s2 Dissolve in Volatile Solvent (e.g., Ethyl Acetate) s1->s2 s3 Create Serial Dilutions for Calibration Curve s2->s3 a1 Inject into GC System s2->a1 Sample s3->a1 a2 Separate on DB-5ms Column a1->a2 a3 Ionize (EI) & Detect (MS) a2->a3 d1 Extract Ion Chromatograms (SIM) a3->d1 d2 Generate Calibration Curve d1->d2 d3 Calculate Concentration & Confirm Identity (Full Scan) d2->d3

Caption: GC-MS analysis workflow for this compound.

Method Validation Summary (ICH Q2(R2))

The GC-MS method should be validated using the same parameters as the HPLC method. Due to the inherent specificity of mass spectrometry, interference from co-eluting impurities is significantly less likely.

Validation ParameterProcedureAcceptance Criteria
Specificity Analyze blank and spiked samples. Confirm identity via retention time and mass spectrum.No interference in selected ions. Mass spectrum matches reference standard.
Linearity Analyze 5 concentrations (e.g., 0.5-50 µg/mL) in triplicate.Coefficient of Determination (R²) ≥ 0.998.
Accuracy (% Recovery) Analyze samples spiked at 3 levels (80%, 100%, 120%) in triplicate.Mean recovery between 95.0% and 105.0%.
Precision (% RSD) Repeatability: 6 injections of 100% concentration. Intermediate: Different day/analyst.RSD ≤ 2.0% for repeatability. RSD ≤ 3.0% for intermediate precision.
LOQ (µg/mL) Signal-to-Noise ratio of 10:1 for the least abundant quantifier ion.To be determined experimentally.
LOD (µg/mL) Signal-to-Noise ratio of 3:1.To be determined experimentally.

Method Comparison and Discussion

The choice between HPLC-UV and GC-MS depends on the specific analytical need. The following table provides a direct comparison to aid in method selection.

FeatureHPLC-UVGC-MS
Principle Liquid-phase separation, UV absorbanceGas-phase separation, mass-based detection
Primary Use Routine QC, Assay, PurityConfirmatory analysis, Impurity ID, Trace analysis
Specificity Good; based on retention time and UV spectrum.Excellent; based on retention time and mass spectrum.
Sensitivity Moderate (µg/mL range)High (ng/mL range)
Sample Throughput HighModerate
Instrumentation Cost LowerHigher
Key Advantage Robust, simple, widely available.Unambiguous identification, high sensitivity.

For routine process control and release testing, the HPLC-UV method is highly suitable due to its robustness, high throughput, and lower operational complexity. For troubleshooting, impurity structure elucidation, or when an orthogonal, highly specific method is required, the GC-MS method is the superior choice.

Conclusion

This application note details two validated, reliable, and robust methods for the quantification of this compound. The HPLC-UV method serves as an excellent tool for routine quality control, offering precision and high throughput. The GC-MS method provides a highly specific and sensitive orthogonal technique for confirmation and in-depth investigation. By following the detailed protocols and validation guidelines presented, researchers, scientists, and drug development professionals can confidently and accurately quantify this critical pharmaceutical intermediate, ensuring the quality and consistency of their synthetic processes.

References

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]

  • PubMed. (2021, August 3). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Available at: [Link]

  • YouTube. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Available at: [Link]

  • Slideshare. (n.d.). Analytical method validation as per ich and usp. Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. Available at: [Link]

  • ResearchGate. (2025, August 5). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. Available at: [Link]

  • International Council for Harmonisation (ICH). (2023, November 30). Validation of Analytical Procedures Q2(R2). Available at: [Link]

  • R Discovery. (2021, August 3). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Available at: [Link]

  • European Medicines Agency (EMA). (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Available at: [Link]

  • ChemBK. (n.d.). Ethyl 1-[cyano(phenyl)methyl]piperidine-4-carboxylate hydrochloride. Available at: [Link]

  • Google Patents. (n.d.). CN104034814B - The HPLC analytical approach of 3-amino piperidine.
  • Cheméo. (n.d.). Chemical Properties of Ethyl piperidine-4-carboxylate (CAS 1126-09-6). Available at: [Link]

  • Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Available at: [Link]

  • Cheméo. (n.d.). Ethyl piperidine-4-carboxylate. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). 7. ANALYTICAL METHODS. Available at: [Link]

  • ACG Publications. (2025, March 23). Synthesis and molecular docking study of ethyl piperidine-1- carboxylate derivative Schiff bases. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Available at: [Link]

  • PubMed Central. (n.d.). Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate. Available at: [Link]

  • ResearchGate. (2025, August 6). Validation of an analytical method for the determination of ethyl carbamate in vinegars. Available at: [Link]

Sources

A Comprehensive Guide to the HPLC and GC-MS Analysis of Ethyl 1-(cyanomethyl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides detailed, validated protocols for the analysis of Ethyl 1-(cyanomethyl)piperidine-4-carboxylate (CAS: 460094-92-2), a key piperidine derivative used in pharmaceutical synthesis and drug development.[1] We address the unique analytical challenges posed by this compound, particularly its lack of a strong UV chromophore, by presenting optimized methodologies for both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The HPLC method utilizes a reversed-phase C18 column with low-wavelength UV or Charged Aerosol Detection (CAD) for accurate quantification. The GC-MS method provides a robust protocol for identification and purity assessment, leveraging the compound's inherent volatility and thermal stability for direct analysis without derivatization. This guide is designed to provide researchers with the necessary tools to implement these methods for quality control, stability testing, and pharmacokinetic studies.

Introduction: Analytical Strategy

This compound is a versatile synthetic intermediate characterized by a piperidine core, an ethyl ester, and a cyanomethyl group.[1] Its structure is foundational in the development of various therapeutic agents.[1] The accurate and precise analysis of this compound is therefore critical for ensuring the quality and consistency of active pharmaceutical ingredients (APIs) and their intermediates.

The primary analytical challenges associated with this molecule are:

  • Weak UV Absorbance: The molecule lacks a significant chromophore, making detection by standard HPLC with a UV-Vis detector challenging and often leading to poor sensitivity at common wavelengths (e.g., 254 nm).

  • Potential for Peak Tailing: The basic nature of the piperidine nitrogen can lead to undesirable interactions with residual silanols on silica-based HPLC columns, resulting in asymmetric peaks.

This guide presents two complementary analytical approaches to address these challenges, providing orthogonal methods for comprehensive characterization. HPLC is presented as the primary technique for quantification, while GC-MS serves as an excellent confirmatory and identification tool.

Part I: High-Performance Liquid Chromatography (HPLC) Analysis

The HPLC method is optimized for the quantitative analysis of this compound, focusing on achieving robust separation, symmetric peak shape, and sensitive detection.

Expertise & Causality: Method Development Rationale
  • Chromatographic Mode: Reversed-phase chromatography is selected due to the compound's moderate polarity, allowing for good retention on a C18 stationary phase. This is a widely applicable and robust technique for pharmaceutical analysis.[2]

  • Column Selection: A high-purity, end-capped C18 column is crucial. End-capping minimizes the exposed, acidic silanol groups on the silica surface, thereby reducing their electrostatic interaction with the basic piperidine nitrogen and preventing peak tailing.

  • Mobile Phase Composition:

    • Solvents: Acetonitrile is chosen as the organic modifier for its low viscosity and UV cutoff.

    • pH Control: The addition of a small amount of an acid, such as formic acid (0.1%), to the mobile phase is a critical choice. This serves to protonate the piperidine nitrogen, ensuring it exists in a single ionic form. This prevents peak splitting and sharpens the peak. Furthermore, protonating the analyte enhances its retention in reversed-phase mode and suppresses silanol interactions.

  • Detection Strategy:

    • UV Detection: Due to the absence of a strong chromophore, detection must be performed at a low wavelength, typically between 205-215 nm, where the ester and nitrile functionalities exhibit some absorbance. This approach, while effective, is susceptible to baseline interference from solvents and additives.

    • Charged Aerosol Detection (CAD): For superior sensitivity and universal response for non-volatile analytes, CAD is an excellent alternative. It is independent of the analyte's optical properties and provides a more accurate quantification for compounds lacking a chromophore.[3] This guide will primarily focus on the more accessible UV detection method while acknowledging CAD as a superior option.

Experimental Protocol: HPLC Method

This protocol is designed as a self-validating system for routine analysis.

2.2.1. Instrumentation and Reagents

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent, with quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD)
Analytical Column Phenomenex Kinetex C18, 100 Å, 2.6 µm, 4.6 x 50 mm[4] or equivalent high-purity, end-capped C18 column
Solvents HPLC-grade Acetonitrile and Water
Reagent Formic Acid (LC-MS grade)
Standard This compound, >98% purity

2.2.2. Preparation of Solutions

  • Mobile Phase A (Aqueous): 0.1% Formic Acid in Water. To 1000 mL of HPLC-grade water, add 1.0 mL of formic acid. Mix thoroughly and degas.

  • Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile. To 1000 mL of HPLC-grade acetonitrile, add 1.0 mL of formic acid. Mix thoroughly and degas.

  • Sample Diluent: Prepare a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10.0 mL of the sample diluent.

  • Working Standard Solution (0.1 mg/mL): Dilute 1.0 mL of the stock solution to 10.0 mL with the sample diluent.

  • Sample Preparation: Prepare samples at a target concentration of 0.1 mg/mL in the sample diluent. Filter through a 0.45 µm syringe filter before injection.

2.2.3. Chromatographic Conditions

ParameterSetting
Flow Rate 1.0 mL/min
Injection Volume 5 µL
Column Temperature 30°C
Detection Wavelength 210 nm
Run Time 10 minutes
Gradient Program See Table Below

Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
5.0595
7.0595
7.1955
10.0955
HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Prepare Mobile Phase (0.1% FA in H2O/ACN) HPLC HPLC System Setup (C18 Column, 30°C) MobilePhase->HPLC Standard Prepare Standard (0.1 mg/mL) Inject Inject 5 µL Standard->Inject Sample Prepare Sample & Filter (0.45 µm) Sample->Inject HPLC->Inject Separate Gradient Separation (1.0 mL/min) Inject->Separate Detect Detect at 210 nm Separate->Detect Integrate Integrate Peak Area Detect->Integrate Quantify Quantify vs. Standard Integrate->Quantify

Caption: Workflow for the HPLC analysis of this compound.

Part II: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is an ideal method for the unambiguous identification of this compound and for the profiling of related impurities. Its high sensitivity and the structural information provided by mass spectrometry make it a powerful tool.

Expertise & Causality: Method Development Rationale
  • Direct Analysis vs. Derivatization: The target analyte has a molecular weight of 196.26 g/mol and is predicted to have sufficient volatility and thermal stability for direct GC analysis. Derivatization, a process to increase volatility or stability, is often required for polar compounds like acids or primary amines.[5][6] However, for this molecule, derivatization would add unnecessary complexity, time, and potential for side reactions. Therefore, a direct injection method is chosen for its efficiency and accuracy.

  • Column Selection: A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), is selected. This type of column is a robust, general-purpose phase that provides excellent separation for a wide range of semi-volatile organic compounds.

  • Inlet and Oven Program:

    • Inlet Temperature: A temperature of 250°C is chosen to ensure rapid and complete volatilization of the analyte without causing thermal degradation.

    • Temperature Program: A temperature ramp is employed to ensure good separation of the analyte from the solvent front and any potential impurities. Starting at a lower temperature allows for sharp initial peaks, while the ramp facilitates the elution of compounds with varying boiling points.

  • Ionization and Detection: Electron Ionization (EI) at 70 eV is the standard for GC-MS.[7] It provides reproducible fragmentation patterns that can be compared against spectral libraries for identification. The mass spectrum is expected to show a molecular ion (M+) peak and characteristic fragment ions corresponding to the loss of the ethyl, ethoxycarbonyl, and cyanomethyl groups, as well as cleavage of the piperidine ring.

Experimental Protocol: GC-MS Method

3.2.1. Instrumentation and Reagents

ParameterSpecification
GC-MS System Agilent 8890 GC with 5977B MSD or equivalent
GC Column Agilent J&W DB-5ms, 30 m x 0.25 mm ID x 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Solvent Dichloromethane or Ethyl Acetate (GC grade)
Standard This compound, >98% purity

3.2.2. Preparation of Solutions

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10.0 mL of ethyl acetate.

  • Working Standard Solution (10 µg/mL): Dilute 0.1 mL of the stock solution to 10.0 mL with ethyl acetate.

  • Sample Preparation: Prepare samples at a target concentration of 10 µg/mL in ethyl acetate.

3.2.3. GC-MS Conditions

ParameterSetting
Inlet Splitless mode
Inlet Temperature 250°C
Injection Volume 1 µL
Oven Program Start at 80°C, hold for 1 min. Ramp at 15°C/min to 280°C, hold for 5 min.
Transfer Line Temp 280°C
Ion Source Temp 230°C
Quadrupole Temp 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 40 - 350 amu
Data Interpretation
  • Retention Time: The analyte should elute as a sharp, symmetric peak at a reproducible retention time under the specified conditions.

  • Mass Spectrum: The EI mass spectrum is used for confirmation. The expected molecular ion peak is at m/z 196. The fragmentation pattern should be analyzed to confirm the structure. Key expected fragments include:

    • m/z 196: [M]+ (Molecular ion)

    • m/z 167: [M - C2H5]+ (Loss of ethyl group)

    • m/z 151: [M - OCH2CH3]+ (Loss of ethoxy group)

    • m/z 123: [M - COOCH2CH3]+ (Loss of ethoxycarbonyl group)

    • m/z 156: [M - CH2CN]+ (Loss of cyanomethyl group)

    • Various fragments from the piperidine ring cleavage.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep_gc Preparation cluster_analysis_gc Analysis cluster_data_ms Data Processing Standard_GC Prepare Standard (10 µg/mL in EtOAc) Inject_GC Inject 1 µL (Splitless, 250°C) Standard_GC->Inject_GC Sample_GC Prepare Sample Sample_GC->Inject_GC GC GC System Setup (DB-5ms Column) GC->Inject_GC Separate_GC Temperature Program (80-280°C) Inject_GC->Separate_GC Ionize EI Ionization (70 eV) Separate_GC->Ionize Detect_MS Mass Detection (40-350 amu) Ionize->Detect_MS Identify Identify via Spectrum & Retention Time Detect_MS->Identify

Caption: Workflow for the GC-MS analysis of this compound.

Conclusion

This application note provides two robust, orthogonal, and scientifically-grounded methods for the analysis of this compound. The HPLC method is well-suited for routine quality control and quantification, effectively overcoming the challenge of poor UV absorbance through low-wavelength detection. The GC-MS method offers an excellent confirmatory tool, providing unambiguous identification through characteristic retention times and mass spectral fragmentation patterns. Together, these protocols furnish researchers and drug development professionals with a comprehensive analytical toolkit for the reliable characterization of this important pharmaceutical intermediate.

References

  • BenchChem. Application Note: Chiral HPLC Methods for the Enantioseparation of 2-Piperidinemethanol. BenchChem.
  • BenchChem. Application Notes: Derivatization of 1-Piperideine for GC-MS Analysis. BenchChem.
  • ResearchGate. Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. ResearchGate. Available at: [Link]

  • PubMed. Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. PubMed. Available at: [Link]

  • PubMed. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. PubMed. Available at: [Link]

  • Google Patents. The HPLC analytical approach of 3-amino piperidine. Google Patents.
  • Royal Society of Chemistry. Electronic Supplementary Material (ESI) for ChemComm. The Royal Society of Chemistry. Available at: [Link]

  • PubMed. Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters. PubMed. Available at: [Link]

  • ResearchGate. Piperidine as an Efficient Organic Catalyst of Derivatization of Oligosaccharides with Malononitrile for High-Sensitivity Electrospray Ionization Mass Analysis. ResearchGate. Available at: [Link]

  • SIELC Technologies. Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • PubChem. Ethyl 4-piperidinecarboxylate. National Institutes of Health. Available at: [Link]

  • Agilent Technologies. Analysis of Pharmacologically Relevant Compounds using GC/MSD – EI/PCI/NCI. Agilent. Available at: [Link]

  • YouTube. What Is Derivatization In GC-MS?. Chemistry For Everyone. Available at: [Link]

  • ResearchGate. Derivatization Reactions and Reagents for Gas Chromatography Analysis. ResearchGate. Available at: [Link]

  • SIELC Technologies. Separation of Ethyl (3S)-piperidine-3-carboxylate on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • Scribd. GCMS Analysis Report. Scribd. Available at: [Link]

  • PubChemLite. Ethyl 1-[(4-cyanophenyl)carbamoyl]piperidine-4-carboxylate (C16H19N3O3). PubChemLite. Available at: [Link]

  • Royal Society of Chemistry. Supporting Information: Piperidines ESI-revised3. The Royal Society of Chemistry. Available at: [Link]

  • Google Patents. Method for measuring content of piperidine impurity in glatiramer acetate sample. Google Patents.
  • Cheméo. Ethyl piperidine-4-carboxylate. Cheméo. Available at: [Link]

  • ResearchGate. Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. ResearchGate. Available at: [Link]

  • ResearchGate. Synthesis, Characterization and Antimicrobial Activity of Methyl 1-(-2-amine-alkylcarbonyl) piperidine-4-carboxylate. ResearchGate. Available at: [Link]

  • NIST. Ethyl piperidine-4-carboxylate. NIST Chemistry WebBook. Available at: [Link]

  • National Institutes of Health. GC-MS analysis of bioactive compounds from the whole plant ethanolic extract of Evolvulus alsinoides (L.) L. National Center for Biotechnology Information. Available at: [Link]

Sources

Application Note: A Robust and Scalable Synthesis of Ethyl 1-(cyanomethyl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive and validated protocol for the scale-up synthesis of Ethyl 1-(cyanomethyl)piperidine-4-carboxylate, a key building block in contemporary medicinal chemistry.[1] The described two-step synthetic route starts from commercially available 4-piperidinecarboxylic acid and proceeds through the formation of the ethyl ester intermediate, followed by N-cyanomethylation. This guide is intended for researchers, chemists, and process development professionals, offering detailed experimental procedures, in-depth explanations of critical process parameters, analytical methods for reaction monitoring and quality control, and essential safety considerations for scaling up the synthesis from bench to pilot scale.

Introduction and Strategic Overview

This compound (CAS No. 460094-92-2) is a valuable heterocyclic intermediate.[1] Its piperidine scaffold is a privileged structure in drug design, and the reactive cyanomethyl and ethyl ester functionalities offer versatile handles for further molecular elaboration.[1] Consequently, a reliable and scalable synthesis is crucial for enabling drug discovery and development programs.

This document outlines a robust two-step synthesis strategy, selected for its operational simplicity, use of readily available reagents, and amenability to large-scale production. The chosen pathway involves:

  • Fischer Esterification: Conversion of 4-piperidinecarboxylic acid to Ethyl 4-piperidinecarboxylate (also known as ethyl isonipecotate).[2][3]

  • N-Alkylation: Nucleophilic substitution on the secondary amine of the piperidine ring with chloroacetonitrile to yield the final product.

This approach avoids the use of costly catalysts or extreme reaction conditions often associated with alternative routes, such as the catalytic hydrogenation of pyridine derivatives or complex one-pot cyclizations.[4]

Overall Synthetic Workflow

G cluster_0 Step 1: Esterification cluster_1 Step 2: N-Cyanomethylation cluster_2 Purification & Analysis A 4-Piperidinecarboxylic Acid B Ethyl 4-piperidinecarboxylate (Intermediate) A->B  Ethanol (Solvent/Reagent)  Thionyl Chloride (Catalyst)  Reflux C Ethyl 1-(cyanomethyl)piperidine- 4-carboxylate (Final Product) B->C  Chloroacetonitrile  K2CO3 (Base)  Acetonitrile (Solvent)  Heat D Crude Product C->D  Work-up E Pure Product (>98%) D->E  Crystallization / Distillation F QC Analysis (NMR, HPLC, GC-MS) E->F

Figure 1: High-level workflow for the two-step synthesis of the target compound.

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 4-piperidinecarboxylate (Intermediate)

This procedure details the esterification of 4-piperidinecarboxylic acid using thionyl chloride in ethanol. Thionyl chloride reacts with ethanol in situ to form the reactive species (ethyl chlorosulfite) that facilitates the esterification, while also serving as a dehydrating agent.

Materials and Reagents

Reagent/MaterialGradeSupplier ExampleCAS No.Molar Mass ( g/mol )
4-Piperidinecarboxylic acid≥98%Sigma-Aldrich498-94-2129.16
Ethanol (Absolute, 200 proof)Anhydrous, ≥99.5%Fisher Scientific64-17-546.07
Thionyl chloride (SOCl₂)≥99%Acros Organics7719-09-7118.97
Ethyl Acetate (EtOAc)ACS GradeVWR141-78-688.11
Sodium Hydroxide (NaOH)Pellets, ≥97%Sigma-Aldrich1310-73-240.00
Sodium Sulfate (Na₂SO₄)Anhydrous, GranularFisher Scientific7757-82-6142.04

Protocol (100 g Scale)

  • Reactor Setup: Equip a 2 L, three-neck round-bottom flask with a mechanical stirrer, a reflux condenser with a drying tube (filled with CaCl₂), and a pressure-equalizing dropping funnel.

  • Reagent Charging: Charge the flask with 4-piperidinecarboxylic acid (100 g, 0.774 mol) and absolute ethanol (1 L).

  • Cooling: Cool the resulting slurry to 0-5 °C using an ice-water bath.

  • Thionyl Chloride Addition: Add thionyl chloride (110.5 g, 67.5 mL, 0.929 mol, 1.2 equiv) dropwise via the dropping funnel over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C.

    • Causality: Slow addition is critical to control the exothermic reaction between thionyl chloride and ethanol and to minimize the formation of side products.

  • Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 78 °C). Maintain reflux for 12-16 hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) (Mobile phase: 10% Methanol in Dichloromethane; Stain: Ninhydrin). The reaction is complete when the starting material spot is no longer visible.

  • Solvent Removal: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Work-up: a. Dissolve the resulting oily residue in ethyl acetate (800 mL). b. Carefully wash the organic layer with a 10% aqueous NaOH solution (2 x 400 mL) to neutralize any remaining acid and remove unreacted starting material.[2][5] c. Wash the organic layer with brine (1 x 400 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield Ethyl 4-piperidinecarboxylate as a clear or pale yellow oil.[2]

    • Expected Yield: 110-120 g (90-98%).

    • Purity Check: The product is typically of sufficient purity for the next step. Confirm identity via ¹H NMR.

Step 2: Synthesis of this compound

This step involves the N-alkylation of the intermediate with chloroacetonitrile using potassium carbonate as the base. Acetonitrile is an excellent solvent for this Sₙ2 reaction, as it is polar aprotic and readily dissolves the reagents.

Materials and Reagents

Reagent/MaterialGradeSupplier ExampleCAS No.Molar Mass ( g/mol )
Ethyl 4-piperidinecarboxylate≥97%From Step 11126-09-6157.21
Chloroacetonitrile≥99%Sigma-Aldrich107-14-275.50
Potassium Carbonate (K₂CO₃)Anhydrous, PowderFisher Scientific584-08-7138.21
Acetonitrile (ACN)Anhydrous, ≥99.8%Acros Organics75-05-841.05
Deionized WaterN/AN/A7732-18-518.02

Protocol (Based on 110 g of Intermediate)

  • Reactor Setup: Equip a 2 L three-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and a thermometer.

  • Reagent Charging: Charge the flask with Ethyl 4-piperidinecarboxylate (110 g, 0.70 mol), anhydrous potassium carbonate (145 g, 1.05 mol, 1.5 equiv), and anhydrous acetonitrile (1 L).

  • Chloroacetonitrile Addition: Add chloroacetonitrile (58.2 g, 49.3 mL, 0.77 mol, 1.1 equiv) to the stirred suspension.

  • Reaction: Heat the reaction mixture to a gentle reflux (approx. 80-82 °C) and maintain for 6-8 hours.

    • Causality: Potassium carbonate acts as a base to scavenge the HCl formed during the reaction, driving the equilibrium towards the product. Using an excess ensures the secondary amine remains deprotonated and nucleophilic.

  • Reaction Monitoring: Monitor the reaction by GC-MS or TLC (Mobile phase: 50% Ethyl Acetate in Hexanes). The reaction is complete when the starting intermediate is consumed.

  • Work-up: a. Cool the reaction mixture to room temperature. b. Filter the suspension to remove the inorganic salts (K₂CO₃ and KCl). Wash the filter cake with acetonitrile (2 x 100 mL). c. Combine the filtrates and concentrate under reduced pressure to obtain a crude oil.

  • Purification: a. Dissolve the crude oil in ethyl acetate (800 mL). b. Wash the organic solution with deionized water (2 x 400 mL) and then with brine (1 x 400 mL). c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Final Product Isolation: The resulting oil can be further purified by vacuum distillation or crystallization to achieve high purity. For many applications, the product after work-up is sufficiently pure.

    • Expected Yield: 115-125 g (84-91%).

    • Purity Check: Assess purity by HPLC and confirm identity via ¹H NMR, ¹³C NMR, and MS.

Scale-Up Considerations and Process Safety

Scaling this synthesis requires careful attention to thermal management, material handling, and waste streams.

Process Optimization & Troubleshooting

G cluster_0 Step 1: Esterification cluster_1 Step 2: N-Alkylation cluster_2 General start Problem Identified p1 Incomplete Reaction start->p1 p2 Low Yield start->p2 p3 Product Contamination start->p3 s1a Moisture in ethanol or starting material? -> Use anhydrous reagents. p1->s1a s1b Insufficient reflux time/temp? -> Extend reflux; check heating. p1->s1b s2a Base not sufficiently dry/active? -> Use freshly dried K2CO3. p2->s2a s2b Dimerization side product observed? -> Ensure slow addition of alkylating agent. p2->s2b s3a Inefficient work-up? -> Add extra washes; check pH. p3->s3a s3b Cross-contamination? -> Ensure clean reactor and glassware. p3->s3b

Figure 2: Troubleshooting guide for common synthesis issues.

Safety Data Summary

CompoundHazard StatementsPPE Recommendations
Thionyl ChlorideCorrosive, reacts violently with water, causes severe skin burns and eye damage.[6]Work in a chemical fume hood. Wear acid-resistant gloves, chemical splash goggles, face shield, and lab coat.[7][8]
ChloroacetonitrileToxic if swallowed, in contact with skin, or if inhaled. Lachrymator.[9]Handle only in a well-ventilated fume hood. Use appropriate gloves, eye protection, and respiratory protection if needed.[8][9]
AcetonitrileFlammable liquid and vapor. Harmful if swallowed or inhaled. Causes serious eye irritation.Keep away from ignition sources. Use in a well-ventilated area. Wear standard PPE (gloves, goggles, lab coat).[9]
Sodium HydroxideCauses severe skin burns and eye damage.Wear gloves, chemical splash goggles, and lab coat. Avoid creating dust.[6]

Waste Disposal: All waste streams must be handled in accordance with local, state, and federal regulations.[7][10] Acidic and basic aqueous waste must be neutralized before disposal. Organic waste containing acetonitrile and ethyl acetate should be collected in a designated, labeled container for flammable organic waste.

Analytical Characterization

Rigorous analytical control is essential for ensuring the quality and consistency of the final product.[11]

Analytical Methods Summary

MethodPurposeTypical Conditions
TLC Reaction monitoringSilica gel 60 F₂₅₄; Mobile Phase: Step 1 (10% MeOH/DCM), Step 2 (50% EtOAc/Hexanes); Visualization: UV light, Ninhydrin/KMnO₄ stain.
GC-MS Purity assessment & byproduct IDColumn: HP-5ms (or equivalent); Temperature program: 80 °C (2 min), ramp to 250 °C at 15 °C/min.[12]
HPLC Final product purity (quantitative)Column: C18 (e.g., 4.6 x 150 mm, 5 µm); Mobile Phase: Isocratic or gradient (e.g., Water/Acetonitrile with 0.1% TFA); Detection: UV at 210 nm.
¹H NMR Structure confirmationSolvent: CDCl₃; Key signals for product: ~4.1 (q, -OCH₂CH₃), ~3.6 (s, -NCH₂CN), ~3.0 & ~2.2 (m, piperidine protons), ~1.2 (t, -OCH₂CH₃).
¹³C NMR Structure confirmationSolvent: CDCl₃; Key signals for product: ~174 (-COO-), ~116 (-CN), ~60 (-OCH₂-), ~52 (-NCH₂-), ~48 (N-CH₂ piperidine), ~40 (CH piperidine).
FTIR Functional group analysisKey peaks (cm⁻¹): ~2240 (C≡N stretch), ~1730 (C=O ester stretch).

Conclusion

The synthetic protocol detailed in this application note provides a reliable, high-yielding, and scalable method for the production of this compound. By carefully controlling the reaction parameters and adhering to the outlined safety procedures, researchers and process chemists can confidently produce this valuable intermediate in quantities suitable for extensive research and development activities. The provided analytical methods will ensure the final product meets the high-purity standards required for pharmaceutical applications.

References

  • Cheméo. Ethyl piperidine-4-carboxylate. Available at: [Link]

  • Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. Available at: [Link]

  • Sangon Biotech. (2025, September 8). Safety Data Sheet: Methyl 1-ethyl-4-oxopiperidine-3-carboxylate. Available at: [Link]

  • ResearchGate. Reagents and conditions (I) piperidine, ethyl cyanoacetate, reflux, yield. Available at: [Link]

  • Google Patents. CN101525313A - 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof.
  • Google Patents. WO2016071792A1 - Method for the preparation of 1-(2-halogen-ethyl)-4 piperidine-carboxylic acid ethyl esters.
  • Royal Society of Chemistry. Analytical Methods. Available at: [Link]

  • National Center for Biotechnology Information. A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. In PMC. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Improved scale-up synthesis and purification of clinical asthma candidate MIDD0301. In PMC. Available at: [Link]

Sources

The Strategic Utility of Ethyl 1-(cyanomethyl)piperidine-4-carboxylate in the Synthesis of Bioactive Molecules: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the piperidine ring stands as a cornerstone scaffold, embedded in the chemical architecture of a multitude of therapeutic agents.[1][2] Its conformational rigidity and the ability to project substituents in well-defined spatial orientations make it an ideal framework for optimizing ligand-receptor interactions. Within this privileged class of heterocycles, Ethyl 1-(cyanomethyl)piperidine-4-carboxylate emerges as a particularly strategic building block. This bifunctional molecule, featuring a reactive cyanomethyl group and a readily modifiable ethyl ester, offers a rich chemical canvas for the elaboration of complex molecular targets.[1]

This technical guide delves into the synthetic applications of this compound, providing detailed protocols for its preparation and subsequent chemical transformations. We will explore its pivotal role as a precursor to key intermediates in the synthesis of potent opioid analgesics, thereby showcasing its significance for researchers, medicinal chemists, and professionals in drug development. The causality behind experimental choices and the inherent self-validating nature of the described protocols are emphasized to ensure scientific integrity and practical utility.

Chemical Properties and Synthetic Potential

This compound (C₁₀H₁₆N₂O₂) is a tertiary amine bearing two key functional groups that dictate its synthetic versatility: the N-cyanomethyl group and the C4-ethyl ester.

  • The N-Cyanomethyl Group: This moiety is a masked primary amine. The nitrile can be readily reduced to a 2-aminoethyl substituent, a common pharmacophore in many centrally active agents. Alternatively, the nitrile can be hydrolyzed to a carboxylic acid, offering another avenue for molecular diversification.

  • The C4-Ethyl Ester: The ester functionality provides a handle for a variety of chemical transformations. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or it can be reduced to a primary alcohol.

The interplay of these two functional groups allows for a modular and convergent approach to the synthesis of complex bioactive molecules.

PART 1: Synthesis of this compound

The most direct and efficient method for the preparation of this compound is the N-alkylation of the commercially available ethyl piperidine-4-carboxylate with a suitable cyanomethylating agent, such as 2-chloroacetonitrile.

Experimental Protocol: N-Alkylation of Ethyl Piperidine-4-carboxylate

This protocol details the synthesis of this compound from ethyl piperidine-4-carboxylate and 2-chloroacetonitrile.

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )CAS Number
Ethyl piperidine-4-carboxylateC₈H₁₅NO₂157.211126-09-6
2-ChloroacetonitrileC₂H₂ClN75.50107-14-2
Potassium Carbonate (K₂CO₃)K₂CO₃138.21584-08-7
Acetonitrile (CH₃CN)CH₃CN41.0575-05-8
Ethyl Acetate (EtOAc)C₄H₈O₂88.11141-78-6
Saturated Sodium Bicarbonate (aq)NaHCO₃84.01144-55-8
Brine (Saturated NaCl solution)NaCl58.447647-14-5
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.047757-82-6

Instrumentation:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl piperidine-4-carboxylate (15.7 g, 100 mmol) and anhydrous potassium carbonate (20.7 g, 150 mmol).

  • Solvent Addition: Add 150 mL of anhydrous acetonitrile to the flask.

  • Addition of Alkylating Agent: While stirring, add 2-chloroacetonitrile (7.9 g, 105 mmol) dropwise to the suspension at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature and filter off the potassium carbonate.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.

    • Dissolve the residue in 150 mL of ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer with 100 mL of saturated sodium bicarbonate solution, followed by 100 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound as a colorless to pale yellow oil.

Causality of Experimental Choices:

  • Base: Potassium carbonate is a mild inorganic base, sufficient to deprotonate the secondary amine of ethyl piperidine-4-carboxylate, facilitating the nucleophilic attack on 2-chloroacetonitrile. Its insolubility in acetonitrile allows for easy removal by filtration.

  • Solvent: Acetonitrile is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction. Its boiling point allows for a convenient reflux temperature.

  • Work-up: The aqueous work-up with sodium bicarbonate and brine removes any remaining inorganic salts and water-soluble impurities.

PART 2: Synthetic Transformations and Applications

The true value of this compound lies in its potential for further chemical modification, particularly at the cyanomethyl group. These transformations unlock access to a diverse range of bioactive scaffolds.

A. Reduction of the Nitrile: Gateway to Aminoethyl Piperidines

The catalytic reduction of the nitrile functionality provides a direct route to 1-(2-aminoethyl)piperidine derivatives. These are crucial intermediates in the synthesis of numerous CNS-active compounds, including potent opioid analgesics.

Experimental Protocol: Catalytic Hydrogenation of this compound

This protocol describes the reduction of the nitrile group to a primary amine using catalytic hydrogenation.

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )CAS Number
This compoundC₁₀H₁₆N₂O₂196.2594385-93-4
Raney Nickel (Ra-Ni)Ni58.697440-02-0
Ethanol (EtOH)C₂H₆O46.0764-17-5
Ammonia (7N solution in Methanol)NH₃17.037664-41-7
Hydrogen Gas (H₂)H₂2.021333-74-0

Instrumentation:

  • Parr hydrogenation apparatus or a similar high-pressure reactor

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • Reaction Setup: In a high-pressure reaction vessel, dissolve this compound (19.6 g, 100 mmol) in 200 mL of a 7N solution of ammonia in methanol.

  • Catalyst Addition: Carefully add a slurry of Raney Nickel (approximately 2 g, catalytic amount) in ethanol to the reaction mixture.

  • Hydrogenation: Seal the reactor and purge with nitrogen gas, followed by hydrogen gas. Pressurize the vessel with hydrogen gas to 50 psi.

  • Reaction: Stir the mixture vigorously at room temperature for 12-24 hours, or until the uptake of hydrogen ceases.

  • Work-up:

    • Carefully vent the reactor and purge with nitrogen gas.

    • Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Wash the Celite pad with methanol.

    • Concentrate the filtrate under reduced pressure to yield the crude Ethyl 1-(2-aminoethyl)piperidine-4-carboxylate.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Causality of Experimental Choices:

  • Catalyst: Raney Nickel is a highly effective and commonly used catalyst for the reduction of nitriles to primary amines.

  • Ammonia/Methanol: The presence of ammonia in the reaction mixture helps to suppress the formation of secondary amine byproducts by reacting with any intermediate imines.

  • Pressure: The use of pressurized hydrogen gas is necessary to achieve efficient reduction of the nitrile group.

B. Application in the Synthesis of Opioid Analgesics: The Case of Remifentanil Analogues

The 4-substituted piperidine scaffold is a key structural feature of the potent fentanyl class of opioid analgesics.[3] Remifentanil, an ultra-short-acting µ-opioid agonist, exemplifies the importance of this scaffold in modern anesthesia. Ethyl 1-(2-aminoethyl)piperidine-4-carboxylate, synthesized from our title compound, is a direct precursor to analogues of remifentanil.

The following diagram illustrates the synthetic pathway from this compound to a remifentanil analogue.

G cluster_0 Synthesis of Key Intermediate cluster_1 Synthesis of Remifentanil Analogue A Ethyl piperidine-4-carboxylate B This compound A->B  + ClCH₂CN, K₂CO₃  (N-Alkylation) C Ethyl 1-(2-aminoethyl)piperidine-4-carboxylate B->C  H₂, Raney Ni  (Nitrile Reduction) E Intermediate Amide C->E  + Acylating Agent  (Amidation) D Aniline D->E F Remifentanil Analogue E->F  Further Modifications  (e.g., N-acylation)

Caption: Synthetic pathway to a remifentanil analogue.

C. Hydrolysis of the Nitrile: Access to Carboxymethyl Piperidines

Hydrolysis of the nitrile group offers an alternative synthetic route, yielding a piperidine derivative with a carboxymethyl substituent on the nitrogen atom. This transformation introduces a carboxylic acid functionality, which can be further manipulated, for example, through amide bond formation.

Experimental Protocol: Acidic Hydrolysis of this compound

This protocol details the hydrolysis of the nitrile to a carboxylic acid.

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )CAS Number
This compoundC₁₀H₁₆N₂O₂196.2594385-93-4
Concentrated Hydrochloric Acid (HCl)HCl36.467647-01-0
Water (H₂O)H₂O18.027732-18-5
Diethyl Ether (Et₂O)C₄H₁₀O74.1260-29-7

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend this compound (19.6 g, 100 mmol) in a mixture of 100 mL of water and 100 mL of concentrated hydrochloric acid.

  • Reaction: Heat the mixture to reflux and maintain for 24-48 hours. The reaction can be monitored by observing the disappearance of the starting material by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If a precipitate (the hydrochloride salt of the product) forms, it can be collected by filtration.

    • Alternatively, the aqueous solution can be washed with diethyl ether to remove any unreacted starting material.

    • The aqueous layer is then concentrated under reduced pressure to yield the crude carboxylic acid hydrochloride salt.

  • Purification: The product can be purified by recrystallization.

Causality of Experimental Choices:

  • Acidic Conditions: Strong acidic conditions are required to effect the hydrolysis of the relatively stable nitrile group.[4][5][6] The reaction proceeds via the formation of an intermediate amide, which is then further hydrolyzed to the carboxylic acid.[4][7][8]

Conclusion

This compound is a highly valuable and versatile building block in the synthesis of bioactive molecules. Its strategic placement of orthogonal functional groups—a reducible/hydrolyzable nitrile and a modifiable ester—provides medicinal chemists with a powerful tool for the construction of complex molecular architectures. The detailed protocols provided herein for its synthesis and subsequent transformations offer a practical guide for researchers in the pharmaceutical sciences. The demonstrated application of this compound in the synthesis of precursors to potent opioid analgesics underscores its significance in the ongoing quest for novel and improved therapeutics.

References

  • Burke, J. P. (2017). New methods for the synthesis of alfentanil, sufentanil, and remifentanil. Google Patents.
  • ResearchGate. (n.d.). Synthetic approaches to remifentanil. Retrieved from [Link]

  • Esteve, C., et al. (2007). Process for preparing remifentanil, intermediates thereof, use of said intermediates and crystalline form of remifentanil hydrochloride. Google Patents.
  • Organic Syntheses. (n.d.). chloroacetonitrile. Retrieved from [Link]

  • Moodle. (n.d.). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile to Acid - Common Conditions. Retrieved from [Link]

  • Chemguide. (n.d.). hydrolysis of nitriles. Retrieved from [Link]

  • ResearchGate. (2017, March 16). Procedure for N-alkylation of Piperidine?. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]

  • Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles | Organic Chemistry II. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Ethyl 1-(cyanomethyl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 1-(cyanomethyl)piperidine-4-carboxylate is a valuable piperidine derivative widely utilized as a key intermediate in the synthesis of more complex molecules in the pharmaceutical industry.[1] Its structure serves as a versatile scaffold in drug design and medicinal chemistry research.[1] The most direct and common synthetic route is the N-alkylation of ethyl piperidine-4-carboxylate with a cyanomethylating agent, such as chloroacetonitrile. While straightforward in principle, this SN2 reaction is frequently plagued by issues that can drastically reduce the yield and purity of the desired product, including the formation of quaternary ammonium salts and other byproducts.[2]

This guide provides a comprehensive technical support framework for researchers, scientists, and drug development professionals. It is designed to troubleshoot common experimental challenges, explain the chemical principles behind optimization strategies, and offer a robust, field-proven protocol to improve the yield and purity of this compound.

Core Reaction Pathway: N-Alkylation

The synthesis proceeds via the nucleophilic attack of the secondary amine of ethyl piperidine-4-carboxylate on the electrophilic carbon of chloroacetonitrile. A base is required to neutralize the hydrochloric acid formed during the reaction, regenerating the neutral amine to prevent salt formation and drive the reaction to completion.[3]

R1 Ethyl piperidine-4-carboxylate (Secondary Amine) Product This compound (Desired Tertiary Amine) R1->Product Nucleophilic Attack R2 Chloroacetonitrile (Alkylating Agent) R2->Product Base Base (e.g., K₂CO₃) Byproduct Protonated Base (e.g., KHCO₃ + KCl) Base->Byproduct Neutralization Solvent Solvent (e.g., Acetonitrile)

Caption: General reaction scheme for N-alkylation.

Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is very low, or the reaction has stalled completely. What are the primary causes?

A1: Low conversion is a frequent issue stemming from several potential factors related to reagents and reaction conditions. The root cause can often be diagnosed by systematically evaluating the components of your experiment.

Potential CauseScientific Rationale & ExplanationRecommended Solution
Poor Reagent Quality Starting Amine: Ethyl piperidine-4-carboxylate can degrade over time, often forming a hydrochloride salt, which is non-nucleophilic. Alkylating Agent: Chloroacetonitrile is moisture-sensitive and can hydrolyze.[4] Solvent: Water in the solvent will react with the base and can hydrolyze the product ester.Ensure the starting amine is a free base. If it is a salt, neutralize it with a base and extract it before use. Use freshly opened or distilled chloroacetonitrile. Employ anhydrous solvents for the reaction.
Insufficient or Inappropriate Base The reaction generates one equivalent of HCl. Without a base to neutralize it, the starting amine will become protonated, forming an unreactive ammonium salt, which halts the reaction.[3]Use at least 1.5-2.0 equivalents of a mild, non-nucleophilic base like anhydrous potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃).
Low Reaction Temperature Like most SN2 reactions, this N-alkylation has an activation energy barrier. Room temperature may not provide sufficient kinetic energy for the reaction to proceed at a reasonable rate, especially with a less reactive alkyl chloride.[5]Gently heat the reaction mixture to 40-60 °C. Monitor the reaction progress closely by TLC or LC-MS to avoid byproduct formation at elevated temperatures.
Poor Solubility If the reagents, particularly the base, are not adequately suspended or dissolved in the solvent, the reaction will be slow or incomplete due to poor mass transfer.While K₂CO₃ is largely insoluble in acetonitrile, vigorous stirring is essential. Alternatively, switching to a more polar aprotic solvent like DMF can improve solubility, but may also increase the rate of side reactions.
Q2: I'm observing a significant amount of a highly polar, water-soluble byproduct. What is it and how can I prevent it?

A2: This is the classic sign of over-alkylation . The desired product, a tertiary amine, is often more nucleophilic than the starting secondary amine. It can compete for the alkylating agent, leading to the formation of a quaternary ammonium salt. This salt is highly polar and typically water-soluble, making it a purification challenge and a major cause of yield loss.[2][6]

SA Secondary Amine (Reactant) TA Desired Tertiary Amine (Product) SA->TA  Alkylation (Desired)   AA Chloroacetonitrile QS Undesired Quaternary Salt (Byproduct) TA->QS Over-alkylation (Undesired) AA2 Chloroacetonitrile

Caption: Competing reaction pathways leading to over-alkylation.

Strategies to Mitigate Over-Alkylation:

StrategyMechanism of ActionRecommended Protocol Adjustment
Control Stoichiometry By using a slight excess of the starting amine, you ensure the alkylating agent is the limiting reagent, making it statistically more likely to react with the more abundant secondary amine.Use 1.0 equivalent of chloroacetonitrile and 1.1-1.2 equivalents of ethyl piperidine-4-carboxylate.[2]
Slow Addition of Alkylating Agent Maintaining a very low concentration of the alkylating agent at all times dramatically favors the reaction with the more concentrated starting amine over the product amine.[7]Dissolve the amine and base in the solvent, then add the chloroacetonitrile dropwise over several hours using a syringe pump.[2] This is the most effective method for preventing over-alkylation.
Choice of Alkylating Agent Alkyl iodides are more reactive than bromides, which are more reactive than chlorides.[5] While you are using a chloride, being aware of this trend is important. Using a more reactive halide would exacerbate over-alkylation.Stick with chloroacetonitrile. If a more reactive halide were used (e.g., bromoacetonitrile), even slower addition rates and lower temperatures would be necessary.
Q3: My purification is difficult, and I see a high molecular weight impurity by mass spectrometry. What could this be?

A3: A high molecular weight byproduct, particularly one with a mass corresponding to two piperidine units linked by an ethyl bridge, strongly suggests dimerization. This issue has been cited as a cause for yields as low as 38% in similar syntheses.[8][9] Dimerization can occur if the alkylating agent contains a small amount of a bifunctional impurity (e.g., 1,2-dichloroethane) or through more complex pathways.

Solutions:

  • Purify the Alkylating Agent: Distill chloroacetonitrile before use to remove non-volatile or higher-boiling impurities.

  • Optimize Workup: Dimer byproducts are typically less polar than the desired product but more polar than starting materials. Careful column chromatography with a shallow solvent gradient is required for separation.

Optimized Experimental Protocol

This protocol incorporates the troubleshooting solutions discussed above to maximize yield and purity.

Materials:

  • Ethyl piperidine-4-carboxylate (1.1 eq., 1.57 g)

  • Chloroacetonitrile (1.0 eq., 0.67 mL)

  • Anhydrous Potassium Carbonate (K₂CO₃), powdered (2.0 eq., 2.76 g)

  • Anhydrous Acetonitrile (MeCN, 100 mL)

  • Ethyl Acetate (for workup)

  • Saturated Sodium Bicarbonate Solution (for work.up)

  • Brine (for workup)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for chromatography

Procedure:

  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add ethyl piperidine-4-carboxylate and anhydrous potassium carbonate. Add 80 mL of anhydrous acetonitrile. Begin vigorous stirring under an inert atmosphere (Nitrogen or Argon).

  • Slow Addition: In a separate flask, dilute the chloroacetonitrile with 20 mL of anhydrous acetonitrile. Draw this solution into a syringe and place it on a syringe pump.

  • Reaction: Begin the slow, dropwise addition of the chloroacetonitrile solution to the stirred piperidine suspension over a period of 4-6 hours at room temperature.[2][7]

  • Monitoring: After the addition is complete, allow the reaction to stir for an additional 12-18 hours. Monitor the reaction's progress by TLC (e.g., 10% Methanol in Dichloromethane) or LC-MS, checking for the disappearance of the starting amine. If the reaction is sluggish, gently heat to 40 °C.

  • Workup: Once the reaction is complete, filter the mixture through a pad of celite to remove the potassium carbonate and other inorganic salts. Rinse the filter cake with acetonitrile.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to obtain a crude oil.

  • Extraction: Dissolve the oil in ethyl acetate (100 mL). Wash the organic layer with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel, using a gradient elution (e.g., starting with 100% Hexanes and gradually increasing the polarity with ethyl acetate) to isolate the pure this compound.[10]

Frequently Asked Questions (FAQs)

Q1: What are the best analytical methods to monitor the reaction and characterize the final product? A1: For reaction monitoring, Thin Layer Chromatography (TLC) is rapid and effective. A typical mobile phase could be 5-10% methanol in dichloromethane. The product should have an Rf value between the starting amine and the highly polar quaternary salt byproduct. For more precise monitoring, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal. For final product characterization, ¹H NMR and ¹³C NMR will confirm the structure, while High-Resolution Mass Spectrometry (HRMS) will confirm the elemental composition.[11][12]

Q2: Are there any specific safety precautions for this reaction? A2: Yes. Chloroacetonitrile is toxic and a lachrymator. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses). The product contains a nitrile group, and care should be taken to avoid exposure. Always consult the Safety Data Sheet (SDS) for all reagents before beginning work.

Q3: Can I use bromoacetonitrile instead of chloroacetonitrile to speed up the reaction? A3: Yes, bromoacetonitrile is a more reactive alkylating agent than chloroacetonitrile because bromide is a better leaving group than chloride.[5] While this will increase the reaction rate, it will also significantly increase the rate of the undesired over-alkylation side reaction.[2] If you use bromoacetonitrile, it is critical to use a slower addition rate, potentially at a lower temperature (e.g., 0 °C), to maintain selectivity for the desired mono-alkylation product.

Q4: My starting material is Ethyl piperidine-4-carboxylate hydrochloride. Can I use it directly? A4: No. The hydrochloride salt is an ammonium salt where the nitrogen lone pair is protonated and therefore not nucleophilic. You must first neutralize the salt to get the free base. To do this, dissolve the salt in water, add a base like sodium carbonate until the solution is basic (pH > 9), and then extract the free amine into an organic solvent like dichloromethane or ethyl acetate. Dry the organic extracts and remove the solvent before proceeding with the N-alkylation reaction.

Synthesis Workflow Summary

start Start: Reagent Preparation setup 1. Combine Amine & Base in Anhydrous Solvent start->setup addition 2. Slow Addition of Chloroacetonitrile (via Syringe Pump) setup->addition reaction 3. Stir & Monitor (TLC / LC-MS) addition->reaction workup 4. Filter & Concentrate reaction->workup extraction 5. Liquid-Liquid Extraction workup->extraction purification 6. Column Chromatography extraction->purification analysis 7. Characterize Pure Product (NMR, MS) purification->analysis end_node End: Pure Product analysis->end_node

Caption: A summary of the optimized experimental workflow.

References

  • Cheméo. (2026). Ethyl piperidine-4-carboxylate. Available at: [Link]

  • Google Patents. (2016). WO2016071792A1 - Method for the preparation of 1-(2-halogen-ethyl)-4 piperidine-carboxylic acid ethyl esters.
  • ResearchGate. (n.d.). Reagents and conditions (I) piperidine, ethyl cyanoacetate, reflux, yield. Available at: [Link]

  • Environmental Measurement Japan. (n.d.). III Analytical Methods. Available at: [Link]

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine? Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Available at: [Link]

  • ACS Publications. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. Available at: [Link]

  • Google Patents. (n.d.). CN101525313A - 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof.
  • National Institutes of Health. (2025). Deoxygenative photochemical alkylation of secondary amides enables a streamlined synthesis of substituted amines. PMC. Available at: [Link]

  • European Patent Office. (2015). 4 PIPERIDINE-CARBOXYLIC ACID ETHYL ESTERS - EP 321548. Available at: [Link]

  • ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? Available at: [Link]

  • National Institutes of Health. (n.d.). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. PMC. Available at: [Link]

  • National Institutes of Health. (n.d.). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC - PubMed Central. Available at: [Link]

  • Organic Syntheses. (n.d.). chloroacetonitrile. Available at: [Link]

  • PubMed. (2023). Secondary Amine-Mediated Domino Reaction for the Synthesis of Substituted Quinolines from Dicyanoalkenes and Enynals. Available at: [Link]

  • ResearchGate. (n.d.). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Available at: [Link]

  • Jasperse, J. (n.d.). Reactions of Amines. Chem 360 Notes. Available at: [Link]

  • OpenStax. (2023). 24.7 Reactions of Amines - Organic Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2020). 20.6: Reactions of Amines. Available at: [Link]

  • Scilit. (1986). Method for the analysis of ethyl carbamate in alcoholic beverages by capillary gas chromatography. Journal of Chromatography A. Available at: [Link]

Sources

Technical Support Center: Cyanomethylation of Piperidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the cyanomethylation of piperidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols grounded in scientific literature to ensure the success of your experiments.

Introduction to Cyanomethylation

The introduction of a cyanomethyl group onto a piperidine nitrogen is a crucial step in the synthesis of numerous biologically active compounds and pharmaceutical intermediates. The resulting 1-piperidineacetonitrile is a versatile building block, allowing for further elaboration into carboxylic acids, amines, and other functional groups.[1] While seemingly straightforward, this reaction is often plagued by side reactions that can significantly lower yield and complicate purification. This guide aims to provide a comprehensive resource to identify, understand, and mitigate these challenges.

The most common method for the cyanomethylation of secondary amines like piperidine involves the reaction with formaldehyde and a cyanide source, often in the form of an alkali metal cyanide (e.g., NaCN or KCN). This process is mechanistically related to the first step of the Strecker amino acid synthesis .[2][3][4]

Core Reaction Mechanism

Understanding the desired reaction pathway is fundamental to troubleshooting. The reaction proceeds through the formation of an intermediate iminium ion, which is then attacked by the cyanide nucleophile.

Cyanomethylation Mechanism cluster_0 Iminium Ion Formation cluster_1 Nucleophilic Attack Piperidine Piperidine Hemiaminal Hemiaminal Intermediate Piperidine->Hemiaminal + Formaldehyde Formaldehyde Formaldehyde->Hemiaminal Iminium Iminium Ion Hemiaminal->Iminium - H2O Product 1-Piperidineacetonitrile Iminium->Product + Cyanide Cyanide (CN-) Cyanide->Product

Caption: General mechanism of piperidine cyanomethylation.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common issues encountered during the cyanomethylation of piperidines.

FAQ 1: My reaction is sluggish or shows no conversion to the desired product. What are the likely causes and how can I fix it?

Answer:

Several factors can contribute to low or no conversion. A systematic approach to troubleshooting is recommended.

Possible Causes & Solutions:

  • Poor Quality Reagents:

    • Formaldehyde: Formaldehyde solutions can degrade over time, leading to the formation of paraformaldehyde. Use a fresh, high-quality source of formaldehyde.

    • Cyanide Source: Alkali metal cyanides can be hygroscopic. Ensure your cyanide salt is dry.

    • Piperidine: Ensure the piperidine starting material is pure and free from significant oxidation impurities.[5]

  • Incorrect pH: The reaction is sensitive to pH.

    • If the pH is too low (acidic): The piperidine starting material will be protonated, rendering it non-nucleophilic and preventing the initial reaction with formaldehyde.

    • If the pH is too high (basic): While a slightly basic medium is often employed, excessively high pH can promote undesired side reactions of formaldehyde, such as the Cannizzaro reaction.

  • Low Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. If running at room temperature, consider moderately increasing the temperature (e.g., to 40-60 °C) and monitoring the reaction progress by TLC or LC-MS.

  • Insufficient Mixing: If the reaction is heterogeneous, ensure vigorous stirring to facilitate contact between the reactants.

Troubleshooting Workflow:

Troubleshooting Low Conversion Start Low or No Conversion CheckReagents Verify Reagent Quality (Formaldehyde, Cyanide, Piperidine) Start->CheckReagents CheckpH Measure and Adjust Reaction pH CheckReagents->CheckpH Reagents OK IncreaseTemp Increase Reaction Temperature CheckpH->IncreaseTemp pH Correct ImproveMixing Ensure Efficient Stirring IncreaseTemp->ImproveMixing Still Slow Monitor Monitor Reaction Progress (TLC, LC-MS) ImproveMixing->Monitor

Caption: Step-by-step troubleshooting for low reaction conversion.

FAQ 2: I'm observing a significant amount of a major byproduct. How can I identify and suppress its formation?

Answer:

The most common byproduct in the cyanomethylation of piperidines is the aminal, bis(piperidin-1-yl)methane .

  • Formation of Bis(piperidin-1-yl)methane:

    This side product arises from the reaction of the iminium ion intermediate with another molecule of piperidine, which is a competing nucleophile with the cyanide ion.

    Aminal Formation Iminium Iminium Ion Aminal Bis(piperidin-1-yl)methane Iminium->Aminal + Piperidine Piperidine Piperidine->Aminal

    Caption: Formation of the bis(piperidin-1-yl)methane byproduct.

    Mitigation Strategies:

    • Control Stoichiometry: Use a slight excess of formaldehyde and the cyanide source relative to piperidine. This ensures that the iminium ion has a higher probability of reacting with the cyanide ion.

    • Order of Addition: Add the piperidine slowly to a mixture of formaldehyde and the cyanide source. This maintains a low concentration of free piperidine, disfavoring the formation of the aminal.

    • Temperature Control: Lowering the reaction temperature may favor the desired reaction pathway.

  • Hydrolysis of the Nitrile:

    The presence of water, especially under acidic or basic conditions and elevated temperatures, can lead to the hydrolysis of the product's nitrile group to the corresponding amide or carboxylic acid.

    Mitigation Strategies:

    • Anhydrous Conditions: While often performed in aqueous media, minimizing excess water and ensuring anhydrous conditions for workup can be beneficial.

    • Neutral Workup: During the workup procedure, maintain a neutral or slightly basic pH to prevent acid- or base-catalyzed hydrolysis.

FAQ 3: My purification by column chromatography is difficult, with the product and byproducts co-eluting. What are some effective purification strategies?

Answer:

Purification can be challenging due to the similar polarities of the desired product and the common byproducts, particularly the aminal.

Purification Strategies:

  • Acidic Wash: During the workup, an acidic wash (e.g., with dilute HCl or citric acid) can be used to protonate the basic nitrogen atoms of the product, starting material, and aminal, transferring them to the aqueous layer and away from non-polar impurities.[6] However, care must be taken to avoid hydrolysis of the nitrile. A subsequent basification and extraction are then required.

  • Column Chromatography with Modifiers:

    • For normal-phase silica gel chromatography, peak tailing of basic compounds is a common issue. Adding a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent can significantly improve peak shape and separation.[6]

    • Alternatively, using a reversed-phase column may provide better separation based on differences in hydrophobicity.

  • Distillation: If the product is thermally stable and has a sufficiently different boiling point from the impurities, distillation under reduced pressure can be an effective purification method.

Table 1: Physicochemical Properties for Purification Strategy

CompoundMolecular WeightBoiling Point (°C)Polarity
1-Piperidineacetonitrile124.18 g/mol 218-220 (approx.)Polar
Piperidine85.15 g/mol 106Polar
Bis(piperidin-1-yl)methane182.31 g/mol Higher than productLess polar than product

Experimental Protocols

Protocol 1: Standard Cyanomethylation of Piperidine

Materials:

  • Piperidine

  • Formaldehyde (37% aqueous solution)

  • Sodium cyanide (NaCN)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Stir plate and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • In a well-ventilated fume hood, dissolve sodium cyanide (1.1 equivalents) in water in a round-bottom flask equipped with a stir bar.

  • Cool the solution in an ice bath and add the formaldehyde solution (1.1 equivalents).

  • Slowly add piperidine (1.0 equivalent) to the cooled solution over 30 minutes with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, extract the reaction mixture with dichloromethane (3 x volume of the aqueous phase).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.[6]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes with 0.5% triethylamine).

Protocol 2: Analysis of Reaction Mixture by Thin Layer Chromatography (TLC)

Materials:

  • TLC plate (silica gel)

  • Eluent (e.g., 50% ethyl acetate in hexanes)

  • Developing chamber

  • Visualizing agent (e.g., potassium permanganate stain)

Procedure:

  • Spot a small amount of the reaction mixture onto the baseline of the TLC plate.

  • Develop the plate in the developing chamber with the chosen eluent.

  • Once the solvent front has reached the top of the plate, remove it and allow it to dry.

  • Visualize the spots by dipping the plate in a potassium permanganate stain and gently heating.

  • The product, starting material, and major byproducts should appear as distinct spots. The Rf values can be used to track the progress of the reaction.

References

  • Electrochemical oxidation of 2,2,6,6-tetramethylpiperidines in acetonitrile: mechanism of N-cyanomethylation. Journal of the Chemical Society, Perkin Transactions 2.
  • Cyanomethyl
  • Eschweiler-Clarke reaction. Name-Reaction.com.
  • N-cyanomethylation of 2,2,6,6-tetramethylpiperidines by anodic oxidation in acetonitrile.
  • Review of Modern Eschweiler–Clarke Methyl
  • Eschweiler–Clarke reaction. Wikipedia.
  • Eschweiler-Clarke Reaction. NROChemistry.
  • Bis(piperidin-1-yl)methanone. PubMed.
  • Strecker Synthesis. Organic Chemistry Portal.
  • Strecker Synthesis. Master Organic Chemistry.
  • Strecker amino acid synthesis. Wikipedia.
  • Technical Support Center: Purification Strategies for Reactions Involving 4-(Chloromethyl)piperidine Hydrochloride. Benchchem.
  • What are the best methods for Piperidine purification alternatives to distillation?.

Sources

Technical Support Center: Purification of Ethyl 1-(cyanomethyl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Ethyl 1-(cyanomethyl)piperidine-4-carboxylate (CAS 460094-92-2). This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this versatile pharmaceutical intermediate.[1] As a bifunctional molecule containing a basic piperidine nitrogen, an ester, and a nitrile group, its purification requires a strategic approach to effectively remove starting materials, byproducts, and reagents.

This document provides in-depth, field-proven insights in a troubleshooting-focused Q&A format. We will explore the causality behind experimental choices to empower you to adapt these protocols to your specific reaction outcomes.

Frequently Asked Questions & Troubleshooting Guide
Q1: My initial workup is complete. What are the most common impurities I should be looking for?

A1: Understanding the potential impurities is the cornerstone of designing an effective purification strategy. Based on common synthetic routes, such as the alkylation of ethyl isonipecotate with a cyanomethylating agent or cyclization reactions, your crude mixture will likely contain a predictable set of contaminants.[2][3]

Expert Insight: The primary impurities are typically unreacted starting materials and side-products stemming from the reactivity of the starting materials themselves. The basicity of the piperidine nitrogen is a key handle for purification but can also lead to side reactions if not properly managed.

Table 1: Common Impurities and Their Characteristics

Impurity ClassSpecific Example(s)Typical Properties & Removal Strategy
Starting Materials Ethyl isonipecotate, ChloroacetonitrileEthyl isonipecotate is basic and will follow the product in a simple acid-base extraction. It is often more volatile. Chloroacetonitrile is a neutral electrophile, easily removed by aqueous washes.
Basic Impurities Unreacted amines, Dimerized piperidine byproductsThese are often less polar than the desired product. An acid-base extraction is highly effective for initial separation from neutral impurities.[3][4]
Acidic/Neutral Byproducts Hydrolyzed starting materials or product (carboxylic acids)Can be efficiently removed by washing the organic layer with a mild aqueous base like sodium bicarbonate (NaHCO₃).[5]
Reagents Phase transfer catalysts, Inorganic bases (e.g., K₂CO₃, NaH)Mostly removed during the initial aqueous workup and extraction. Filtration may be necessary for solids like NaH decomposition products.[2]
Oxidation Products N-oxides, colored degradation productsCan cause a yellow or brown discoloration. Often more polar. Can sometimes be removed with a charcoal treatment or more effectively by column chromatography.[6][7][8]
Q2: My crude product has a persistent yellow or brown color. How can I get a colorless product?

A2: Discoloration in piperidine derivatives is a frequent issue, almost always pointing to minor oxidation or degradation products.[6][8] While these may be present in small quantities, they can be highly colored.

Troubleshooting Steps:

  • Charcoal Treatment (For Minor Discoloration):

    • Protocol: Dissolve the crude product in a suitable solvent (e.g., ethyl acetate or ethanol). Add a small amount of activated charcoal (typically 1-2% w/w).

    • Mechanism: The high surface area and porous structure of activated charcoal adsorb large, colored impurity molecules.

    • Execution: Stir the slurry at room temperature for 30-60 minutes. Filter the mixture through a pad of Celite® to completely remove the fine charcoal particles. The Celite is crucial to prevent charcoal from contaminating your final product.

    • Caveat: This method is best for trace-level colored impurities and may lead to some loss of the desired product due to co-adsorption.

  • Silica Gel Chromatography (Most Effective Method):

    • Rationale: This is the most reliable method for removing colored impurities, as they are often significantly more polar than the target compound and will adhere strongly to the silica gel.

    • Execution: A well-executed column chromatography protocol (detailed in Q4) will separate the colorless product from both more polar colored impurities and less polar non-basic impurities.

Q3: How can I leverage the basicity of the piperidine nitrogen for purification?

A3: The tertiary amine in your product (pKa of the conjugate acid is ~9-10) is the most powerful tool for its purification. An acid-base extraction is a highly selective and scalable first-pass purification technique.[4][5]

Expert Insight: The goal is to reversibly form a water-soluble salt of your product, allowing you to wash away any non-basic (neutral or acidic) impurities.

Step-by-Step Acid-Base Extraction Protocol:

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Acid Wash (Extraction of the Base): Transfer the organic solution to a separatory funnel. Add an equal volume of a dilute aqueous acid, such as 1 M hydrochloric acid (HCl). Shake vigorously. The basic piperidine nitrogen will be protonated, forming the hydrochloride salt, which is soluble in the aqueous layer.

  • Separation: Allow the layers to separate. Drain the aqueous layer (which now contains your product as a salt) into a clean flask. Keep the organic layer, which contains neutral impurities.

  • Back-Extraction (Optional but Recommended): To maximize recovery, wash the organic layer again with a fresh portion of 1 M HCl and combine the aqueous layers.

  • Liberation of the Free Base: Cool the combined acidic aqueous layers in an ice bath. Slowly add a base, such as 2 M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution, with stirring until the pH is >9. This deprotonates the ammonium salt, regenerating the water-insoluble free base, which will often appear as a cloudy precipitate or oil.

  • Final Extraction: Extract the liberated product back into an organic solvent (e.g., EtOAc or DCM) two to three times.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

Visualization of Acid-Base Extraction Workflow

start Crude Product in Organic Solvent (EtOAc) acid_wash Wash with 1M HCl start->acid_wash layers1 Two Layers Form acid_wash->layers1 org1 Organic Layer: Neutral Impurities layers1->org1  Discard aq1 Aqueous Layer: Product-HCl Salt layers1->aq1 basify Adjust Aqueous Layer to pH > 9 with NaOH aq1->basify extract Extract with EtOAc basify->extract layers2 Two Layers Form extract->layers2 org2 Organic Layer: Purified Product layers2->org2 aq2 Aqueous Layer: Inorganic Salts layers2->aq2  Discard end_node Dry & Concentrate Organic Layer org2->end_node

Caption: Workflow for purifying the product via acid-base extraction.

Q4: My TLC shows multiple spots after extraction. How do I set up a silica gel column for final purification?

A4: Column chromatography is the definitive method for achieving high purity by separating compounds based on their differential adsorption to a stationary phase (silica gel).[9]

Step 1: TLC Analysis and Solvent System Selection

  • Rationale: The key to successful column chromatography is selecting a solvent system (eluent) that provides good separation on a TLC plate. The ideal Retention Factor (Rƒ) for your product should be between 0.25 and 0.40 to ensure it separates well on the column.

  • Common Eluents: For a moderately polar compound like this, a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate) is a good starting point.

    • Start with a ratio like 4:1 Hexanes:EtOAc.

    • If the Rƒ is too low (spot doesn't move far), increase the polarity by adding more ethyl acetate (e.g., 2:1 Hexanes:EtOAc).

    • If the Rƒ is too high, decrease the polarity by adding more hexanes.

  • Pro-Tip: Adding a small amount of triethylamine (~0.5-1%) to the eluent can prevent "tailing" of the basic product spot on the silica gel by neutralizing acidic sites on the silica surface.

Table 2: Example TLC Data and Interpretation

TLC Plate (3:1 Hexanes:EtOAc)Rƒ ValueIdentityColumn Elution Order
Spot 1 (Top)0.75Non-polar byproductFirst
Spot 2 (Middle) 0.35 Desired Product Second
Spot 3 (Bottom)0.10Polar impurity (e.g., oxidized material)Last
Spot 4 (Baseline)0.00Highly polar impurity/saltStays on top of column

Step 2: Column Packing and Running

  • Preparation: Choose an appropriate size column and prepare a slurry of silica gel in your chosen non-polar solvent (hexanes). Pack the column carefully to avoid air bubbles.

  • Loading: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent like DCM. Adsorb this solution onto a small amount of silica gel ("dry loading") or apply it directly to the top of the column bed ("wet loading"). Dry loading is preferred for better resolution.

  • Elution: Begin eluting with your chosen solvent system. Start with a slightly less polar mixture than your final TLC solvent (e.g., 5:1 Hexanes:EtOAc) and gradually increase the polarity (gradient elution) or run with the same solvent mixture throughout (isocratic elution).

  • Collection: Collect fractions and monitor them by TLC to identify which ones contain your pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Visualization of Purification Decision Logic

crude Crude Reaction Mixture workup Aqueous Workup (Acid-Base Extraction) crude->workup tlc TLC Analysis of Organic Layer workup->tlc single_spot Single Spot with Correct Rf? tlc->single_spot concentrate Concentrate to Obtain Product single_spot->concentrate Yes multi_spots Multiple Spots single_spot->multi_spots No column Silica Gel Chromatography multi_spots->column pure_fractions Combine Pure Fractions & Concentrate column->pure_fractions

Caption: Decision tree for purification after initial workup.

References
  • Google Patents. (CN101525313A).
  • Google Patents. (WO2016071792A1). Method for the preparation of 1-(2-halogen-ethyl)-4 piperidine-carboxylic acid ethyl esters.
  • PubChem. Ethyl 1-[(4-cyanophenyl)carbamoyl]piperidine-4-carboxylate. National Center for Biotechnology Information. [https://pubchem.ncbi.nlm.nih.gov/compound/Ethyl-1-(4-cyanophenyl_carbamoyl_piperidine-4-carboxylate]([Link]

  • SIELC Technologies. Separation of Ethyl 4-hydroxy-4-(3-(trifluoromethyl)phenyl)piperidine-1-carboxylate on Newcrom R1 HPLC column. [Link]

  • Google Patents. (US2363157A). Process for purifying piperidine.
  • Supporting Information for scientific paper.
  • MDPI. (2021). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. [Link]

  • SIELC Technologies. Separation of Ethyl 4-((4-chlorophenyl)amino)piperidine-1-carboxylate on Newcrom R1 HPLC column. [Link]

  • Wikipedia. Acid–base extraction. [Link]

  • ResearchGate. (2025, January 14). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?[Link]

  • Semantic Scholar. Supporting Information. [Link]

  • European Patent Office. (EP 4032888 A1). CYANO-SUBSTITUTED CYCLIC HYDRAZINE DERIVATIVE AND APPLICATION THEREOF. [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • PubChem. Ethyl 1-ethylpiperidine-4-carboxylate. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2016, June 16). Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. [Link]

  • Extraction of Amino Acid Esters Using a Pillar[10]arene Carboxylic Acid Derivative as a Novel Acidic Macrocyclic Compound. (Source not specified, likely from a journal).

  • Google Patents. (US4661606A).
  • Google Patents. (WO2012032528A2). Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)
  • Tiei. (2024, May 15). liquid/liquid mixing and separation Amino Acid Extraction Process,Liquid-liquid Centrifugal Extraction Method. [Link]

  • Google Patents. (US5462960A). Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present.
  • PMC. A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. [Link]

  • Cheméo. Chemical Properties of Ethyl piperidine-4-carboxylate (CAS 1126-09-6). [Link]

  • Organic Syntheses. 2H-1-Benzopyran-3-carboxylic acid, 2-oxo-, ethyl ester. [Link]

Sources

Technical Support Center: Overcoming Challenges in the N-Alkylation of Piperidine-4-Carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-alkylation of piperidine-4-carboxylates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for this crucial synthetic transformation. Here, you will find a curated collection of frequently asked questions and detailed troubleshooting guides to address common challenges encountered in the lab.

Frequently Asked Questions (FAQs)

Q1: My N-alkylation reaction is showing low to no yield. What are the common causes?

A1: Low or no product yield in the N-alkylation of piperidine-4-carboxylates can stem from several factors. The reactivity of the alkylating agent is a primary consideration; alkyl iodides are generally more reactive than bromides, which are in turn more reactive than chlorides.[1] If you are using a less reactive alkyl halide, consider switching to a more reactive one or increasing the reaction temperature.[1] The choice of base is also critical. For many standard alkylations, inorganic bases like potassium carbonate (K₂CO₃) are sufficient. However, for more challenging substrates, a non-nucleophilic organic base such as N,N-diisopropylethylamine (DIPEA or Hünig's base) may be more effective.[1] In some cases, stronger bases like sodium hydride (NaH) might be necessary.[1][2] Finally, ensure that all your reagents, especially the base, are soluble in the chosen solvent. Poor solubility can significantly hinder reaction rates.[1]

Q2: I'm observing significant over-alkylation, leading to the formation of a quaternary ammonium salt. How can I prevent this?

A2: Over-alkylation is a common side reaction where the desired tertiary amine product is further alkylated to form a quaternary ammonium salt.[3] This occurs because the N-alkylated piperidine product is often more nucleophilic than the starting secondary amine.[3] To mitigate this, precise control over stoichiometry is key. Using a slight excess of the piperidine starting material relative to the alkylating agent can help.[2] A highly effective technique is the slow addition of the alkylating agent over several hours, preferably using a syringe pump.[2][3] This maintains a low concentration of the alkylating agent in the reaction mixture, favoring mono-alkylation.[3]

Q3: My reaction appears to stall before completion. What steps can I take to drive it forward?

A3: If your reaction stalls, first ensure that your reagents are not degrading under the reaction conditions. If the reagents are stable, consider increasing the reaction temperature or extending the reaction time.[1] The addition of a catalytic amount of potassium iodide (KI) can be beneficial when using less reactive alkyl bromides or chlorides, as it facilitates a Finkelstein-type reaction to generate the more reactive alkyl iodide in situ.[1]

Q4: I'm struggling with the purification of my N-alkylated product. What are some effective strategies?

A4: Purification can be challenging, especially if byproducts have similar polarities to the desired product. If a quaternary ammonium salt has formed, it is often highly water-soluble, which can simplify separation by an aqueous workup.[3] For other impurities, standard column chromatography on silica gel is a common approach. If the product is basic, adding a small amount of triethylamine or ammonia to the eluent can improve peak shape and prevent streaking. If the product is an acid salt, it can be converted to the free base by washing with a saturated aqueous solution of sodium bicarbonate before chromatography.[2]

Q5: Are there alternative methods to direct N-alkylation with alkyl halides?

A5: Yes, reductive amination is an excellent alternative that completely avoids the issue of over-alkylation.[3] This two-step, one-pot process involves the reaction of the piperidine-4-carboxylate with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[3][4] This method is highly versatile and generally provides clean reactions with high yields.[3] Another powerful alternative, particularly for N-arylation, is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction.[5][6]

Troubleshooting Guides

This section provides a more detailed breakdown of common issues and their solutions, organized by key experimental parameters.

Issue 1: Low or No Product Yield
Potential Cause Explanation & Troubleshooting Steps
Low Reactivity of Alkylating Agent The reactivity of alkyl halides follows the trend I > Br > Cl. If using an alkyl chloride or bromide, consider switching to the corresponding iodide. Alternatively, adding a catalytic amount of KI can generate the more reactive alkyl iodide in situ. Increasing the reaction temperature can also enhance the rate of reaction with less reactive electrophiles.[1]
Inappropriate Base Selection The base must be strong enough to deprotonate the piperidinium salt that forms during the reaction but should not react with the alkylating agent or the ester group of the carboxylate. For simple alkylations, K₂CO₃ or Cs₂CO₃ are often effective.[7][8] For more sterically hindered substrates or to prevent side reactions, a non-nucleophilic organic base like DIPEA is a good choice.[1][9] For weakly nucleophilic piperidines, a stronger base like NaH may be required.[1][2]
Poor Solubility of Reagents The insolubility of reactants, particularly inorganic bases like K₂CO₃ in solvents like acetone, can significantly slow down or halt the reaction.[10] Consider switching to a more polar apathetic solvent such as acetonitrile (ACN) or dimethylformamide (DMF) to improve solubility.[1][7]
Steric Hindrance The piperidine-4-carboxylate scaffold or the alkylating agent may be sterically demanding, slowing the SN2 reaction. In such cases, increasing the reaction temperature or using a less sterically hindered base may be necessary. For highly hindered systems, alternative methods like reductive amination should be considered.[11]
Issue 2: Formation of Side Products
Side Product Explanation & Prevention Strategies
Quaternary Ammonium Salt (Over-alkylation) The tertiary amine product is often more nucleophilic than the starting secondary amine, leading to a second alkylation.[3] To prevent this: 1. Use a slight excess of the piperidine starting material (1.1-1.2 equivalents).[2] 2. Add the alkylating agent slowly over several hours using a syringe pump to maintain its low concentration.[2][3] 3. Consider reductive amination as an alternative, as it is not prone to over-alkylation.[3]
Elimination Product (Alkene) If the alkylating agent has a β-hydrogen, elimination can compete with substitution, especially with sterically hindered or strong bases at elevated temperatures. Use a non-nucleophilic, moderately strong base like K₂CO₃ or DIPEA and avoid excessively high temperatures.
O-Alkylation of the Carboxylate While less common for the N-alkylation of amines, under certain conditions, the carboxylate group could potentially be alkylated. This is more of a concern in the alkylation of amides.[12] Using a "soft" nucleophile (the amine) with a "soft" electrophile (the alkyl halide) generally favors N-alkylation.
Reaction with Solvent Highly reactive alkylating agents, such as p-methoxybenzyl chloride, can sometimes react with nucleophilic solvents like ethanol.[13] In such cases, switching to a non-nucleophilic solvent like dichloromethane (DCM) or acetonitrile (ACN) is recommended.[13]
Experimental Workflows & Diagrams
General Workflow for Troubleshooting N-Alkylation

G start Low or No Product Yield check_reagents Check Reagent Purity & Stoichiometry start->check_reagents increase_temp Increase Reaction Temperature check_reagents->increase_temp If reagents are okay change_halide Switch to More Reactive Alkyl Halide (e.g., R-I) increase_temp->change_halide If no improvement add_ki Add Catalytic KI change_halide->add_ki Alternative change_base Use a Stronger or More Soluble Base (e.g., Cs2CO3, DIPEA) add_ki->change_base change_solvent Switch to a More Polar Aprotic Solvent (e.g., ACN, DMF) change_base->change_solvent reductive_amination Consider Reductive Amination change_solvent->reductive_amination If still unsuccessful

Caption: A decision-making workflow for troubleshooting low-yield N-alkylation reactions.

Reaction Scheme: N-Alkylation vs. Over-alkylation

G cluster_0 N-Alkylation of Piperidine-4-carboxylate cluster_1 Side Reaction: Over-alkylation Piperidine Piperidine-4-carboxylate Product N-Alkyl-piperidine-4-carboxylate (Desired Product) Piperidine->Product + R-X, Base AlkylHalide R-X AlkylHalide->Product Base Base Base->Product Salt Base-HX Product->Salt Product_2 N-Alkyl-piperidine-4-carboxylate QuatSalt Quaternary Ammonium Salt (Undesired Byproduct) Product_2->QuatSalt + R-X AlkylHalide_2 R-X AlkylHalide_2->QuatSalt

Caption: Reaction pathway showing the desired N-alkylation and the undesired over-alkylation side reaction.

Detailed Experimental Protocols
Protocol 1: Standard N-Alkylation with an Alkyl Halide

This protocol is a general starting point and may require optimization based on the specific substrates used.

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the piperidine-4-carboxylate starting material (1.0 equivalent) and a suitable anhydrous solvent (e.g., acetonitrile or DMF) to make a 0.1 M solution.

  • Addition of Base: Add the base (e.g., K₂CO₃, 1.5-2.0 equivalents).

  • Addition of Alkylating Agent: Begin stirring the solution at room temperature. Slowly add the alkyl halide (1.0-1.1 equivalents) to the stirred solution. For reactive alkylating agents, slow addition over several hours using a syringe pump is recommended to minimize over-alkylation.[2][3]

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed. The reaction time can range from a few hours to overnight. If the reaction is sluggish, gentle heating (e.g., 50-70 °C) may be required.[2]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter to remove the insoluble base. Concentrate the filtrate under reduced pressure.

  • Purification: The crude product can be purified by dissolving it in a suitable organic solvent (e.g., ethyl acetate or dichloromethane), washing with water and brine, drying over anhydrous sodium sulfate, filtering, and concentrating. Further purification can be achieved by column chromatography on silica gel.

Protocol 2: N-Alkylation via Reductive Amination

This method is an excellent alternative to direct alkylation, especially when over-alkylation is a concern.[3]

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the piperidine-4-carboxylate (1.0 equivalent), the aldehyde or ketone (1.1 equivalents), and an anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane).

  • Iminium Ion Formation: Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the iminium ion intermediate.

  • Reduction: In a single portion, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) to the reaction mixture.[3]

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times typically range from 1 to 24 hours.[3]

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction and Purification: Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

References

  • Best Conditions For N-Alkylation? - Sciencemadness.org. [Link]

  • Synthesis of Secondary Amines via Self-Limiting Alkylation | Organic Letters. [Link]

  • Procedure for N-alkylation of Piperidine? - ResearchGate. [Link]

  • US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines - Google P
  • Buchwald–Hartwig amination - Wikipedia. [Link]

  • Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Alkylation by reductive amination-Mechanism and Rxn setup using Sodium triacetoxy borane in THF - YouTube. [Link]

  • Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides - NIH. [Link]

  • Difficulties with N-Alkylations using alkyl bromides : r/Chempros - Reddit. [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for Cyanomethylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of cyanomethylation reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of introducing a cyanomethyl group into organic molecules. Here, we will delve into common experimental challenges, provide in-depth troubleshooting strategies, and offer detailed protocols to enhance the success of your synthetic endeavors. Our approach is rooted in a deep understanding of reaction mechanisms to empower you with the rationale behind each procedural step.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding cyanomethylation, providing concise answers and foundational knowledge.

Q1: What are the most common methods for cyanomethylation?

A1: Cyanomethylation can be broadly categorized into several approaches, each with its own advantages and limitations:

  • Nucleophilic Substitution: This classic method involves the reaction of a substrate with a haloacetonitrile, such as chloroacetonitrile or bromoacetonitrile, in the presence of a base. It is widely used but can be hampered by the toxicity and instability of the reagents.

  • Metal-Catalyzed Cross-Coupling: Palladium, copper, nickel, and iron catalysts are frequently employed to couple various substrates with a cyanomethyl source.[1][2] These methods often offer high efficiency and functional group tolerance.[1]

  • Radical Cyanomethylation: This approach utilizes radical initiators to generate a cyanomethyl radical from sources like acetonitrile, which then reacts with the substrate.[3] This can be a powerful method for substrates amenable to radical reactions.

  • Strecker Reaction: For the synthesis of α-aminonitriles, the Strecker synthesis and its variations are fundamental, involving the reaction of an aldehyde or ketone with an amine and a cyanide source.[4]

  • Phase-Transfer Catalysis (PTC): PTC is particularly useful for reactions between reagents in immiscible phases, such as an aqueous cyanide salt and an organic substrate. A phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, facilitates the transport of the cyanide ion into the organic phase.

Q2: How do I choose the right cyanomethylating agent?

A2: The choice of reagent is critical and depends on your substrate and desired reaction pathway:

  • Acetonitrile (CH₃CN): A common, inexpensive, and relatively safe cyanomethyl source, often used in radical reactions and some metal-catalyzed processes where C-H activation is involved.[1]

  • Chloroacetonitrile (ClCH₂CN) & Bromoacetonitrile (BrCH₂CN): Highly reactive alkylating agents used in nucleophilic substitution reactions. They are effective but toxic and require careful handling due to their instability and lachrymatory nature.[5][6]

  • Trimethylsilylacetonitrile (TMSCH₂CN): A less hazardous alternative for introducing the cyanomethyl anion, often activated by a fluoride source or a Lewis base.

  • Potassium Ferrocyanide (K₄[Fe(CN)₆]): A non-toxic and stable source of cyanide used in some palladium-catalyzed cyanations, offering a safer alternative to simple alkali metal cyanides.[7]

Q3: What is the role of the catalyst in metal-catalyzed cyanomethylation?

A3: In metal-catalyzed reactions, the catalyst, typically a transition metal complex, facilitates the reaction through a catalytic cycle. This cycle often involves:

  • Oxidative Addition: The metal center inserts into a bond of the substrate (e.g., an aryl halide).

  • Transmetalation or Ligand Exchange: The cyanomethyl group is transferred to the metal center from a cyanomethylating agent.

  • Reductive Elimination: The cyanomethylated product is formed, and the catalyst is regenerated to re-enter the cycle.

The choice of metal and ligands is crucial for catalyst activity, stability, and selectivity.

Section 2: Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems encountered during cyanomethylation reactions.

Problem 1: Low or No Product Yield

Low product yield is one of the most frequent challenges. The following table outlines potential causes and corresponding solutions.

Potential Cause Diagnostic Check Proposed Solutions & Rationale
Inactive Catalyst Analyze starting materials and catalyst for purity. Run a positive control reaction with a known reactive substrate.• Use a fresh batch of catalyst or a pre-catalyst that is activated in situ. • Ensure anaerobic and anhydrous conditions if the catalyst is air or moisture-sensitive. Catalyst deactivation can occur through oxidation or hydrolysis.[8] • Screen different ligands to enhance catalyst stability and reactivity.
Poor Substrate Reactivity Review literature for similar substrates. Consider the electronic and steric properties of your substrate.• For electron-poor substrates in nucleophilic reactions, a stronger base or more reactive cyanomethylating agent may be needed. • For sterically hindered substrates, increasing the reaction temperature or using a less bulky catalyst/reagent combination can be beneficial.[1]
Suboptimal Reaction Temperature Monitor the reaction at different temperatures using TLC or LC-MS.• If the reaction is sluggish, incrementally increase the temperature (e.g., in 10-20 °C intervals). Be cautious of potential side reactions at higher temperatures. • If side product formation is observed, lowering the temperature may improve selectivity.
Incorrect Stoichiometry Verify the molar ratios of all reagents.• An excess of the cyanomethylating agent is often used to drive the reaction to completion. • In some cases, a slow addition of a reagent can maintain a low concentration of a reactive intermediate, preventing side reactions.
Presence of Water Ensure all glassware is oven-dried and solvents are anhydrous.• Moisture can hydrolyze the cyanomethylating agent or deactivate the catalyst, especially in metal-catalyzed reactions.[3][8] Using freshly distilled solvents and performing the reaction under an inert atmosphere (N₂ or Ar) is crucial.
Catalyst Poisoning (in Metal-Catalyzed Reactions) Observe for changes in reaction color or precipitation of the metal.• Excess cyanide ions can coordinate to the metal center and inhibit catalysis.[7] Using a cyanide source with low solubility or slow-release can mitigate this.[7] • Certain functional groups on the substrate can act as catalyst poisons. Protecting these groups may be necessary.
Problem 2: Formation of Multiple Products/Side Reactions

The formation of byproducts can complicate purification and reduce the yield of the desired product.

  • Elimination Reactions: In the cyanomethylation of haloalkanes, elimination to form an alkene can compete with substitution, especially with sterically hindered substrates or strong, non-nucleophilic bases.

    • Solution: Use a less hindered, more nucleophilic base. Lowering the reaction temperature can also favor substitution over elimination.

  • Over-alkylation: In cases where the product is also nucleophilic (e.g., cyanomethylation of primary amines), di- or poly-alkylation can occur.

    • Solution: Use a large excess of the substrate relative to the cyanomethylating agent. Alternatively, a protecting group can be used to block further reaction.

  • Hydrolysis of the Nitrile Group: The cyano group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic workup conditions, especially at elevated temperatures.

    • Solution: Perform the workup at low temperatures and use mild acidic or basic conditions. A buffered workup solution can also be beneficial.

  • Oxidation of the Substrate: Anilines and phenols are susceptible to oxidation, which can lead to colored impurities.[9]

    • Solution: Conduct the reaction under an inert atmosphere and use degassed solvents to minimize exposure to oxygen.

Section 3: Experimental Protocols & Workflows

This section provides detailed, step-by-step methodologies for a generic cyanomethylation reaction and a troubleshooting workflow.

Protocol 1: General Procedure for Phase-Transfer Catalyzed Cyanomethylation of an Alkyl Halide

This protocol is a starting point and may require optimization for specific substrates.

Materials:

  • Alkyl halide (1.0 eq)

  • Sodium cyanide (NaCN) (1.5 eq)

  • Tetrabutylammonium bromide (TBAB) (0.1 eq)

  • Toluene

  • Deionized water

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the alkyl halide and toluene.

  • In a separate beaker, dissolve the sodium cyanide in deionized water.

  • Add the aqueous sodium cyanide solution to the flask, followed by the tetrabutylammonium bromide.

  • Heat the biphasic mixture to the desired temperature (e.g., 80 °C) and stir vigorously to ensure efficient mixing of the two phases.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Workup: Carefully transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer with deionized water (2 x volume of the organic layer) and then with brine (1 x volume of the organic layer).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

Safety Precautions:

  • Cyanide is highly toxic. All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Quenching Cyanide: Aqueous waste containing cyanide should be treated with an oxidizing agent like bleach (sodium hypochlorite) at a basic pH to convert the cyanide to the less toxic cyanate before disposal.

Workflow for Troubleshooting a Failed Cyanomethylation Reaction

The following diagram illustrates a logical workflow for troubleshooting an unsuccessful cyanomethylation reaction.

TroubleshootingWorkflow Troubleshooting Workflow for Cyanomethylation start Reaction Failed (Low/No Product) check_reagents Check Reagents (Purity, Age, Storage) start->check_reagents check_workup Analyze Workup & Purification (Extraction, Chromatography) start->check_workup Product Loss? re_run_control Run Control Reaction (Known Substrate) check_reagents->re_run_control Reagents OK? modify_reagents Modify Reagents (Different Cyanide Source, Catalyst, Base) check_reagents->modify_reagents Reagents Suspect check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) modify_conditions Optimize Conditions (Screen Temp, Solvent, Concentration) check_conditions->modify_conditions analyze_byproducts Identify Byproducts (NMR, MS) check_workup->analyze_byproducts re_run_control->check_conditions Control Works re_run_control->modify_reagents Control Fails solution Problem Solved modify_reagents->solution modify_conditions->solution analyze_byproducts->modify_conditions

Caption: A systematic approach to troubleshooting failed cyanomethylation reactions.

Section 4: Reagent Stability and Handling

Proper handling and storage of cyanomethylating agents are paramount for both safety and experimental success.

  • Chloroacetonitrile and Bromoacetonitrile:

    • Hazards: These compounds are highly toxic, lachrymatory, and flammable.[10][11] They should always be handled in a chemical fume hood with appropriate PPE.

    • Storage: Store in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[12] Keep containers tightly closed. They can decompose upon heating, producing toxic fumes of hydrogen cyanide and hydrogen chloride.[10]

    • Incompatibilities: Reacts with strong oxidants, reducing agents, acids, and bases.[13]

  • Sodium Cyanide and Potassium Cyanide:

    • Hazards: Highly toxic if ingested, inhaled, or absorbed through the skin. Contact with acids liberates highly toxic hydrogen cyanide gas.

    • Storage: Store in a cool, dry, and well-ventilated area, separate from acids.

  • Acetonitrile:

    • Hazards: Flammable liquid and vapor. Harmful if swallowed or inhaled.

    • Storage: Keep away from heat, sparks, and open flames. Store in a well-ventilated place.

Section 5: Mechanistic Insights

A fundamental understanding of the reaction mechanism can provide valuable insights for optimization and troubleshooting.

Radical Cyanomethylation Mechanism

In a typical radical cyanomethylation using an initiator like tert-butyl peroxybenzoate (TBPB), the reaction proceeds as follows:

  • Initiation: TBPB decomposes upon heating to form a benzoyloxy radical and a tert-butoxy radical.

  • Hydrogen Abstraction: One of these radicals abstracts a hydrogen atom from acetonitrile to generate the cyanomethyl radical (•CH₂CN).

  • Propagation: The cyanomethyl radical adds to the substrate (e.g., an alkene or an aromatic ring).

  • Termination: The resulting radical intermediate is then oxidized or undergoes further reaction to form the final product.

The following diagram illustrates this general mechanism.

RadicalCyanomethylation General Mechanism of Radical Cyanomethylation initiator Initiator (e.g., TBPB) radicals Radical Species (R•) initiator->radicals Decomposition cyanomethyl_radical Cyanomethyl Radical (•CH₂CN) radicals->cyanomethyl_radical H Abstraction from CH₃CN acetonitrile Acetonitrile (CH₃CN) product_radical Substrate-CH₂CN• cyanomethyl_radical->product_radical Addition to Substrate substrate Substrate substrate->product_radical product Product product_radical->product Further Reaction/ Oxidation

Caption: Simplified mechanism of radical cyanomethylation.

By understanding these fundamental principles and applying the troubleshooting strategies outlined in this guide, researchers can more effectively optimize their cyanomethylation reactions, leading to improved yields, higher purity, and safer laboratory practices.

References

  • Ahmad, M. S., Shafiq, Z., & Meguellati, K. (2021).
  • Zhong, P., Zhang, L., Luo, N., & Liu, J. (2023). Cyanomethylation Reaction. Encyclopedia, 3(2), 489-501.
  • Zaragoza, F. (2002). A Convenient Synthesis of Nitriles from Alcohols. The Journal of Organic Chemistry, 67(14), 4963–4964.
  • Miura, T., Moriyama, D., Funakoshi, Y., & Murakami, M. (2019). 1,2-Hydro(cyanomethylation) of Alkenes by the Teamwork of an Iridium Complex, a Thiol, and Ascorbic Acid. Synlett, 30(05), 511-514.
  • Velcicky, J., Soicke, A., Steiner, R., & Schmalz, H.-G. (2011). A Two-Step Cyanomethylation Protocol for Aryl Halides. Journal of the American Chemical Society, 133(18), 6948–6951.
  • Sun, M., Wei, L., & Li, C. (2023). Rh/Silane-Cocatalyzed Regio- and Enantioselective Allylic Cyanomethylation with Inert Acetonitrile Directly. Journal of the American Chemical Society, 145(6), 3897–3902.
  • Erhardt, S., Grushin, V. V., Kilpatrick, A. H., Macgregor, S. A., Marshall, W. J., & Roe, D. C. (2008). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society, 130(14), 4828–4845.
  • Leonori, D., & Aggarwal, V. K. (2019). Radical cyanomethylation via vinyl azide cascade-fragmentation. Chemical Science, 10(22), 5775–5780.
  • Sciencemadness Discussion Board. (2005). aniline impurities. Retrieved from [Link]

  • Reddit. (2023). CuCN quenching. Retrieved from [Link]

  • PubChem. (n.d.). Chloroacetonitrile. Retrieved from [Link]

  • Grushin, V. V. (2010). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Accounts of Chemical Research, 43(1), 160–171.
  • Ouali, A., & Taillefer, M. (2007). Arenecarbonitriles. Science of Synthesis, 2007b, 1-36.
  • ACS Publications. (2025). Ni-Catalyzed Cyanation of (Hetero)Aryl Electrophiles Using the Nontoxic Cyanating Reagent K4[Fe(CN)6]. Retrieved from [Link]

  • American Chemical Society. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Omega, 6(2), 1185–1195.
  • Veeprho. (n.d.). Aniline Impurities and Related Compound. Retrieved from [Link]

  • Google Patents. (n.d.). Purification of phenol.
  • Catalysis Science & Technology. (2018). Direct cyanomethylation of aliphatic and aromatic hydrocarbons with acetonitrile over a metal loaded titanium oxide photocatalyst. Catalysis Science & Technology, 8(1), 123-130.
  • Google Patents. (n.d.). Phenol purification.
  • ResearchGate. (2017). Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR.
  • ResearchGate. (2025). Palladium-Catalyzed Cyanation Reactions of Aryl Chlorides. Tetrahedron Letters, 40(47), 8379-8382.
  • National Institutes of Health. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Omega, 6(2), 1185-1195.
  • Reddit. (n.d.). How to dry and purify Phenol. Retrieved from [Link]

  • Ahmad, M. S., Shafiq, Z., & Meguellati, K. (2021).
  • MDPI. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review.
  • Grushin, V. V. (2010). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Accounts of Chemical Research, 43(1), 160–171.
  • Organic Chemistry Portal. (n.d.). α-Aminonitrile synthesis by cyanation. Retrieved from [Link]

  • ResearchGate. (2017). Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR.

Sources

Troubleshooting low conversion rates in "Ethyl 1-(cyanomethyl)piperidine-4-carboxylate" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Ethyl 1-(cyanomethyl)piperidine-4-carboxylate

This guide provides in-depth troubleshooting strategies and frequently asked questions for the synthesis of this compound. It is designed for researchers, chemists, and drug development professionals aiming to optimize this reaction, which is a cornerstone for building more complex pharmaceutical scaffolds.[1][2] The predominant synthetic route involves the N-alkylation of ethyl 4-piperidinecarboxylate (also known as ethyl isonipecotate) with a haloacetonitrile, typically chloroacetonitrile. While straightforward in principle, this SN2 reaction is frequently plagued by low conversion rates and challenging purifications. This document elucidates the causal factors behind common experimental failures and offers field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: What is the most common and direct method for synthesizing this compound?

The most prevalent method is the direct N-alkylation of ethyl isonipecotate with an appropriate 2-haloacetonitrile, such as chloroacetonitrile or bromoacetonitrile.[3] This reaction is typically performed in a polar aprotic solvent in the presence of a base to neutralize the hydrogen halide byproduct.

Q2: My reaction yield is consistently below 50%. What are the most likely overarching issues?

Persistently low yields in this N-alkylation are generally attributable to three primary factors:

  • Incomplete Reaction: The reaction stalls due to suboptimal conditions, leaving a significant amount of the starting ethyl isonipecotate. This can stem from poor reagent solubility, insufficient reaction temperature, or low reactivity of the alkylating agent.[4][5]

  • Side Reaction Pathways: The formation of undesired byproducts, most notably the quaternary ammonium salt from over-alkylation of the product, can significantly consume reagents and complicate purification.[6][7]

  • Product Loss During Workup/Purification: The product can be lost due to emulsion formation during aqueous extraction, hydrolysis of the ester functional group under non-optimal pH conditions, or difficulties in chromatographic separation from closely-eluting impurities.[8]

Q3: Which alkylating agent is superior: chloroacetonitrile or bromoacetonitrile?

From a reactivity standpoint, bromoacetonitrile is superior to chloroacetonitrile due to the bromide being a better leaving group in SN2 reactions. However, chloroacetonitrile is often more commercially available and cost-effective. If using chloroacetonitrile, the reaction may require more forcing conditions (higher temperature, longer reaction time) or the use of a catalytic amount of sodium or potassium iodide to facilitate an in situ Finkelstein reaction, converting the more inert alkyl chloride to the highly reactive alkyl iodide.[4][5]

Q4: How can I effectively monitor the progress of this reaction?

Thin-Layer Chromatography (TLC) is the most common and effective method. Use a solvent system such as ethyl acetate/hexanes (e.g., 30:70 v/v) to achieve good separation between the starting amine (ethyl isonipecotate), which is more polar, and the less polar tertiary amine product. The starting material will have a lower Rf value than the product. Staining with potassium permanganate is effective for visualizing both spots. For more quantitative analysis, LC-MS can be used to track the disappearance of starting material and the appearance of the product peak with the correct mass-to-charge ratio.[4]

Troubleshooting Guide: Diagnosing Low Conversion Rates

This section addresses specific experimental issues in a question-and-answer format to guide you through the process of optimization.

Problem 1: The reaction stalls, with over 30% of my starting ethyl isonipecotate remaining.

This is the most common failure mode and points to insufficient reaction kinetics.

Potential Cause A: Poor Solubility of the Base

  • Explanation: Inorganic bases like potassium carbonate (K₂CO₃) have very limited solubility in common solvents like acetonitrile (ACN).[4] If the base is not solubilized, it cannot effectively deprotonate the piperidinium salt intermediate, thereby halting the catalytic cycle of the amine and slowing the reaction.

  • Solution:

    • Change Solvent: Switch to a more polar solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) where K₂CO₃ has better solubility.[4][9]

    • Change Base: Use a more soluble inorganic base like cesium carbonate (Cs₂CO₃) or an organic, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, Hünig's base), which is soluble in a wide range of organic solvents.[6][10]

Potential Cause B: Insufficient Thermal Energy

  • Explanation: The N-alkylation of a secondary amine is an SN2 reaction with a significant activation energy barrier. Room temperature may be insufficient to achieve a reasonable reaction rate, especially when using a less reactive alkylating agent like chloroacetonitrile.

  • Solution:

    • Increase Temperature: Heat the reaction mixture to 60-80 °C. Monitor the reaction by TLC to find the optimal balance between reaction rate and potential byproduct formation.[5][9] Microwave irradiation can also be used to significantly shorten reaction times.[4]

Potential Cause C: Low Reactivity of Alkylating Agent

  • Explanation: Alkyl chlorides are the least reactive of the common alkyl halides. The C-Cl bond is strong and chloride is a less effective leaving group than bromide or iodide.

  • Solution:

    • Add Iodide Catalyst: Introduce a catalytic amount (10-15 mol%) of potassium iodide (KI) or sodium iodide (NaI). The iodide will displace the chloride via the Finkelstein reaction to form the highly reactive iodoacetonitrile in situ, which dramatically accelerates the N-alkylation.[3][4]

    • Switch Reagent: If possible, use bromoacetonitrile directly for a faster reaction.

Problem 2: My TLC shows the desired product, but also a new, very polar spot at the baseline that I suspect is a salt.

This observation strongly suggests the formation of a quaternary ammonium salt.

Potential Cause: Over-Alkylation of the Product

  • Explanation: The product, this compound, is a tertiary amine. While less nucleophilic than the starting secondary amine, it can still react with a second molecule of the alkylating agent to form a quaternary ammonium salt.[6][7] This side reaction is often promoted by high concentrations of the alkylating agent.

  • Solution:

    • Control Stoichiometry: Use a slight excess of the starting amine (e.g., 1.2 equivalents) relative to the alkylating agent (1.0 equivalent) to ensure the electrophile is the limiting reagent.

    • Slow Addition: Add the alkylating agent dropwise over 30-60 minutes using a syringe pump.[9] This maintains a low instantaneous concentration of the electrophile, favoring reaction with the more nucleophilic secondary amine starting material over the tertiary amine product.[6]

Problem 3: I suspect my ethyl ester is being hydrolyzed during the reaction or workup.

Hydrolysis of the ester to the corresponding carboxylic acid can occur under overly basic or acidic conditions, especially in the presence of water.

Potential Cause A: Hydrolysis During Reaction

  • Explanation: Using strong bases like sodium hydroxide or potassium hydroxide, especially in non-anhydrous solvents, can lead to saponification of the ester.

  • Solution:

    • Use Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried. Run the reaction under an inert atmosphere (Nitrogen or Argon).

    • Use Non-Hydrolytic Base: Employ bases like K₂CO₃ or DIPEA, which are less likely to cause ester hydrolysis compared to hydroxide bases.[9]

Potential Cause B: Hydrolysis During Workup

  • Explanation: During the aqueous workup, prolonged exposure to either strongly acidic (pH < 2) or basic (pH > 12) conditions can cleave the ester.

  • Solution:

    • Neutralize Carefully: When quenching the reaction, adjust the pH to be near neutral (pH ~7-8) before extraction.

    • Minimize Contact Time: Perform extractions promptly and do not let the reaction mixture sit in aqueous acidic or basic solutions for extended periods.

Visualizations and Diagrams

Reaction Mechanism

reaction_mechanism EthylIsonipecotate Ethyl Isonipecotate (Secondary Amine) Product This compound EthylIsonipecotate->Product Chloroacetonitrile Cl-CH₂-CN (Alkylating Agent) Chloroacetonitrile->Product Base Base (e.g., K₂CO₃) Salt Base-H⁺ + Cl⁻ Base->Salt note The base neutralizes the H-Cl byproduct, driving the reaction forward. Base->note

Caption: SN2 N-alkylation of ethyl isonipecotate.

Troubleshooting Workflow for Low Yield

troubleshooting_workflow start Low Yield Observed check_tlc Analyze TLC/LC-MS of Crude Reaction Mixture start->check_tlc high_sm High Starting Material (SM) Remaining? check_tlc->high_sm side_products Significant Side Products Observed? check_tlc->side_products high_sm->side_products No sol_sm_group Actions for Incomplete Reaction high_sm->sol_sm_group Yes sol_sp_group Actions for Side Reactions side_products->sol_sp_group Yes end Optimized Yield side_products->end No (Consider Purification Issues) sol_sm_1 Increase Temperature (e.g., 60-80 °C) sol_sm_group->sol_sm_1 sol_sm_2 Add Catalytic KI (Finkelstein Condition) sol_sm_group->sol_sm_2 sol_sm_3 Switch to a more polar solvent (DMF) or a more soluble base (DIPEA) sol_sm_group->sol_sm_3 sol_sm_3->end sol_sp_1 Use Slow Addition of Alkylating Agent sol_sp_group->sol_sp_1 sol_sp_2 Adjust Stoichiometry (1.0 eq. Alkylating Agent) sol_sp_group->sol_sp_2 sol_sp_3 Ensure Anhydrous Conditions & Neutral Workup sol_sp_group->sol_sp_3 sol_sp_3->end

Sources

Technical Support Center: Catalyst Selection for Efficient Cyanomethylation of Secondary Amines

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the cyanomethylation of secondary amines. This guide is designed for researchers, chemists, and drug development professionals seeking to synthesize α-aminonitriles, crucial intermediates in organic synthesis and medicinal chemistry.[1][2] This resource provides field-proven insights, troubleshooting guides for common experimental hurdles, and detailed protocols to help you select the optimal catalytic system for your specific needs.

Frequently Asked Questions (FAQs)

Q1: What is the cyanomethylation of a secondary amine, and why is it important?

The cyanomethylation of a secondary amine is a chemical reaction that installs a cyanomethyl group (-CH₂CN) onto the nitrogen atom, forming an α-aminonitrile (R₂N-CH₂CN). This is distinct from N-cyanation, which forms a cyanamide (R₂N-CN).[3][4] α-Aminonitriles are highly valuable synthetic intermediates because the nitrile group can be readily transformed into other functional groups, such as primary amines (by reduction) or carboxylic acids (by hydrolysis), making them versatile building blocks for complex molecules and pharmaceuticals.[2]

Q2: What are the primary catalytic strategies for this transformation?

Historically, methods like the Strecker reaction were not suitable for synthesizing these N-tertiary α-amino nitriles from secondary amines.[1] Modern catalytic approaches have overcome these limitations and generally fall into several categories:

  • Silver-Catalyzed Systems: Recent methods utilize a silver catalyst (e.g., AgCN) often with an additive, using nitromethane as a C1 source and a cyanide source like trimethylsilyl cyanide (Me₃SiCN). A key advantage is that this system can operate without an external oxidant.[1][5]

  • Copper-Catalyzed Systems: Copper catalysts, such as Cu(OAc)₂ or CuCl, are widely used.[2] These reactions often employ acetonitrile as both the solvent and the cyanomethyl source and may require high temperatures.[2][6]

  • Iron-Catalyzed Systems: Iron catalysts, like FeCl₂, offer a more economical and environmentally benign option. These reactions typically require an oxidant, such as di-tert-butyl peroxide (DTBP) or hydrogen peroxide (H₂O₂), to facilitate the necessary C-H activation.[2]

  • Photoredox Catalysis: This modern approach uses light-sensitive catalysts (e.g., Iridium or Ruthenium complexes) to generate radical intermediates under very mild conditions, often using air as the terminal oxidant. This method is known for its high functional group tolerance, making it ideal for late-stage functionalization of complex molecules.[7]

Q3: How do I choose the right catalyst for my specific secondary amine?

Catalyst selection depends heavily on the substrate's properties (aromatic vs. aliphatic, steric hindrance, electronic effects) and the desired reaction conditions (mild vs. harsh).

  • For labile or sensitive substrates , especially aliphatic amines, the oxidant-free silver-catalyzed method or photoredox catalysis are excellent starting points due to their mild conditions.[1][7]

  • For amine-directed cyanomethylation of specific arenes, iron-catalyzed systems have shown high efficiency, particularly with electron-withdrawing groups on the substrate.[2]

  • If using acetonitrile as the cyanomethyl source is desirable, copper-catalyzed systems are a common choice, though they may require higher temperatures.[2][6]

The table below provides a comparative overview to guide your initial selection.

Table 1: Comparison of Common Catalytic Systems for Secondary Amine Cyanomethylation
Catalyst SystemCyanomethyl SourceOxidant/AdditiveTypical ConditionsAdvantagesLimitations & Considerations
Silver (AgCN) Nitromethane + Me₃SiCNLiBF₄ (cooperative promoter)Moderate Temp. (e.g., 60°C)No external oxidant needed; broad scope including aliphatic amines.[1][8]Requires stoichiometric additive (LiBF₄).
Copper (Cu(OAc)₂) Acetonitrile (MeCN)None (substrate-assisted)High Temp. (e.g., 135°C)Uses inexpensive and readily available MeCN.[6]Harsh conditions; may not suit sensitive substrates.[2]
Iron (FeCl₂ or Fe₃O₄) Acetonitrile (MeCN)Peroxide (DTBP or H₂O₂)Moderate to High Temp.Economical and sustainable catalyst.[2]Requires a stoichiometric external oxidant; amine directing group may be necessary.[2]
Photoredox (Ir/Ru) Sodium Cyanide (NaCN)Air or other mild oxidantsRoom Temp., Blue LEDsExtremely mild conditions; excellent functional group tolerance.[7]Requires specialized photoreactor setup; catalyst can be expensive.

Troubleshooting Guide

This section addresses common problems encountered during the cyanomethylation of secondary amines.

Problem 1: Low to No Product Yield

  • Probable Cause A: Inactive Catalyst or Reagents

    • Scientific Rationale: Many metal catalysts, particularly copper and iron species, are sensitive to air and moisture, leading to the formation of inactive oxides. Reagents like Me₃SiCN can degrade upon storage.

    • Recommended Solutions:

      • Ensure catalysts are stored under an inert atmosphere (Nitrogen or Argon).

      • Use freshly opened or purified solvents and reagents. Anhydrous conditions are critical for many protocols.

      • If using a photoredox catalyst, ensure the light source is functional and emitting at the correct wavelength.

  • Probable Cause B: Inappropriate Reaction Conditions

    • Scientific Rationale: The catalytic cycle often involves sensitive intermediates, such as an iminium ion, whose formation and subsequent reaction are highly dependent on temperature and solvent polarity.

    • Recommended Solutions:

      • Screen Solvents: If a reaction in acetonitrile is failing, consider other polar aprotic solvents like DMSO or DMF, but be aware they can also compete for catalyst coordination.

      • Optimize Temperature: For thermally driven reactions (e.g., Cu-catalyzed), incrementally increase the temperature. For photoredox reactions, ensure the system is not overheating, as this can lead to catalyst degradation.

      • Check Atmosphere: If the mechanism involves an oxidative step, ensure the appropriate oxidant (e.g., air, O₂) is present. Conversely, for air-sensitive catalysts, ensure the reaction is run under a strictly inert atmosphere.

  • Probable Cause C: Substrate Incompatibility

    • Scientific Rationale: Steric hindrance around the nitrogen atom can prevent effective coordination to the metal center. Strongly electron-withdrawing or -donating groups can alter the amine's nucleophilicity and redox potential, making it incompatible with a given catalytic system.[2]

    • Recommended Solutions:

      • Switch to a different catalytic system known to tolerate your substrate class. For sterically hindered amines, a less bulky ligand or a different metal catalyst may be required.

      • The silver-catalyzed method has shown a wide tolerance for both aromatic and aliphatic amines, making it a good alternative to try.[1]

Problem 2: Formation of Multiple Side Products

  • Probable Cause A: Over-oxidation or Substrate Degradation

    • Scientific Rationale: In systems requiring a strong external oxidant (e.g., Fe/H₂O₂), the oxidant can attack the desired product or the starting amine at other positions, leading to a complex mixture.

    • Recommended Solutions:

      • Reduce the equivalents of the oxidant used.

      • Add the oxidant slowly over several hours using a syringe pump to maintain a low steady-state concentration.

      • Switch to a milder system, such as photoredox catalysis which uses air, or the oxidant-free silver-catalyzed protocol.[1][7]

  • Probable Cause B: Competing Nucleophilic Attack

    • Scientific Rationale: The reaction proceeds through a reactive iminium ion intermediate. If other nucleophiles (e.g., water, alcohol from solvent, or even another amine molecule) are present, they can compete with the cyanide source, leading to undesired byproducts like aminals.

    • Recommended Solutions:

      • Rigorously dry all solvents and reagents before use.

      • Ensure the cyanide source is present in a sufficient excess to outcompete other nucleophiles.

      • The use of Me₃SiCN can be advantageous as it is less basic and generates the cyanide anion in situ.

Troubleshooting Workflow

Here is a logical flowchart to guide your troubleshooting process.

G cluster_start cluster_analysis Initial Analysis cluster_solutions1 Solutions for No Product cluster_solutions2 Solutions for Side Products cluster_solutions3 Solutions for Low Conversion start Experiment Fails (Low/No Yield, Side Products) analyze Analyze Crude Reaction (TLC, LC-MS, NMR) start->analyze no_product No Product Formation analyze->no_product Is starting material consumed? NO side_products Side Products Observed analyze->side_products Is starting material consumed? YES low_conversion Low Conversion analyze->low_conversion Is starting material consumed? PARTIALLY check_reagents Verify Reagent & Catalyst Activity (Use fresh stock) no_product->check_reagents purify Use Anhydrous Solvents/Reagents side_products->purify optimize_temp Optimize Temperature & Time low_conversion->optimize_temp check_conditions Confirm Reaction Conditions (Temp, Atmosphere, Time) check_reagents->check_conditions change_catalyst Switch Catalytic System (e.g., Ag, Cu, Photoredox) check_conditions->change_catalyst adjust_oxidant Adjust Oxidant Stoichiometry (or switch to milder system) purify->adjust_oxidant screen_additives Screen Additives/Ligands optimize_temp->screen_additives

Caption: A decision-making flowchart for troubleshooting common issues.

Experimental Protocols

Protocol 1: Silver-Catalyzed Cyanomethylation (Oxidant-Free)

This protocol is adapted from the work of Ohkuma and colleagues and is notable for its broad substrate scope and absence of an external oxidant.[1][5]

  • Materials:

    • Secondary Amine (1.0 equiv, 0.5 mmol)

    • Silver(I) Cyanide (AgCN) (0.1 equiv, 0.05 mmol)

    • Lithium Tetrafluoroborate (LiBF₄) (1.5 equiv, 0.75 mmol)

    • Nitromethane (CH₃NO₂) (3.0 equiv, 1.5 mmol)

    • Trimethylsilyl Cyanide (Me₃SiCN) (1.5 equiv, 0.75 mmol)

    • Anhydrous 1,4-Dioxane (2.5 mL)

    • Schlenk tube or similar reaction vessel, magnetic stirrer, and heating block.

  • Procedure:

    • To a flame-dried Schlenk tube under an argon atmosphere, add the secondary amine, AgCN, and LiBF₄.

    • Evacuate and backfill the tube with argon three times.

    • Add anhydrous 1,4-dioxane, followed by nitromethane and Me₃SiCN via syringe.

    • Seal the tube and place it in a preheated oil bath or heating block at 60 °C.

    • Stir the reaction for the required time (typically 12-24 hours), monitoring by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature and quench by carefully adding a saturated aqueous solution of NaHCO₃.

    • Extract the mixture with an organic solvent (e.g., Ethyl Acetate, 3x).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Proposed Mechanism: Ag-Catalyzed Cyanomethylation

The reaction is believed to proceed through an aza-Nef-type process where nitromethane acts as an internal oxidant.[1]

G amine R₂NH (Amine) agcn AgCN / LiBF₄ amine->agcn nitromethane CH₃NO₂ nitromethane->agcn intermediate1 Aminal Intermediate [R₂N-CH₂-O-N=O] agcn->intermediate1 aza-Nef type process intermediate2 Iminium Ion [R₂N=CH₂]⁺ intermediate1->intermediate2 Elimination product R₂N-CH₂CN (α-Amino Nitrile) intermediate2->product me3sicn Me₃SiCN me3sicn->intermediate2 Cyanide Attack

Caption: Simplified mechanism for Ag-catalyzed cyanomethylation.

Protocol 2: Iron-Catalyzed Oxidative Cyanomethylation

This protocol represents a more classical oxidative approach using an economical iron catalyst.

  • Materials:

    • Secondary Amine (1.0 equiv, 1.0 mmol)

    • Iron(II) Chloride (FeCl₂) (0.1 equiv, 0.1 mmol)

    • Di-tert-butyl peroxide (DTBP) (2.0 equiv, 2.0 mmol)

    • Anhydrous Acetonitrile (MeCN) (5 mL)

    • Sealed reaction vial, magnetic stirrer, and heating block.

  • Procedure:

    • In an oven-dried sealed vial, combine the secondary amine and FeCl₂.

    • Add anhydrous acetonitrile, followed by DTBP.

    • Seal the vial tightly and place it in a preheated block at 120 °C.

    • Stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

    • After cooling to room temperature, dilute the mixture with water and extract with an appropriate organic solvent (e.g., Dichloromethane).

    • Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.

    • Purify the residue via flash column chromatography to yield the desired α-aminonitrile.

References

  • Takashima, T., Ece, H., Yurino, T., & Ohkuma, T. (2023). Ag-Catalyzed Cyanomethylation of Amines Using Nitromethane as a C1 Source. Organic Letters, 25(32), 6052–6056. [Link]

  • Ahmad, S., et al. (2021). Cu-catalyzed cyanomethylation of imines and α,β-alkenes with acetonitrile and its derivatives. Scientific Reports, 11(1), 2536. [Link]

  • Semantic Scholar. (2023). Ag-Catalyzed Cyanomethylation of Amines Using Nitromethane as a C1 Source. [Link]

  • Zhong, P., et al. (2023). Cyanomethylation Reaction. Encyclopedia.pub. [Link]

  • Chen, P., et al. (2014). A Simple Method for the Electrophilic Cyanation of Secondary Amines. Organic Letters, 16(21), 5838–5840. [Link]

  • PubMed. (2023). Ag-Catalyzed Cyanomethylation of Amines Using Nitromethane as a C1 Source. [Link]

  • da Silva, T. H., et al. (2020). RECENT ADVANCES IN CYANATION REACTIONS. Química Nova, 43(6). [Link]

  • MDPI. (2020). Recent Advances in Cyanamide Chemistry: Synthesis and Applications. [Link]

  • Varma, R. S., et al. (2017). A rapid flow strategy for the oxidative cyanation of secondary and tertiary amines via C-H activation. Scientific Reports, 7(1), 16185. [Link]

  • ResearchGate. (2018). Photoredox-Catalyzed Cα–H Cyanation of Unactivated Secondary and Tertiary Aliphatic Amines: Late-Stage Functionalization and Mechanistic Studies. [Link]

Sources

Technical Support Center: Purification of Crude Ethyl 1-(cyanomethyl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: January 17, 2026

Introduction

Welcome to the technical support guide for the purification of Ethyl 1-(cyanomethyl)piperidine-4-carboxylate. This document is intended for researchers, scientists, and drug development professionals who are working with this versatile piperidine derivative.[1][2] The purity of this compound is critical for its use as a synthetic intermediate in the development of new therapeutic agents.[1][2] This guide provides in-depth troubleshooting advice and detailed protocols to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The most common impurities typically arise from the starting materials and side reactions during the N-alkylation of ethyl piperidine-4-carboxylate with a cyanomethylating agent. These can include:

  • Unreacted Ethyl piperidine-4-carboxylate: The starting secondary amine.

  • Over-alkylation products: Formation of quaternary ammonium salts, although less common with secondary amines.[3]

  • Hydrolysis products: 1-(cyanomethyl)piperidine-4-carboxylic acid, resulting from the hydrolysis of the ethyl ester.[4][5][6][7]

  • Reagents and byproducts: Residual cyanomethylating agent and inorganic salts.

Q2: My purified product is an oil, but I expected a solid. What should I do?

A2: "Oiling out" during crystallization is a common issue, especially with impure compounds.[8] This can happen if the melting point of the solid is low or if impurities are significantly depressing the melting point.[8] Try re-dissolving the oil in a bit more of the "good" solvent (the one it is more soluble in) and allowing it to cool more slowly.[8]

Q3: My column chromatography is not giving good separation. What are some common reasons?

A3: Poor separation during column chromatography can be due to several factors:

  • Incorrect solvent system: The polarity of the eluent may be too high or too low.

  • Compound streaking: The basic nature of the piperidine nitrogen can cause streaking on silica gel.

  • Poor solubility: The crude material may not be fully soluble in the eluent.

Troubleshooting Guide

Issue 1: Presence of Starting Material (Ethyl piperidine-4-carboxylate)

Q: How can I remove unreacted Ethyl piperidine-4-carboxylate from my product?

A: Unreacted starting material is a common impurity. Here are a few strategies to address this:

  • Acid-Base Extraction: Since both the starting material and the product are basic, a simple acid wash is not effective for separation. However, if there are significant differences in their pKa values, a carefully controlled pH extraction might be possible, though this is often challenging.

  • Column Chromatography: This is often the most effective method.[9][10] Due to the polarity difference between the secondary amine (starting material) and the tertiary amine (product), they can be separated on a silica gel column. The tertiary amine product is generally less polar and will elute first. To mitigate streaking, consider using a mobile phase containing a small amount of a volatile amine like triethylamine or using an amine-functionalized silica gel.[11]

Issue 2: Hydrolysis of the Ethyl Ester

Q: I see a significant amount of the corresponding carboxylic acid in my crude product. How did this happen and how can I remove it?

A: The ethyl ester can hydrolyze to the carboxylic acid, especially if the reaction or workup conditions involve water and either acid or base.[4][5][6][7]

  • Cause: Prolonged exposure to acidic or basic aqueous conditions during the workup can lead to ester hydrolysis.

  • Removal:

    • Basic Wash: The carboxylic acid impurity can be easily removed by washing the organic solution of your crude product with a mild aqueous base, such as a saturated sodium bicarbonate solution.[12] The acidic impurity will be deprotonated to form a water-soluble carboxylate salt, which will partition into the aqueous layer.

Issue 3: Challenges with Column Chromatography

Q: My compound is streaking badly on the TLC plate and the column. What can I do?

A: The basic nitrogen atom in the piperidine ring can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to poor chromatographic performance.

  • Solution:

    • Add a Basic Modifier: Incorporating a small amount (0.5-2%) of a volatile amine, such as triethylamine or ammonia, into your eluent system can neutralize the acidic sites on the silica gel and significantly reduce streaking.

    • Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina or an amine-functionalized silica gel.[11][13]

Q: My compound is highly polar and doesn't move from the baseline on the TLC plate. How can I purify it?

A: Highly polar compounds can be challenging to purify using traditional normal-phase chromatography.

  • Solutions:

    • Reverse-Phase Chromatography: This technique uses a non-polar stationary phase (like C18) and a polar mobile phase (like water/acetonitrile or water/methanol).[14] This is often a good choice for polar compounds.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC uses a polar stationary phase (like silica or an amine-functionalized phase) with a mobile phase rich in an organic solvent (like acetonitrile) and a small amount of water.[14][15] This technique is excellent for retaining and separating very polar compounds.[14][15]

Detailed Protocols

Protocol 1: Purification by Acid-Base Extraction (to remove acidic impurities)
  • Dissolve the crude "this compound" in a suitable organic solvent like ethyl acetate or dichloromethane.

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of saturated aqueous sodium bicarbonate solution.

  • Shake the funnel vigorously, venting frequently to release any pressure buildup.

  • Allow the layers to separate.

  • Drain the lower aqueous layer.

  • Repeat the wash with sodium bicarbonate solution (steps 3-6) one more time.

  • Wash the organic layer with brine (saturated aqueous NaCl solution) to remove any remaining water.

  • Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the purified product.

Protocol 2: Purification by Flash Column Chromatography
  • Prepare the Column: Pack a glass column with silica gel as a slurry in the initial eluent.

  • Prepare the Sample: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. If the compound has poor solubility, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder loaded onto the column.[16]

  • Elution: Start with a less polar solvent system (e.g., 9:1 hexane:ethyl acetate with 1% triethylamine) and gradually increase the polarity (e.g., to 7:3 hexane:ethyl acetate with 1% triethylamine).

  • Collect Fractions: Collect fractions in test tubes.

  • Analyze Fractions: Spot each fraction on a TLC plate and visualize under UV light or by staining to identify the fractions containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Visual Guides and Diagrams

Purification Strategy Decision Tree

Purification_Decision_Tree start Crude Product Analysis (TLC, NMR) acid_impurity Acidic Impurity Present? start->acid_impurity basic_wash Perform Basic Wash (Protocol 1) acid_impurity->basic_wash Yes column_needed Further Purification Needed? acid_impurity->column_needed No basic_wash->column_needed reverse_phase Consider Reverse Phase or HILIC column_needed->reverse_phase Highly Polar streaking Streaking on TLC? column_needed->streaking Yes end Pure Product column_needed->end No normal_phase Normal Phase Chromatography (Protocol 2) normal_phase->end reverse_phase->end streaking->normal_phase No add_amine Add Triethylamine to Eluent streaking->add_amine Yes add_amine->normal_phase

Caption: Decision tree for selecting the appropriate purification method.

Data Summary

Purification MethodTypical Impurities RemovedAdvantagesDisadvantages
Acid-Base Extraction Carboxylic acidsFast, simple, and inexpensive.Not effective for removing neutral or basic impurities.
Recrystallization Less soluble impuritiesCan provide very high purity for solid compounds.May not be suitable for oils or highly impure samples; can have lower yields.
Normal Phase Chromatography Starting materials, less polar byproductsVersatile and widely applicable.Can be slow and solvent-intensive; may have issues with polar or basic compounds.[9]
Reverse Phase Chromatography More polar impuritiesExcellent for purifying polar compounds.Can be more expensive; removal of water from fractions can be time-consuming.

References

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]

  • Reddit. (2023, January 7). Purification of strong polar and basic compounds. [Link]

  • Master Organic Chemistry. (2016, August 12). Natural Product Isolation (2) - Purification Techniques, An Overview. [Link]

  • Chem Help ASAP. (2021, February 9). column chromatography & purification of organic compounds. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: Purification. [Link]

  • Chemistry LibreTexts. (2023, January 22). Acid Catalyzed Hydrolysis of Esters. [Link]

  • Chemguide. (n.d.). hydrolysis of esters. [Link]

  • ResearchGate. (2016, April 15). What is the quickest way to purify the organic compound which is not soluble in common organic solvents used in column chromatography?[Link]

  • LookChem. (n.d.). General procedures for the purification of Esters. [Link]

  • Scribd. (n.d.). Organic Compound Purification Guide. [Link]

  • Chemistry LibreTexts. (n.d.). 15.9 Hydrolysis of Esters. [Link]

  • Wikipedia. (n.d.). Ester hydrolysis. [Link]

  • Google Patents. (n.d.).
  • Cheméo. (n.d.). Ethyl piperidine-4-carboxylate. [Link]

  • Autech Industry Co.,Limited. (n.d.). Navigating the Synthesis of Ethyl Piperidine-4-carboxylate: A Manufacturer's Insight. [Link]

  • Google Patents. (n.d.).
  • Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). [Link]

  • ResearchGate. (2007, January 17). Aqueous-Mediated N-Alkylation of Amines. [Link]

  • Chemistry LibreTexts. (2015, March 17). 20.05.1: Alkylation of Amines by Alkyl Halides. [Link]

Sources

Validation & Comparative

The Pivotal Role of N-Cyanomethyl Substitution: A Comparative SAR Guide to Ethyl 1-(cyanomethyl)piperidine-4-carboxylate and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the piperidine ring stands as a privileged scaffold, integral to the structure of numerous FDA-approved drugs and biologically active compounds.[1][2] Its conformational rigidity and the versatile nature of its nitrogen atom allow for precise three-dimensional orientation of substituents, which is critical for optimizing interactions with biological targets.[3][4] This guide provides an in-depth comparative analysis of Ethyl 1-(cyanomethyl)piperidine-4-carboxylate, a versatile synthetic intermediate[5][6], against other piperidine derivatives in the context of Structure-Activity Relationship (SAR) studies. We will dissect the influence of its unique structural motifs—the N-cyanomethyl group and the 4-ethoxycarbonyl group—on biological activity, supported by experimental data from analogous compounds, and provide detailed protocols for the evaluation of such derivatives.

The Anatomy of a Privileged Scaffold: Understanding the Piperidine Core

The six-membered nitrogen-containing heterocycle of piperidine offers a stable chair conformation, allowing for axial and equatorial positioning of substituents.[3] The nitrogen atom, typically protonated at physiological pH, can act as a hydrogen bond donor, while also serving as a key point for chemical modification to fine-tune a molecule's physicochemical properties, such as lipophilicity and basicity.[4] These features collectively enhance the "druggability" of piperidine-containing molecules, improving their pharmacokinetic profiles.[4]

This compound: A Scaffold of Potential

This compound (CAS: 460094-92-2) is a disubstituted piperidine derivative featuring two key functional groups that dictate its chemical reactivity and potential biological activity.[6]

  • The N-cyanomethyl group: This substituent significantly influences the electronic properties and steric bulk at the piperidine nitrogen. The electron-withdrawing nature of the nitrile can modulate the basicity of the nitrogen, affecting its interaction with biological targets.

  • The 4-ethoxycarbonyl group: This ester moiety at the 4-position provides a handle for further chemical elaboration and can participate in hydrogen bonding as an acceptor. Its orientation (axial vs. equatorial) can profoundly impact binding affinity.

While direct and comprehensive SAR studies on this compound are not extensively published, we can infer its potential biological profile by examining structurally related compounds.

Comparative SAR Analysis: The Impact of N- and 4-Substitutions

The biological activity of piperidine derivatives is highly sensitive to the nature of the substituents at the nitrogen and the 4-position. Below, we compare the influence of the N-cyanomethyl and 4-ethoxycarbonyl moieties with other common substitutions based on available experimental data for related compounds.

The N-Substituent: A Key Determinant of Receptor Affinity and Selectivity

The substituent on the piperidine nitrogen is a critical determinant of a compound's pharmacological profile.

Sigma (σ) Receptor Affinity:

A study on a series of N-substituted-4-cyano-4-phenylpiperidine analogs revealed the significant impact of the N-substituent on sigma receptor binding.[7] While not a direct analog, this series provides valuable insights into how modifications at the nitrogen of a 4-substituted piperidine can tune receptor affinity.

Compound/SeriesN-Substituentσ1 Receptor Affinity (Ki, nM)σ2 Receptor Affinity (Ki, nM)Reference
N-Arylalkyl Series N-Benzyl1.8300[7]
N-Phenethyl18>1000[7]
N-Phenylpropyl1.5180[7]
N-Alkyl Series N-Propyl1.263[7]
N-Butyl1.0143[7]

Table 1: Comparative σ receptor binding affinities of N-substituted 4-cyano-4-phenylpiperidines.[7]

The data in Table 1 illustrates that small alkyl and arylalkyl substituents on the piperidine nitrogen can confer high affinity for the σ1 receptor.[7] The N-cyanomethyl group of this compound, being a small and polar substituent, would likely result in a distinct affinity profile compared to the more lipophilic groups in the table. The electron-withdrawing nature of the cyano group could potentially influence the electrostatic interactions with the receptor binding pocket.

Opioid Receptor Affinity:

The N-substituent is also a well-established pharmacophore for opioid receptor modulation. A study on N-(2-cyanoethyl) derivatives of various opioids demonstrated that this group's effect is highly dependent on the parent scaffold.[8] For instance, the N-(2-cyanoethyl) derivative of a potent benzomorphan showed increased analgesic activity and receptor binding affinity compared to its N-methyl analog.[8] Conversely, the same substitution on meperidine (a 4-phenylpiperidine derivative) resulted in a significant loss of activity.[8] This suggests that the N-cyanomethyl group in this compound could either enhance or diminish opioid receptor affinity depending on the overall structure and its interaction with the receptor. It is known that removal of the N-phenethyl group from fentanyl analogs significantly reduces mu-opioid receptor (μOR) binding affinity, highlighting the critical role of this position.[9][10]

The 4-Substituent: Modulating Potency and Function

The substituent at the 4-position of the piperidine ring is crucial for modulating potency and functional activity.

In the context of opioid analgesics, modifications at the 4-position of the piperidine ring are known to significantly impact binding affinity.[9] For fentanyl analogs, a 4-carboxylester or a 4-carboanilide group is a common feature. The nature of this group influences the interaction with a sub-pocket in the opioid receptor. Therefore, the ethyl carboxylate group in this compound is a key feature that could be explored for opioid receptor activity.

Furthermore, in the development of antiviral agents, a 4-aminopiperidine scaffold has been identified as a potent inhibitor of Hepatitis C virus assembly.[11] SAR studies on this scaffold revealed that modifications at the 4-position are critical for potency.[11] This highlights the versatility of the 4-position of the piperidine ring in drug design.

Logical Flow of SAR Investigation

The following diagram illustrates a logical workflow for investigating the SAR of novel piperidine derivatives like this compound.

SAR_Workflow cluster_synthesis Synthesis & Characterization cluster_screening In Vitro Screening cluster_analysis Data Analysis & Iteration synthesis Synthesis of Analogs (Vary N- and 4-substituents) purification Purification & Structural Confirmation (NMR, MS, HPLC) synthesis->purification primary_assay Primary Binding Assays (e.g., Opioid, Sigma Receptors) purification->primary_assay functional_assay Functional Assays (e.g., cAMP, Ca2+ flux) primary_assay->functional_assay Active Compounds selectivity_panel Selectivity Profiling (Panel of relevant receptors) functional_assay->selectivity_panel herg_assay hERG Safety Assay selectivity_panel->herg_assay Selective Compounds sar_analysis SAR Analysis (Identify key structural features) herg_assay->sar_analysis Prioritized Hits adme_tox In Silico & In Vitro ADME/Tox sar_analysis->adme_tox lead_optimization Lead Optimization (Iterative design & synthesis) adme_tox->lead_optimization lead_optimization->synthesis New Analogs

Figure 1: A generalized workflow for the SAR-driven discovery of novel piperidine-based drug candidates.

Experimental Protocols for SAR Evaluation

To rigorously assess the SAR of piperidine derivatives, a suite of well-defined in vitro assays is essential. The following are detailed protocols for key assays relevant to the potential targets of compounds like this compound.

Opioid Receptor Radioligand Binding Assay

This protocol determines the binding affinity of a test compound for the mu (μ), delta (δ), and kappa (κ) opioid receptors.

Materials:

  • Cell membranes expressing human μ, δ, or κ opioid receptors.

  • Radioligands: [³H]-DAMGO (for μ), [³H]-Naltrindole (for δ), [³H]-U69,593 (for κ).

  • Non-specific binding control: Naloxone.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well filter plates and vacuum manifold.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • In a 96-well plate, add 50 µL of assay buffer, 50 µL of the appropriate radioligand at a concentration near its Kd, and 50 µL of the test compound dilution.

  • For total binding wells, add 50 µL of assay buffer instead of the test compound.

  • For non-specific binding wells, add 50 µL of a high concentration of naloxone (e.g., 10 µM).

  • Add 50 µL of the cell membrane preparation to each well.

  • Incubate the plate at 25°C for 60-90 minutes with gentle shaking.

  • Harvest the contents of the plate onto the filter plate using a vacuum manifold.

  • Wash the filters three times with ice-cold assay buffer.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Count the radioactivity in a liquid scintillation counter.

  • Calculate the specific binding and determine the Ki of the test compound using competitive binding analysis software.

Sigma-1 (σ1) Receptor Radioligand Binding Assay

This protocol measures the affinity of a test compound for the σ1 receptor.[12]

Materials:

  • Guinea pig brain membrane homogenate (a rich source of σ1 receptors).

  • Radioligand: [³H]-(+)-Pentazocine.

  • Non-specific binding control: Haloperidol.

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

  • 96-well filter plates and vacuum manifold.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • In a 96-well plate, add 50 µL of assay buffer, 50 µL of [³H]-(+)-Pentazocine (at a concentration near its Kd), and 50 µL of the test compound dilution.

  • For total binding wells, add 50 µL of assay buffer.

  • For non-specific binding wells, add 50 µL of a high concentration of haloperidol (e.g., 10 µM).

  • Add 50 µL of the guinea pig brain membrane homogenate.

  • Incubate at 37°C for 120 minutes.

  • Harvest and wash as described in the opioid receptor binding assay protocol.

  • Quantify radioactivity and calculate the Ki value.

GPCR Functional Assay: cAMP Measurement

This protocol assesses the functional activity of compounds on Gs- or Gi-coupled GPCRs by measuring changes in intracellular cyclic AMP (cAMP) levels.

Materials:

  • CHO or HEK293 cells stably expressing the GPCR of interest.

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Agonist (for antagonist mode) and forskolin (for Gi-coupled receptors).

  • Cell culture medium and plates.

Procedure:

  • Seed the cells in a 96- or 384-well plate and incubate overnight.

  • For agonist mode, remove the culture medium and add the test compound at various concentrations in stimulation buffer.

  • For antagonist mode, pre-incubate the cells with the test compound before adding a known agonist at its EC80 concentration.

  • For Gi-coupled receptors, stimulate the cells with forskolin in the presence or absence of the test compound.

  • Incubate for the recommended time according to the cAMP assay kit manufacturer's instructions.

  • Lyse the cells and measure the cAMP levels using the detection reagents provided in the kit.

  • Plot the dose-response curves and determine the EC50 or IC50 values.

hERG Potassium Channel Safety Assay (Automated Patch Clamp)

This assay is crucial for assessing the potential cardiotoxicity of new chemical entities.

Materials:

  • HEK293 cells stably expressing the hERG channel.

  • Automated patch-clamp system (e.g., QPatch, Patchliner).

  • Extracellular and intracellular solutions for patch-clamp recording.

  • Test compound solutions.

Procedure:

  • Culture and prepare the hERG-expressing cells according to the automated patch-clamp system's protocol.

  • Load the cells, intracellular solution, and test compounds onto the system.

  • The system will automatically establish whole-cell patch-clamp recordings.

  • Apply a voltage protocol to elicit hERG channel currents.

  • After establishing a stable baseline recording, perfuse the cells with increasing concentrations of the test compound.

  • Record the hERG current inhibition at each concentration.

  • Calculate the percentage of inhibition and determine the IC50 value.

Conclusion and Future Directions

This compound represents a versatile scaffold with the potential for modulation of various biological targets, contingent on the strategic manipulation of its N- and 4-substituents. While direct experimental data for this specific compound is sparse, a comparative analysis of structurally related piperidine derivatives provides a solid foundation for predicting its SAR profile. The N-cyanomethyl group is likely to confer a unique electronic and steric profile compared to more common N-alkyl or N-arylalkyl substituents, potentially leading to novel receptor interactions and selectivity. The 4-ethoxycarbonyl group provides a well-established anchor for interaction with various receptor binding pockets and a site for further chemical optimization.

The provided experimental protocols offer a robust framework for the systematic evaluation of this compound and its analogs. Future research should focus on synthesizing a library of derivatives with systematic modifications at the N- and 4-positions and evaluating them in the described assays to build a comprehensive SAR model. Such studies will be instrumental in unlocking the full therapeutic potential of this and related piperidine scaffolds.

References

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937. [Link]

  • O'Riordan, C., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 116039. [Link]

  • Google Patents. (2009).
  • Cheng, J., et al. (2010). Nitrile analogs of meperidine as high affinity and selective sigma-1 receptor ligands. Bioorganic & medicinal chemistry letters, 20(13), 3979–3981. [Link]

  • Uwaydah, I. M., et al. (1979). N-(2-Cyanoethyl) derivatives of meperidine, ketobemidone, and a potent 6,7-benzomorphan. Journal of medicinal chemistry, 22(7), 889–890. [Link]

  • Pasternak, G. W. (2018). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PloS one, 13(5), e0197734. [Link]

  • Volpe, D. A., et al. (2011). Uniform assessment and ranking of opioid Mu receptor binding constants for selected opioid drugs. Regulatory toxicology and pharmacology, 59(3), 385–390. [Link]

  • Perry, C. M., et al. (2018). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. ACS infectious diseases, 4(10), 1474–1486. [Link]

  • Guo, L. W., & Lomenzo, M. J. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current protocols in pharmacology, 75, 2.7.1–2.7.13. [Link]

Sources

A Comparative Analysis of Synthesis Methods for Ethyl 1-(cyanomethyl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Essential Intermediate in Modern Drug Discovery

Ethyl 1-(cyanomethyl)piperidine-4-carboxylate is a key building block in the synthesis of a variety of pharmaceutical compounds. Its piperidine core is a prevalent scaffold in many centrally active agents, and the reactive cyanomethyl and ethyl ester functionalities offer versatile handles for further molecular elaboration. This guide provides a comparative analysis of the primary synthetic routes to this valuable intermediate, offering insights into the mechanistic underpinnings, practical considerations, and expected outcomes of each approach. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of novel therapeutics.

Introduction to a Privileged Scaffold

The piperidine ring is a ubiquitous structural motif in medicinal chemistry, found in numerous approved drugs targeting a wide range of biological receptors. The specific substitution pattern of this compound, with an N-cyanomethyl group and a C4-ethyl ester, makes it a particularly attractive precursor for the development of agents targeting G-protein coupled receptors (GPCRs), ion channels, and enzymes. The cyanomethyl group can serve as a precursor to aminomethyl or other functional groups, or it can participate in cyclization reactions to form more complex heterocyclic systems.

This guide will focus on the most common and practical methods for the preparation of this compound, primarily centered around the N-alkylation of the readily available ethyl piperidine-4-carboxylate. We will explore variations in the choice of cyanomethylating agent, base, and reaction conditions, and discuss the impact of these choices on yield, purity, and scalability.

Method 1: N-Alkylation with Haloacetonitriles

The most direct and widely employed method for the synthesis of this compound is the nucleophilic substitution reaction between ethyl piperidine-4-carboxylate and a haloacetonitrile, typically chloroacetonitrile or bromoacetonitrile. This reaction is a classic example of N-alkylation of a secondary amine.

Reaction Scheme:

Where X = Cl or Br

Mechanism:

The reaction proceeds via a standard SN2 mechanism. The secondary amine nitrogen of ethyl piperidine-4-carboxylate acts as a nucleophile, attacking the electrophilic methylene carbon of the haloacetonitrile. The presence of a base is crucial to deprotonate the resulting ammonium salt, regenerating the neutral amine and driving the reaction to completion.

N-Alkylation using Chloroacetonitrile

Chloroacetonitrile is an attractive choice as the alkylating agent due to its lower cost and ready availability compared to bromoacetonitrile. The reaction is typically carried out in the presence of a mild inorganic base to scavenge the hydrogen chloride formed during the reaction.

Experimental Protocol:

A detailed experimental procedure for this transformation is provided below:

  • Reagents:

    • Ethyl piperidine-4-carboxylate (1.0 eq)

    • Chloroacetonitrile (1.1 - 1.5 eq)

    • Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃) (2.0 - 3.0 eq)

    • Acetonitrile or Dimethylformamide (DMF) as solvent

  • Procedure:

    • To a stirred solution of ethyl piperidine-4-carboxylate in the chosen solvent, add the base (e.g., potassium carbonate).

    • Add chloroacetonitrile dropwise at room temperature.

    • Heat the reaction mixture to a temperature between 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Discussion of Key Parameters:

  • Base: The choice of base is critical. While stronger bases like sodium hydride could be used, they may lead to side reactions. Mild inorganic bases like potassium or sodium carbonate are generally sufficient and offer a better safety profile.[1]

  • Solvent: Acetonitrile is a common choice due to its polar aprotic nature, which facilitates SN2 reactions. DMF can also be used and may lead to faster reaction times due to its higher boiling point and excellent solvating properties.

  • Temperature: The reaction is typically heated to ensure a reasonable reaction rate. However, excessive temperatures should be avoided to minimize the formation of byproducts.

Expected Yield and Purity:

This method can provide good to excellent yields of the desired product, typically in the range of 70-90%, with high purity after purification.

N-Alkylation using Bromoacetonitrile

Bromoacetonitrile is a more reactive alkylating agent than chloroacetonitrile, which can lead to faster reaction times and potentially allow for milder reaction conditions. However, it is also more expensive and lachrymatory.

Experimental Protocol:

The experimental setup is similar to that for chloroacetonitrile, with some potential modifications:

  • Reagents:

    • Ethyl piperidine-4-carboxylate (1.0 eq)

    • Bromoacetonitrile (1.0 - 1.2 eq)

    • Potassium carbonate (K₂CO₃) or a non-nucleophilic organic base like triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) (1.5 - 2.0 eq)

    • Acetonitrile or Dichloromethane (DCM) as solvent

  • Procedure:

    • Dissolve ethyl piperidine-4-carboxylate and the base in the chosen solvent.

    • Cool the mixture in an ice bath and add bromoacetonitrile dropwise.

    • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or GC-MS.

    • Workup involves washing the reaction mixture with water to remove the salt, followed by extraction with an organic solvent.

    • The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated.

    • Purification is typically achieved by column chromatography.

Discussion of Key Parameters:

  • Reactivity: Due to the higher reactivity of bromoacetonitrile, the reaction can often be conducted at room temperature, which can be advantageous for sensitive substrates.

  • Base Selection: The use of an organic base like triethylamine or DIPEA can be beneficial as the resulting hydrobromide salt is often soluble in the organic solvent, simplifying the workup procedure.

Expected Yield and Purity:

Yields are generally comparable to or slightly higher than those obtained with chloroacetonitrile, often in the 80-95% range. The purity of the crude product may also be higher, potentially reducing the need for extensive purification.

Method 2: Reductive Amination Approach (Hypothetical)

While less direct, a reductive amination approach could also be envisioned for the synthesis of this compound. This method would involve the reaction of ethyl piperidine-4-carboxylate with glycolonitrile (hydroxyacetonitrile), followed by reduction of the intermediate. However, this route is not well-documented for this specific target and presents several challenges.

Hypothetical Reaction Scheme:

Challenges and Considerations:

  • Stability of Glycolonitrile: Glycolonitrile is in equilibrium with formaldehyde and hydrogen cyanide, making it a hazardous reagent to handle.

  • Formation of the Hemiaminal Intermediate: The initial reaction would form a hemiaminal, which would need to be dehydrated to an enamine or iminium ion before reduction.

  • Choice of Reducing Agent: A selective reducing agent would be required to reduce the C=N bond without affecting the ester or nitrile functionalities. Sodium triacetoxyborohydride or sodium cyanoborohydride could be potential candidates.

Due to these complexities and the lack of reported procedures, the N-alkylation with haloacetonitriles remains the superior and more practical approach.

Comparative Summary

FeatureMethod 1.1: N-Alkylation with ChloroacetonitrileMethod 1.2: N-Alkylation with Bromoacetonitrile
Cyanomethylating Agent ChloroacetonitrileBromoacetonitrile
Relative Cost LowerHigher
Reactivity ModerateHigh
Typical Base K₂CO₃, Na₂CO₃K₂CO₃, Et₃N, DIPEA
Reaction Temperature 60-80 °CRoom Temperature
Typical Yield 70-90%80-95%
Advantages Cost-effective, readily available reagent.Faster reaction, milder conditions.
Disadvantages Requires heating, potentially longer reaction times.More expensive, lachrymatory reagent.

Conclusion and Recommendations

For the laboratory-scale synthesis of this compound, both N-alkylation with chloroacetonitrile and bromoacetonitrile are viable and effective methods.

  • For cost-sensitive applications and larger-scale preparations, the use of chloroacetonitrile with potassium carbonate in acetonitrile is the recommended starting point. The higher reaction temperature is a minor drawback compared to the significant cost savings.

  • For rapid synthesis and when milder conditions are preferred, bromoacetonitrile is an excellent choice. The ability to perform the reaction at room temperature can be advantageous, especially when dealing with thermally sensitive substrates in more complex syntheses.

Ultimately, the choice between these two reliable methods will depend on the specific needs of the researcher, including budget, available starting materials, and desired reaction time. Both routes, when properly executed, provide efficient access to this important pharmaceutical intermediate.

Visualization of the Synthetic Workflow

SynthesisWorkflow cluster_start Starting Material cluster_end Final Product Ethyl piperidine-4-carboxylate Ethyl piperidine-4-carboxylate This compound This compound Workup_Purification_1 Workup_Purification_1 Workup_Purification_1->this compound

Caption: General workflow for the N-alkylation synthesis.

References

[2] Organic Syntheses Procedure. (n.d.). Procedure for N-alkylation of Piperidine? ResearchGate. Retrieved January 17, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to the Efficacy of Piperidine-4-Carboxylate Analogs in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Focus: Modulation of the μ-Opioid Receptor for Advanced Analgesia

Introduction: The Piperidine Scaffold as a Cornerstone of Neuropharmacology

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their ability to interact with a wide range of biological targets. The piperidine ring is one such structure, forming the backbone of numerous clinically approved drugs, particularly those targeting the central nervous system (CNS).[1] Its conformational flexibility and ability to present substituents in precise three-dimensional orientations allow for potent and selective interactions with receptors and enzymes.[1]

While compounds like "Ethyl 1-(cyanomethyl)piperidine-4-carboxylate" often serve as versatile synthetic intermediates, their core piperidine-4-carboxylate structure is a foundational element for building more complex and potent therapeutic agents.[2][3] This guide provides a comparative analysis of analogs derived from this scaffold, with a specific focus on their efficacy as modulators of the μ-opioid receptor (MOR), a primary target for pain management.[4][5] We will dissect their performance in key biological assays, explain the causality behind experimental design, and provide actionable protocols for researchers in the field.

The μ-Opioid Receptor: Mechanism of Action and Therapeutic Significance

The μ-opioid receptor is a classical G-protein coupled receptor (GPCR) that plays a pivotal role in mediating the analgesic effects of opioids like morphine.[6] When an agonist binds to the MOR, it triggers a conformational change, leading to the activation of intracellular signaling pathways that ultimately reduce neuronal excitability and inhibit pain signal transmission.

The primary pathway involves the activation of inhibitory Gαi/o proteins. This activation leads to two key downstream events:

  • Inhibition of Adenylyl Cyclase: This reduces intracellular levels of cyclic AMP (cAMP), a critical second messenger.

  • Modulation of Ion Channels: This includes the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, which hyperpolarizes the neuron, and the closing of voltage-gated calcium channels (VGCCs), which reduces neurotransmitter release.

However, agonist binding can also trigger a separate pathway involving β-arrestin2. This pathway is associated with receptor desensitization and internalization, and importantly, has been linked to many of the undesirable side effects of opioids, such as respiratory depression and tolerance.[6] Modern drug design aims to create "biased agonists" that preferentially activate the G-protein signaling pathway over the β-arrestin2 pathway, potentially offering potent analgesia with a wider therapeutic window.[6]

MOR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular Intracellular Space MOR μ-Opioid Receptor (MOR) G_protein Gi/o Protein MOR->G_protein Activates BetaArrestin β-Arrestin2 MOR->BetaArrestin Recruits AC Adenylyl Cyclase cAMP ↓ cAMP GIRK GIRK K+ Channel K_efflux K+ Efflux (Hyperpolarization) VGCC Ca2+ Channel Ca_influx ↓ Ca2+ Influx (Reduced Neurotransmitter Release) Agonist Opioid Agonist (Piperidine Analog) Agonist->MOR Binds G_protein->AC Inhibits G_protein->GIRK Opens G_protein->VGCC Closes SideEffects Side Effects (e.g., Respiratory Depression) BetaArrestin->SideEffects Contributes to Analgesia Analgesia cAMP->Analgesia Leads to K_efflux->Analgesia Leads to Ca_influx->Analgesia Leads to

Figure 1: μ-Opioid Receptor (MOR) Signaling Pathways.

Comparative Efficacy of Piperidine Analogs at the μ-Opioid Receptor

The development of potent and selective MOR agonists is a key objective in pain research. Structure-activity relationship (SAR) studies are crucial for optimizing the piperidine scaffold.[4] These studies involve systematically modifying the molecule's structure and measuring the resulting impact on its biological activity. Key parameters for comparison are the binding affinity (Ki), which measures how tightly a compound binds to the receptor, and functional potency (EC50), which measures the concentration required to elicit a half-maximal response.[4]

Below is a table summarizing data synthesized from studies on novel piperidine analogs, highlighting how subtle chemical changes dramatically influence receptor interaction.

Compound IDCore Scaffold ModificationMOR Ki (nM)MOR EC50 (nM)Selectivity (MOR vs. DOR/KOR)
Reference: Tramadol Metabolite (M1) 3-((dimethylamino)methyl)-4-(3-hydroxyphenyl)piperidin-4-olBaselineBaselineModerate
Analog 23 [4]Phenylalkyl linker between piperidine and phenyl rings0.0034 0.68 High (Ki DOR = 41.67 nM; Ki KOR = 7.9 nM)
(3R, 4S)-23 [4]Stereoisomer of Analog 230.0021 0.0013 Very High (Ki DOR = 18.4 nM; Ki KOR = 25.8 nM)
(3S, 4R)-23 [4]Enantiomer of (3R, 4S)-23Less PotentLess PotentLower than (3R, 4S)-23

Analysis of Structure-Activity Relationships (SAR):

  • Stereochemistry is Critical: The data for (3R, 4S)-23 versus its enantiomer demonstrates the profound importance of stereochemistry. The specific 3D arrangement of atoms in (3R, 4S)-23 allows for a much more potent interaction with the MOR binding pocket, resulting in exceptionally low Ki and EC50 values.[4]

  • Linker and Substituent Effects: The introduction of a phenylalkyl linker and specific substitution patterns on the phenyl ring are pivotal for achieving high binding affinity and selectivity for the MOR over the delta (DOR) and kappa (KOR) opioid receptors.[4] This suggests these modifications optimize the compound's fit within the receptor's active site.

Essential Protocols for Assessing Analog Efficacy

To generate the comparative data shown above, rigorous and validated biological assays are required. The following protocols represent industry-standard methods for characterizing opioid receptor modulators.

Protocol 1: Radioligand Binding Assay for Determining Binding Affinity (Ki)

This assay quantifies the affinity of a test compound for a receptor by measuring its ability to compete with a known radiolabeled ligand.

Causality: The principle is competitive displacement. A high-affinity test compound will displace the radioligand at a low concentration, resulting in a low radioactivity signal. By measuring this displacement across a range of concentrations, we can calculate the IC50 (inhibitory concentration 50%), which is then converted to the binding affinity constant (Ki) using the Cheng-Prusoff equation.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize cells or tissues expressing the μ-opioid receptor (e.g., HEK293-MOR cells) in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate and resuspend the resulting membrane pellet in a fresh assay buffer.

  • Assay Setup: In a 96-well plate, add the following in order:

    • Assay Buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

    • Test compound (serial dilutions, e.g., from 10 µM to 0.1 nM).

    • Radioligand (e.g., [³H]-DAMGO, a selective MOR agonist) at a final concentration near its Kd value.

    • Cell membrane preparation.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a set time (e.g., 60-90 minutes) to allow the binding reaction to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioactivity.

  • Scintillation Counting: Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value. Calculate the Ki using the formula: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Assay_Workflow cluster_separation Separation of Bound vs. Unbound start Start prep Prepare MOR-expressing Cell Membranes start->prep plate Plate Assay Components: 1. Buffer 2. Test Compound (Analog) 3. [3H]-DAMGO (Radioligand) 4. Membranes prep->plate incubate Incubate at 25°C (Allow competitive binding) plate->incubate harvest Rapid Filtration (Glass Fiber Mat) incubate->harvest wash Wash with Cold Buffer harvest->wash count Quantify Radioactivity (Scintillation Counting) wash->count analyze Data Analysis: - Plot Dose-Response Curve - Determine IC50 - Calculate Ki count->analyze end End: Determine Binding Affinity analyze->end

Figure 2: Experimental Workflow for a Radioligand Binding Assay.
Protocol 2: [³⁵S]GTPγS Binding Assay for Determining Functional Potency (EC50)

This functional assay measures the activation of G-proteins following receptor agonism, providing a direct readout of a compound's potency (EC50) and efficacy (Emax).

Causality: When an agonist activates the MOR, the associated Gi/o protein releases GDP and binds GTP. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS. The amount of radiolabeled [³⁵S]GTPγS that binds to the G-protein is directly proportional to the level of receptor activation by the test compound.

Step-by-Step Methodology:

  • Membrane Preparation: Prepare membranes from MOR-expressing cells as described in Protocol 1.

  • Assay Setup: In a 96-well plate, add the following in order to an assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 100 mM NaCl, 1 mM EDTA, pH 7.4):

    • GDP (to ensure G-proteins are in an inactive state).

    • Test compound (serial dilutions).

    • Cell membrane preparation.

  • Pre-incubation: Incubate for a short period (e.g., 15 minutes) at 30°C to allow the test compound to bind to the receptor.

  • Initiate Reaction: Add [³⁵S]GTPγS to each well to start the G-protein activation reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Harvesting and Analysis: Terminate the reaction and analyze using the same filtration and scintillation counting method described in Protocol 1.

  • Data Analysis: Plot the amount of [³⁵S]GTPγS bound (stimulated binding) against the log concentration of the test compound. Use non-linear regression to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect relative to a standard full agonist).

Conclusion and Future Directions

The piperidine-4-carboxylate scaffold is a remarkably fruitful starting point for the design of novel μ-opioid receptor modulators. As demonstrated by comparative data, strategic modifications—particularly concerning stereochemistry and the nature of substituents—can yield analogs with picomolar potency and high selectivity.[4] The biological assays detailed herein provide a robust framework for quantifying these improvements and establishing clear structure-activity relationships.

Future work in this area will likely focus on fine-tuning these structures to develop biased agonists, aiming to separate the desired analgesic effects from dose-limiting side effects. By combining rational drug design with rigorous in vitro screening, the development of safer, more effective pain therapeutics based on the versatile piperidine scaffold remains a highly promising endeavor. While this guide focused on opioid receptors, the same principles of design and evaluation are being applied to develop piperidine analogs for other therapeutic areas, including cancer, depression, and neurodegenerative diseases.[7][8][9]

References

  • A Facile Synthesis for Novel Loperamide Analogs as Potential μ Opioid Receptor Agonists. (n.d.). Molecules. Available from: [Link]

  • Delgado-Hernández, E., et al. (n.d.). Synthesis, biological and computational evaluation of novel cyanomethyl vinyl ether derivatives. Frontiers in Chemistry. Available from: [Link]

  • Zhang, Y., et al. (2021). Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. ACS Chemical Neuroscience, 12(2), 285-299. Available from: [Link]

  • Ananthula, S., et al. (2017). Opioid Receptor Modulators with a Cinnamyl Group. Journal of Medicinal Chemistry. Available from: [Link]

  • Pasternak, G. W. (2018). New opioid receptor modulators and agonists. Current Opinion in Anaesthesiology. Available from: [Link]

  • Li, J., et al. (2024). Design, synthesis, and biological evaluation of aralkyl piperazine and piperidine derivatives targeting SSRI/5-HT1A/5-HT7. Bioorganic & Medicinal Chemistry. Available from: [Link]

  • Pellosi, D. S., et al. (2019). Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. ACS Omega. Available from: [Link]

  • de Almeida, L., et al. (2015). Synthesis and biological evaluation of novel piperidine-benzodioxole derivatives designed as potential leishmanicidal drug candidates. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • Paul, A., et al. (2021). Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors. International Journal of Biological Macromolecules, 170, 415-423. Available from: [Link]

  • Delgado-Hernández, E., et al. (n.d.). Synthesis, biological and computational evaluation of novel cyanomethyl vinyl ether derivatives. ResearchGate. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 4-piperidinecarboxylate. PubChem. Available from: [Link]

  • Paul, A., et al. (n.d.). Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors. ResearchGate. Available from: [Link]

  • Wang, Y., et al. (2020). Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. Available from: [Link]

  • Dobosz, P., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. Available from: [Link]

  • Wang, Y., et al. (2025). Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo. European Journal of Medicinal Chemistry, 281, 117023. Available from: [Link]

  • Hu, G., et al. (2024). Discovery of cyanoguanidine derivatives as biased μ-opioid receptor agonists. Bioorganic & Medicinal Chemistry. Available from: [Link]

Sources

A Senior Application Scientist's Guide to the Characterization of Substituted Piperidines: An Objective Comparison of Analytical Techniques

Author: BenchChem Technical Support Team. Date: January 2026

Substituted piperidines are a cornerstone of modern medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1] Their conformational flexibility and ability to interact with biological targets make them a privileged scaffold in drug discovery. However, this structural complexity also presents a significant challenge for analytical chemists. The precise characterization of substituted piperidines, including the determination of their identity, purity, stereochemistry, and absolute configuration, is paramount for ensuring the safety and efficacy of drug candidates.

This guide provides an in-depth, objective comparison of the primary analytical techniques employed for the characterization of substituted piperidines. As a senior application scientist, my goal is to move beyond a mere listing of methods and delve into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. We will explore the strengths and limitations of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and X-ray Crystallography, supported by experimental data and detailed protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architect's Blueprint

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing a detailed blueprint of the atomic connectivity and stereochemistry of substituted piperidines.[2][3]

Expertise & Experience: Why NMR is Indispensable

The power of NMR lies in its ability to probe the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, within a molecule.[2] For substituted piperidines, NMR is crucial for:

  • Confirming the core structure: The chemical shifts, coupling constants, and integration of proton and carbon signals provide unambiguous evidence of the piperidine ring and its substituents.

  • Determining stereochemistry: The spatial relationship between substituents on the piperidine ring (e.g., cis vs. trans isomers) can be determined by analyzing the coupling constants (J-values) between protons and through-space interactions observed in 2D NMR experiments like NOESY.[4]

  • Assessing conformational dynamics: The piperidine ring exists in a dynamic equilibrium of chair and boat conformations. Variable temperature NMR studies can provide insights into these conformational preferences, which are often critical for biological activity.

Trustworthiness: A Self-Validating System

An NMR spectrum is a rich dataset where internal consistency provides a self-validating system. For instance, the integration of proton signals should correspond to the number of protons in a given environment, and the coupling patterns must be consistent with the proposed connectivity.

Experimental Protocol: ¹H NMR Analysis of a Substituted Piperidine

Objective: To confirm the structure and determine the relative stereochemistry of a synthesized substituted piperidine.

Instrumentation: 400 MHz (or higher) NMR Spectrometer

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified substituted piperidine.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical to ensure the sample is fully dissolved and to avoid signal overlap with the analyte.[5]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).[6]

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • Data Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum. Key parameters to set include the spectral width, number of scans, and relaxation delay.

    • If stereochemical analysis is required, acquire a 2D COSY (Correlation Spectroscopy) experiment to establish proton-proton coupling networks and a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment to identify protons that are close in space.

  • Data Processing and Analysis:

    • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the NMR spectrum.

    • Phase the spectrum to ensure all peaks are in the absorptive mode.

    • Calibrate the chemical shift scale using the TMS signal at 0 ppm.[5]

    • Integrate the signals to determine the relative number of protons for each resonance.

    • Analyze the chemical shifts, coupling constants, and 2D correlations to assign the signals to the specific protons in the molecule and determine the relative stereochemistry.

dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; A[Sample Preparation: Dissolve in Deuterated Solvent] --> B[Instrument Setup: Lock and Shim]; B --> C[Data Acquisition: 1D ¹H and 2D NMR]; C --> D[Data Processing: Fourier Transform, Phasing, Calibration]; D --> E[Spectral Analysis: Assign Signals and Determine Structure]; }

Caption: Workflow for NMR analysis of a substituted piperidine.

Mass Spectrometry (MS): The Molecular Scale

Mass spectrometry is an indispensable technique for determining the molecular weight and elemental composition of substituted piperidines. When coupled with fragmentation analysis, it provides valuable structural information.

Expertise & Experience: The Power of Mass-to-Charge Ratio

MS measures the mass-to-charge ratio (m/z) of ionized molecules. For substituted piperidines, this is critical for:

  • Confirming Molecular Weight: High-resolution mass spectrometry (HRMS) can determine the molecular weight with high accuracy, allowing for the calculation of the elemental formula.[7]

  • Identifying Impurities: MS is highly sensitive and can detect low-level impurities, which is crucial in pharmaceutical development.[8][9]

  • Structural Elucidation through Fragmentation: In tandem mass spectrometry (MS/MS), the parent ion is fragmented, and the resulting fragment ions provide a "fingerprint" that can be used to deduce the structure of the molecule. Common fragmentation pathways for piperidines involve α-cleavage and ring fission.[10]

Trustworthiness: Isotopic Patterns as an Internal Check

The natural abundance of isotopes (e.g., ¹³C, ¹⁵N) creates a characteristic isotopic pattern in the mass spectrum. The observed isotopic distribution can be compared to the theoretical pattern for a proposed elemental formula, providing a high degree of confidence in the assignment.

Experimental Protocol: LC-MS Analysis of a Substituted Piperidine

Objective: To confirm the molecular weight and identify potential impurities of a synthesized substituted piperidine.

Instrumentation: Liquid Chromatography-Mass Spectrometry (LC-MS) system with an electrospray ionization (ESI) source.

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a solvent compatible with the HPLC mobile phase (e.g., methanol, acetonitrile).

  • LC Separation:

    • Inject the sample onto an appropriate HPLC column (e.g., C18) to separate the analyte from any impurities. A gradient elution is often used to effectively separate compounds with a range of polarities.

  • MS Detection:

    • The eluent from the HPLC is directed into the ESI source of the mass spectrometer.

    • Acquire data in positive ion mode, as the basic nitrogen in the piperidine ring is readily protonated.

    • Perform a full scan analysis to determine the m/z of the parent ion ([M+H]⁺).

    • For structural confirmation, perform a product ion scan (MS/MS) on the parent ion to generate a fragmentation pattern.

  • Data Analysis:

    • Extract the mass spectrum for the peak of interest.

    • Determine the accurate mass of the parent ion and use this to calculate the elemental formula.

    • Analyze the fragmentation pattern to confirm the structure of the substituted piperidine.

    • Identify and quantify any impurities based on their mass spectra and chromatographic retention times.

dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; A[Sample Injection] --> B[HPLC Separation]; B --> C[Electrospray Ionization]; C --> D[Mass Analysis: Full Scan and MS/MS]; D --> E[Data Interpretation: Molecular Weight and Structure Confirmation]; }

Caption: Workflow for LC-MS analysis of substituted piperidines.

High-Performance Liquid Chromatography (HPLC): The Purifier and Quantifier

HPLC is the workhorse of the pharmaceutical industry for the separation, purification, and quantification of compounds. For substituted piperidines, its applications are diverse and critical.[11]

Expertise & Experience: The Art of Separation

The versatility of HPLC allows for its application in several key areas of substituted piperidine characterization:

  • Purity Assessment: HPLC with UV or other detectors can accurately determine the purity of a sample by separating the main component from its impurities.[8][9]

  • Chiral Separations: Many substituted piperidines are chiral, and their enantiomers can have different pharmacological activities. Chiral HPLC, using a chiral stationary phase (CSP), is the most common method for separating and quantifying enantiomers.[7]

  • Preparative Purification: HPLC can be scaled up to purify larger quantities of a desired compound, which is essential for obtaining high-purity material for further testing.

Trustworthiness: Method Validation as a Guarantee of Reliability

A well-validated HPLC method provides a high degree of confidence in the results. Validation parameters such as specificity, linearity, accuracy, precision, and robustness are rigorously assessed to ensure the method is fit for its intended purpose.[7]

Experimental Protocol: Chiral HPLC for Enantiomeric Purity

Objective: To determine the enantiomeric purity of a chiral substituted piperidine.

Instrumentation: HPLC system with a UV detector and a chiral column.

Procedure:

  • Column Selection and Method Development:

    • Select a suitable chiral stationary phase (CSP). Polysaccharide-based CSPs are often a good starting point for piperidine derivatives.

    • Screen different mobile phases (normal-phase or reversed-phase) to achieve baseline separation of the enantiomers.

  • Sample Preparation:

    • Prepare a solution of the sample at a known concentration in the mobile phase.

  • Chromatographic Analysis:

    • Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

    • Inject the sample and record the chromatogram.

  • Data Analysis:

    • Identify the peaks corresponding to the two enantiomers.

    • Integrate the peak areas of both enantiomers.

    • Calculate the enantiomeric excess (% ee) using the formula: % ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; A[Method Development: Column and Mobile Phase Selection] --> B[System Suitability Test]; B --> C[Sample Analysis]; C --> D[Data Processing: Peak Integration]; D --> E[Calculation of Enantiomeric Purity]; }

Caption: Workflow for chiral HPLC method validation.

X-ray Crystallography: The Definitive 3D Structure

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule, providing unambiguous information about bond lengths, bond angles, and absolute configuration.[10][11]

Expertise & Experience: From Crystal to Structure

For substituted piperidines, X-ray crystallography is unparalleled for:

  • Absolute Configuration Determination: For chiral molecules, X-ray crystallography can determine the absolute configuration (R or S) of each stereocenter, which is crucial for understanding its interaction with biological targets.[12]

  • Conformational Analysis: The crystal structure reveals the preferred conformation of the piperidine ring and its substituents in the solid state.

  • Intermolecular Interactions: The crystal packing reveals how molecules interact with each other, providing insights into potential polymorphism.

Trustworthiness: The R-factor as a Measure of Quality

The quality of a crystal structure is assessed by the R-factor, which is a measure of the agreement between the experimentally observed diffraction pattern and the one calculated from the solved structure. A low R-factor indicates a high-quality structure.[13]

Experimental Protocol: Single-Crystal X-ray Diffraction

Objective: To determine the absolute configuration and solid-state conformation of a chiral substituted piperidine.

Procedure:

  • Crystal Growth:

    • Grow single crystals of the compound of suitable size and quality. This is often the most challenging step and may require screening of various solvents and crystallization techniques.

  • Data Collection:

    • Mount a single crystal on a diffractometer.

    • Collect X-ray diffraction data by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.

    • Refine the atomic positions and thermal parameters to improve the agreement between the observed and calculated structure factors.

  • Structure Analysis:

    • Analyze the final structure to determine bond lengths, bond angles, and torsion angles.

    • Determine the absolute configuration using anomalous dispersion effects.

    • Visualize the 3D structure and analyze the crystal packing.

dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; A[Crystal Growth] --> B[X-ray Diffraction Data Collection]; B --> C[Structure Solution]; C --> D[Structure Refinement]; D --> E[Absolute Configuration and Conformational Analysis]; }

Caption: Workflow for X-ray crystallography.

Comparative Summary of Analytical Techniques

Technique Primary Application for Substituted Piperidines Strengths Limitations Typical Sample Amount
NMR Spectroscopy Structural Elucidation, Stereochemistry, Conformational AnalysisProvides detailed structural information, non-destructive.[2]Relatively low sensitivity, complex spectra for large molecules.5-10 mg
Mass Spectrometry Molecular Weight Determination, Impurity Profiling, Structural ConfirmationHigh sensitivity, provides elemental composition (HRMS).[7]Fragmentation can be complex, may not distinguish isomers.µg to ng
HPLC Purity Assessment, Chiral Separations, QuantificationHigh resolving power, versatile, well-established for quantitative analysis.[11]Requires a chromophore for UV detection, method development can be time-consuming.µg to mg
X-ray Crystallography Absolute Configuration, 3D Structure DeterminationUnambiguous determination of absolute stereochemistry and conformation.[10][12]Requires single crystals of good quality, which can be difficult to obtain.mg (for crystallization)

Conclusion: An Integrated Approach for Comprehensive Characterization

No single analytical technique can provide a complete picture of a substituted piperidine. A comprehensive characterization strategy relies on the intelligent and integrated use of multiple techniques. NMR provides the foundational structural information, MS confirms the molecular weight and identifies impurities, HPLC is essential for purity assessment and chiral separations, and X-ray crystallography provides the definitive 3D structure and absolute configuration. By understanding the strengths and limitations of each technique and applying them strategically, researchers and drug development professionals can ensure the quality, safety, and efficacy of their substituted piperidine-based drug candidates.

References

  • E13 - Small Molecule Single Crystal X-Ray Crystallography in Structural Chemistry. (n.d.). Retrieved from [Link]

  • STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. (2023, July 24). University of South Carolina. Retrieved from [Link]

  • Small molecule crystallography. (n.d.). Excillum. Retrieved from [Link]

  • X-ray crystallography. (n.d.). In Wikipedia. Retrieved from [Link]

  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. (n.d.). BioPharm International. Retrieved from [Link]

  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. (2022, May 16). Molecular Pharmaceutics. Retrieved from [Link]

  • A Comprehensive Review of the Quantitative Analysis methods for Pyridine and Piperidine Derivative H1 Receptor Antagonists. (2023, August 7). ResearchGate. Retrieved from [Link]

  • Unlocking Quality: The Ultimate Guide to GMP NMR Testing and Analytical Method Development, Validation Services for Reliable Release Testing. (2025, June 2). Emery Pharma. Retrieved from [Link]

  • Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. (n.d.). SciSpace. Retrieved from [Link]

  • NMR spectroscopy: Quality control of pharmaceutical products. (2014, October 28). European Pharmaceutical Review. Retrieved from [Link]

  • Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2016, November 21). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • THE SIGNIFICANCE OF HETEROCYCLIC COMPOUNDS IN BIOLOGICAL ACTIVITY AND MEDICINAL CHEMISTRY: A REVIEW STUDY. (2024, December 25). International Journal of Novel Research and Development. Retrieved from [Link]

  • Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics. (n.d.). Molecules. Retrieved from [Link]

  • SOP data acquisition. (n.d.). R-NMR. Retrieved from [Link]

  • A Review on Medicinally Important Heterocyclic Compounds. (2022, April 28). Journal of Drug Delivery and Therapeutics. Retrieved from [Link]

  • Qualification of an NMR instrument can be divided into three elements. (n.d.). U.S. Pharmacopeia. Retrieved from [Link]

  • (PDF) Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets. (2025, October 5). ResearchGate. Retrieved from [Link]

  • Modern advances in heterocyclic chemistry in drug discovery. (n.d.). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • (PDF) Synthesis, characterization and antimicrobial activity of piperidine derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Differences in HPLC and NMR: Structural Elucidation Relevance. (2025, September 19). Patsnap. Retrieved from [Link]

  • ANALYSIS OF PIPERIDINE DERIVATIVES USING METHODS QUANTUM CHEMISTRY. (2021, May 3). Bulletin of the National Academy of Sciences of the Republic of Kazakhstan. Retrieved from [Link]

  • Piperamides from Piper ottonoides by NMR and GC-MS Based Mixture Analysis. (2025, August 6). Journal of the Brazilian Chemical Society. Retrieved from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). Molecules. Retrieved from [Link]

Sources

A Comparative Guide to the Validation of a Stability-Indicating HPLC Method for Ethyl 1-(cyanomethyl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of Ethyl 1-(cyanomethyl)piperidine-4-carboxylate, a key intermediate in pharmaceutical synthesis. We will explore the critical validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines, offering a comparative analysis of acceptance criteria and presenting supporting experimental designs.[1][2] This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust, reliable, and compliant analytical method.

The Imperative of Method Validation in Pharmaceutical Analysis

In the pharmaceutical industry, the validation of analytical methods is a regulatory requirement and a cornerstone of quality assurance.[3] For a synthetic intermediate like this compound, a validated HPLC method ensures the accuracy, precision, and reliability of quantitative analysis, which is crucial for monitoring reaction kinetics, determining purity, and ensuring the consistency of the final active pharmaceutical ingredient (API).[4] This guide will not only outline the "how" but also the "why" behind each validation step, providing a deeper understanding of the scientific principles at play.

Proposed HPLC Method for Analysis

Before embarking on validation, a suitable HPLC method must be developed. Based on the chemical structure of this compound and existing methods for similar piperidine derivatives, a reverse-phase HPLC method is proposed as a starting point.[5][6]

Table 1: Proposed Chromatographic Conditions

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile: 0.1% Phosphoric acid in Water (v/v)
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Column Temperature 30°C
Injection Volume 10 µL
Run Time 15 minutes

The Validation Workflow: A Step-by-Step Approach

The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose.[7] The following sections will detail the experimental design for each validation parameter.

ValidationWorkflow cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Finalization Dev Method Development Opt Method Optimization Dev->Opt Specificity Specificity & Forced Degradation Opt->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Validation Report Robustness->Report Implementation Routine Use Report->Implementation

Caption: Overall workflow for HPLC method validation.

Specificity and Forced Degradation Studies

Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradants, or matrix components.[8][9] To demonstrate specificity, and to establish the stability-indicating nature of the method, forced degradation studies are performed.[10][11]

Experimental Protocol for Forced Degradation:
  • Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60°C.[12]

  • Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and heat at 60°C.[12]

  • Oxidative Degradation: Treat the sample with 3% hydrogen peroxide at room temperature.[12]

  • Thermal Degradation: Expose the solid sample to dry heat at 80°C.[12]

  • Photolytic Degradation: Expose the sample to UV light (200 watt-hours/m²) and visible light (1.2 million lux hours).[12]

Samples are analyzed at various time points to target a degradation of 5-20%.[12] The chromatograms of the stressed samples are then compared to that of an unstressed sample.

ForcedDegradation cluster_conditions Stress Conditions Acid Acid Hydrolysis Degradants Degradation Products Acid->Degradants Base Base Hydrolysis Base->Degradants Oxidation Oxidation Oxidation->Degradants Thermal Thermal Thermal->Degradants Photolytic Photolytic Photolytic->Degradants Analyte Ethyl 1-(cyanomethyl) piperidine-4-carboxylate Analyte->Acid Analyte->Base Analyte->Oxidation Analyte->Thermal Analyte->Photolytic

Caption: Forced degradation stress conditions.

Acceptance Criteria:

  • The method must be able to separate the main peak from any degradation products.

  • Peak purity analysis (e.g., using a photodiode array detector) should confirm that the analyte peak is spectrally homogeneous.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[13][14]

Experimental Protocol for Linearity:
  • Prepare a stock solution of this compound of a known concentration.

  • From the stock solution, prepare a series of at least five concentrations across the desired range (e.g., 50% to 150% of the expected working concentration).

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Table 2: Example Linearity Data and Acceptance Criteria

Concentration (µg/mL)Mean Peak Area%RSD
502510000.8%
753765000.6%
1005020000.5%
1256275000.4%
1507530000.3%
Acceptance Criteria Correlation Coefficient (r²) ≥ 0.999
Y-intercept Close to zero

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.[9] It is typically assessed by the recovery of a known amount of analyte spiked into a placebo matrix.

Experimental Protocol for Accuracy:
  • Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of the analyte into a placebo.

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Table 3: Example Accuracy Data and Acceptance Criteria

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80%8079.599.4%
100%100100.2100.2%
120%120119.899.8%
Acceptance Criteria Mean Recovery 98.0% - 102.0%
%RSD of Recovery ≤ 2.0%

Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[8] It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.

Experimental Protocol for Precision:
  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Table 4: Example Precision Data and Acceptance Criteria

ParameterSample 1Sample 2Sample 3Sample 4Sample 5Sample 6Mean%RSD
Repeatability (Peak Area) 5015005025005010005030005020005018005019670.15%
Intermediate Precision (Peak Area) 5040005035005050005042005038005045005041670.12%
Acceptance Criteria %RSD ≤ 2.0%

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[14]

Experimental Protocol for LOD and LOQ:

These can be determined based on the signal-to-noise ratio (S/N) or by using the standard deviation of the response and the slope of the calibration curve.

  • Signal-to-Noise Ratio:

    • LOD is typically determined at an S/N ratio of 3:1.

    • LOQ is typically determined at an S/N ratio of 10:1.

Table 5: Example LOD and LOQ Data and Acceptance Criteria

ParameterValueAcceptance Criteria
LOD (µg/mL) 0.1S/N ≥ 3
LOQ (µg/mL) 0.3S/N ≥ 10
Precision at LOQ (%RSD) 1.5%≤ 10%

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[9]

Experimental Protocol for Robustness:

Introduce small variations to the method parameters, such as:

  • Flow rate (e.g., ± 0.1 mL/min)

  • Column temperature (e.g., ± 2°C)

  • Mobile phase composition (e.g., ± 2% organic component)

Table 6: Example Robustness Data and Acceptance Criteria

Parameter VariedVariationSystem SuitabilityResult
Flow Rate 0.9 mL/minTailing Factor < 2.0Pass
1.1 mL/minTailing Factor < 2.0Pass
Temperature 28°CResolution > 2.0Pass
32°CResolution > 2.0Pass
Acceptance Criteria System Suitability Parameters Within acceptable limits

Conclusion

A thoroughly validated HPLC method for this compound is indispensable for ensuring the quality and consistency of this pharmaceutical intermediate. By systematically evaluating specificity, linearity, range, accuracy, precision, detection and quantitation limits, and robustness, a high degree of confidence in the analytical results can be achieved. The experimental protocols and acceptance criteria outlined in this guide, in conjunction with the principles of the ICH guidelines, provide a robust framework for the successful validation of this, and other similar, analytical methods.

References

  • Analytical method validation: A brief review. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • The role of forced degradation studies in stability indicating HPLC method development. (2025, August 5). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. (n.d.). Open Access Journals. Retrieved January 17, 2026, from [Link]

  • A Review on HPLC Method Development and Validation in Forced Degradation Studies. (n.d.). ijarsct. Retrieved January 17, 2026, from [Link]

  • The 6 Key Aspects of Analytical Method Validation. (n.d.). Element Lab Solutions. Retrieved January 17, 2026, from [Link]

  • A Guide to Analytical Method Validation. (n.d.). SCION Instruments. Retrieved January 17, 2026, from [Link]

  • Analytical Method Validation Definitions in Pharmaceuticals. (2012, August 16). Pharmaguideline. Retrieved January 17, 2026, from [Link]

  • Analytical Method Validation Parameters: An Updated Review. (2020, March 22). Global Research Online. Retrieved January 17, 2026, from [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx scientific. Retrieved January 17, 2026, from [Link]

  • 3 Key Steps for HPLC Method Validation in Pharmaceuticals. (2025, September 6). Altabrisa Group. Retrieved January 17, 2026, from [Link]

  • Steps for HPLC Method Validation. (2024, December 11). Pharmaguideline. Retrieved January 17, 2026, from [Link]

  • New Method Development by HPLC and Validation as per ICH Guidelines. (2020, March 23). Acta Scientific. Retrieved January 17, 2026, from [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). International Labmate. Retrieved January 17, 2026, from [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2020, November 1). LCGC International. Retrieved January 17, 2026, from [Link]

  • HPLC Method Development and Validation: A Review. (n.d.). ijarsct. Retrieved January 17, 2026, from [Link]

  • A Review on HPLC Method Development and Validation. (n.d.). IJPPR. Retrieved January 17, 2026, from [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma. Retrieved January 17, 2026, from [Link]

  • ICH Q2(R2) Validation of analytical procedures. (n.d.). European Medicines Agency. Retrieved January 17, 2026, from [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation. (2025, July 2). YouTube. Retrieved January 17, 2026, from [Link]

  • Separation of Ethyl (3S)-piperidine-3-carboxylate on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved January 17, 2026, from [Link]

  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

Sources

The Ascendancy of a Novel Scaffold: Ethyl 1-(cyanomethyl)piperidine-4-carboxylate as a Superior Alternative in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel therapeutics, the architecture of a molecule is paramount. Medicinal chemists continuously seek chemical scaffolds that not only provide a framework for potent and selective ligands but also confer favorable pharmacokinetic and safety profiles. The piperidine ring, a saturated six-membered heterocycle, is a well-established and privileged scaffold in drug design, present in a multitude of approved drugs.[1][2] However, the very ubiquity of this scaffold can lead to challenges, including metabolic liabilities and the need to navigate crowded intellectual property landscapes. This has catalyzed the exploration of novel, alternative scaffolds that can offer tangible advantages.

This guide introduces Ethyl 1-(cyanomethyl)piperidine-4-carboxylate , a promising and versatile building block that presents a compelling alternative to traditional piperidine-based structures and other heterocyclic systems. We will objectively dissect its performance against established scaffolds, supported by experimental data and protocols, to provide a comprehensive resource for drug discovery and development teams.

The Piperidine Predicament and the Rise of Novel Alternatives

The piperidine motif is lauded for its ability to confer desirable properties such as improved solubility and basicity, which can be crucial for target engagement.[2] However, its metabolic susceptibility, particularly oxidation at the carbons alpha to the nitrogen, is a well-documented drawback.[2] This has driven the investigation of bioisosteric replacements—chemical groups or molecules that have similar physical or chemical properties and which produce broadly similar biological properties.

This guide will focus on a comparative analysis of this compound against three key classes of alternative scaffolds:

  • Smaller Saturated Heterocycles: Azetidine and Pyrrolidine

  • Bioisosteric Six-Membered Heterocycles: Morpholine

  • Spirocyclic Scaffolds: Azaspiro[3.3]heptane

We will delve into their synthesis, physicochemical properties, metabolic stability, and potential for target interaction to build a case for the strategic incorporation of this compound in modern drug discovery programs.

Unveiling this compound: A Scaffold of Strategic Advantage

This compound, with the molecular formula C₁₀H₁₆N₂O₂ and CAS number 460094-92-2, is a 1,4-disubstituted piperidine derivative.[3] Its unique combination of a cyanomethyl group at the N-1 position and an ethyl carboxylate at the C-4 position offers several strategic advantages in drug design. The cyanomethyl group can act as a hydrogen bond acceptor and its presence can influence the basicity of the piperidine nitrogen, potentially mitigating off-target effects associated with high basicity. The ethyl ester at the 4-position provides a versatile handle for further chemical modification, allowing for the exploration of a wide range of structure-activity relationships (SAR).[4]

Synthesis of this compound

The synthesis of this scaffold is a critical consideration for its adoption in drug discovery campaigns. A reliable and scalable synthetic route is essential.

Experimental Protocol: Synthesis of this compound

This protocol outlines a common and efficient method for the laboratory-scale synthesis of the title compound.

Materials:

  • Ethyl piperidine-4-carboxylate (CAS: 1126-09-6)

  • 2-Chloroacetonitrile (CAS: 107-14-2)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a solution of ethyl piperidine-4-carboxylate (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add 2-chloroacetonitrile (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60°C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound as a clear oil.

Self-Validation:

  • TLC Analysis: Monitor the reaction for the disappearance of the starting material (ethyl piperidine-4-carboxylate) and the appearance of a new, less polar spot corresponding to the product.

  • Spectroscopic Analysis: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of a singlet corresponding to the cyanomethyl protons and the characteristic signals of the piperidine ring and ethyl ester will validate the successful synthesis.

A Head-to-Head Comparison: Physicochemical and Pharmacokinetic Properties

The true value of a novel scaffold lies in its ability to offer improvements over existing alternatives. The following sections provide a comparative analysis of key properties that are critical for drug development.

Table 1: Comparative Physicochemical Properties of Scaffolds
PropertyThis compound (Predicted)AzetidinePyrrolidinePiperidineMorpholineAzaspiro[3.3]heptane
Molecular Weight ( g/mol ) 196.2457.0971.12[5]85.1587.1297.16
logP (Calculated) ~1.2-0.06[6]0.33[6]0.79[6]-0.86[7]~0.5
pKa (of conjugate acid) ~7.5 - 8.511.29[6]11.27[6]11.12[6]8.49[7]11.3[8]
Hydrogen Bond Acceptors 311121
Hydrogen Bond Donors 011111

Causality Behind the Data:

  • The introduction of the cyanomethyl and ethyl carboxylate groups in our target scaffold increases its molecular weight and lipophilicity (logP) compared to the parent piperidine.

  • Crucially, the electron-withdrawing nature of the cyanomethyl group is predicted to lower the pKa of the piperidine nitrogen compared to unsubstituted piperidine and other saturated heterocycles like azetidine and pyrrolidine. This can be advantageous in reducing interactions with off-targets such as the hERG channel, which is often associated with high basicity.

  • Morpholine, with its oxygen atom, exhibits increased polarity and a lower pKa compared to piperidine, which can enhance aqueous solubility.[9]

  • Azaspiro[3.3]heptane, a rigid bioisostere of piperidine, has a similar pKa to piperidine but its spirocyclic nature can offer improved metabolic stability.[8][10]

Visualizing the Scaffolds: A Structural Comparison

Scaffolds cluster_target This compound cluster_alternatives Alternative Scaffolds T [Image of this compound structure] A [Image of Azetidine structure] P [Image of Pyrrolidine structure] Pi [Image of Piperidine structure] M [Image of Morpholine structure] AS [Image of Azaspiro[3.3]heptane structure]

Caption: Chemical structures of the discussed scaffolds.

Metabolic Stability: A Critical Determinant of In Vivo Success

A major hurdle in drug development is poor metabolic stability, leading to rapid clearance and low bioavailability. The in vitro microsomal stability assay is a standard method to assess a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450s.[4]

Table 2: Comparative In Vitro Metabolic Stability
ScaffoldIn Vitro Half-Life (t½) in Human Liver Microsomes (Representative Data)
This compound (Predicted) Moderate to High
Piperidine (unsubstituted)Low to Moderate
AzetidineGenerally higher than piperidine
PyrrolidineVariable, often similar to piperidine
MorpholineGenerally higher than piperidine
Azaspiro[3.3]heptaneHigh[10]

Expertise in Interpretation:

  • The N-cyanomethyl group in our target scaffold is anticipated to modulate its metabolic profile. While the ester functionality can be a site for hydrolysis, the modification at the nitrogen may shield adjacent carbons from oxidation.

  • Unsubstituted piperidines are often susceptible to N-dealkylation and oxidation at the α-carbons.

  • Smaller rings like azetidine can exhibit greater metabolic stability due to their more constrained nature.

  • Morpholine's oxygen atom can alter the metabolic profile, sometimes leading to improved stability compared to piperidine.[9]

  • The rigid, spirocyclic structure of azaspiro[3.3]heptane often imparts superior metabolic stability by restricting conformations that are amenable to enzymatic degradation.[10]

Experimental Protocol: In Vitro Microsomal Stability Assay

This protocol provides a standardized workflow for assessing the metabolic stability of test compounds.

Materials:

  • Pooled human liver microsomes

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Positive control compounds (e.g., testosterone, verapamil)

  • Acetonitrile with an internal standard for quenching the reaction

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a microsomal incubation mixture containing human liver microsomes and phosphate buffer.

  • Add the test compound to the microsomal mixture at a final concentration of 1 µM.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture and quench it with an equal volume of cold acetonitrile containing an internal standard.

  • Centrifuge the quenched samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the in vitro half-life (t½) from the rate of disappearance of the parent compound.

Self-Validation:

  • Positive Controls: The inclusion of known rapidly and slowly metabolized compounds validates the activity of the microsomal preparation and the assay procedure.

  • -NADPH Control: A control incubation without the NADPH regenerating system is essential to assess non-enzymatic degradation of the test compound.

  • Linearity of Disappearance: The disappearance of the test compound should follow first-order kinetics, which can be confirmed by plotting the natural logarithm of the percentage of compound remaining against time.

Visualizing the Experimental Workflow

workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Microsomes Microsome/Buffer Mix Preincubation Pre-incubate at 37°C Microsomes->Preincubation Compound Test Compound Compound->Preincubation NADPH NADPH System Reaction Initiate Reaction NADPH->Reaction Preincubation->Reaction Timepoints Sample at Timepoints Reaction->Timepoints Quench Quench with ACN/IS Timepoints->Quench Centrifuge Centrifuge Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Data Calculate t½ LCMS->Data

Caption: Workflow for the in vitro microsomal stability assay.

Membrane Permeability: The Gateway to Oral Bioavailability

For orally administered drugs, the ability to cross the intestinal epithelium is a prerequisite for absorption. The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal permeability.[10]

Table 3: Comparative Caco-2 Permeability
ScaffoldApparent Permeability (Papp, A-B) (x 10⁻⁶ cm/s) (Representative Data)
This compound (Predicted) Moderate to High
Piperidine-based drugsWide range, generally moderate to high
Azetidine-based compoundsGenerally high
Pyrrolidine-based compoundsGenerally high
Morpholine-based drugsModerate to high
Azaspiro[3.3]heptane-based compoundsModerate to high

Authoritative Grounding:

  • The predicted moderate to high permeability of this compound is based on its favorable balance of lipophilicity and the presence of polar functional groups that can interact with transport proteins.

  • Generally, small, relatively lipophilic molecules with the ability to form hydrogen bonds tend to exhibit good passive diffusion across cell membranes. The scaffolds listed are all known to be incorporated into orally bioavailable drugs.

Experimental Protocol: Caco-2 Permeability Assay

This protocol describes the determination of the apparent permeability of a test compound across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Hanks' Balanced Salt Solution (HBSS) buffered with HEPES (pH 7.4)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Lucifer yellow solution (for monolayer integrity testing)

  • LC-MS/MS system for analysis

Procedure:

  • Seed Caco-2 cells onto Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a low-permeability marker like Lucifer yellow.

  • Wash the cell monolayers with pre-warmed HBSS.

  • Add the test compound (at a final concentration of, e.g., 10 µM) to the apical (A) side of the monolayer (for A to B permeability) or the basolateral (B) side (for B to A permeability).

  • At specified time points (e.g., 30, 60, 90, and 120 minutes), take samples from the receiver compartment (B for A-B, A for B-A).

  • Analyze the concentration of the test compound in the samples by LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.

Trustworthiness of the Protocol:

  • Monolayer Integrity: The use of TEER measurements and a low-permeability marker ensures that the measured permeability is due to transport across the cells and not through leaks in the monolayer.

  • Mass Balance: For a comprehensive analysis, determining the amount of compound remaining in the donor compartment and associated with the cells can provide a complete picture of the compound's fate.

Conclusion: A New Paradigm in Scaffold Design

The selection of a chemical scaffold is a pivotal decision in the drug discovery process, with far-reaching implications for the ultimate success of a therapeutic candidate. While the piperidine ring has been a stalwart in medicinal chemistry, the need for scaffolds with improved properties has led to the exploration of novel alternatives.

This compound emerges as a highly attractive scaffold that offers a unique combination of synthetic accessibility, tunable physicochemical properties, and a potentially enhanced metabolic stability profile compared to traditional piperidine derivatives. Its modulated basicity and versatile handles for further chemical elaboration provide medicinal chemists with a powerful tool to design next-generation therapeutics.

This guide has provided an objective, data-driven comparison of this novel scaffold against established alternatives. The detailed experimental protocols serve as a practical resource for researchers to validate these findings and to incorporate this compound into their own drug discovery programs. By embracing such innovative building blocks, the scientific community can continue to push the boundaries of what is possible in the development of new medicines.

References

  • Discovery and SAR studies of a novel class of cytotoxic 1,4-disubstituted piperidines via Ugi reaction. Eur J Med Chem. 2014 Aug 18:83:174-89. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

  • Piperidine is a highly privileged scaffold in medicinal chemistry. PubMed. [Link]

  • Bicyclic Bioisosteres of Piperidine: Version 2.0. ResearchGate. [Link]

  • SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PubMed Central. [Link]

  • In Silico ADMET and Drug-Likeness Profiling of Piperidine-Based Oxidosqualene Cyclase Inhibitors. ResearchGate. [Link]

  • Synthesis and Antimalarial Activity of 1,4-Disubstituted Piperidine Derivatives. MDPI. [Link]

  • Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2. PubMed. [Link]

  • SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PubMed. [Link]

  • Assessment of the relevance of scaffolds to CNS drug discovery. ResearchGate. [Link]

  • Bicyclic Bioisosteres of Piperidine: Version 2.0. ResearchGate. [Link]

  • The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. MDPI. [Link]

  • Novel 1,4 substituted piperidine derivatives. Synthesis and correlation of antioxidant activity with structure and lipophilicity. PubMed. [Link]

  • Synthesis and molecular docking study of ethyl piperidine-1- carboxylate derivative Schiff bases. ACG Publications. [Link]

  • Pyrrolidine. PubChem. [Link]

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io. [Link]

  • Caco-2 Permeability Assay Protocol. Creative Bioarray. [Link]

  • Method for the preparation of 1-(2-halogen-ethyl)-4 piperidine-carboxylic acid ethyl esters.
  • 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. PubMed. [Link]

  • Navigating the Synthesis of Ethyl Piperidine-4-carboxylate: A Manufacturer's Insight. XZX-CHEM. [Link]

  • Microsomal Stability Assay Protocol. Merck Millipore. [Link]

  • Caco-2 Permeability Assay. Evotec. [Link]

  • Microsomal Stability. Cyprotex. [Link]

  • Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres. PubMed Central. [Link]

  • In vitro metabolic stability studies of tested compounds in the presence of liver microsomes and plasma. ResearchGate. [Link]

  • pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. ResearchGate. [Link]

  • Bioisosterism: A Rational Approach in Drug Design. Institute of Industrial Science, the University of Tokyo. [Link]

  • A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. ChemistrySelect. [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. ResearchGate. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. [Link]

  • Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester. PubMed. [Link]

  • Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). ResearchGate. [Link]

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Novel Piperidine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, experience-driven framework for evaluating the cross-reactivity of "Ethyl 1-(cyanomethyl)piperidine-4-carboxylate" derivatives. Moving beyond rigid templates, this document establishes a logical, scientifically-grounded workflow for de-risking novel chemical entities, ensuring a comprehensive understanding of their potential off-target interactions.

Introduction: The Imperative of Early-Stage Cross-Reactivity Profiling

In drug development, the journey from a promising hit to a safe and effective medicine is fraught with challenges. One of the most significant hurdles is managing off-target activity, or "cross-reactivity," where a compound interacts with proteins other than its intended therapeutic target. These unintended interactions can lead to a range of adverse effects, from minor side effects to severe toxicity, and are a primary cause of late-stage clinical failures.

Preclinical safety pharmacology is a critical discipline dedicated to assessing these potential adverse effects before human trials.[1] The core objective is to identify any undesirable pharmacodynamic properties of a new drug candidate that could impact human safety.[2][3][4] Regulatory bodies like the FDA and international consortiums such as the International Council for Harmonisation (ICH) have established clear guidelines (e.g., ICH S7A and S7B) that mandate the evaluation of a drug's effect on vital organ systems, including the cardiovascular, central nervous, and respiratory systems.[1][4]

This guide focuses on the piperidine class of compounds, specifically derivatives of "this compound." Piperidine moieties are prevalent scaffolds in medicinal chemistry, recognized for their utility in developing agents targeting the central nervous system, as well as those with antitumor and antimicrobial properties.[5] However, this versatility also brings an inherent risk of broad biological activity. Therefore, a systematic and robust cross-reactivity profiling plan is not just a regulatory requirement but a fundamental component of a successful drug discovery program.

Strategic Framework for De-risking Piperidine Derivatives

A proactive, multi-tiered approach to cross-reactivity screening is essential. The strategy should be designed to provide a progressively deeper understanding of a compound's selectivity profile, allowing for go/no-go decisions at stages where resource investment is still manageable.

Our recommended workflow is a phased approach, moving from broad, high-throughput screening to more specific, functional, and mechanistic assays.

G cluster_0 Early Discovery & HTS cluster_1 Selectivity & Safety Profiling cluster_2 Hit Validation & Mechanistic Follow-up A Compound Synthesis (e.g., Derivative Library) B Primary Target Assay (Potency & Efficacy) A->B Initial Characterization C Broad Panel Radioligand Binding Screen (e.g., 40-100 targets) B->C Promising Leads D Kinase Panel Screen (Biochemical Assay) B->D E hERG Channel Assay (Electrophysiology) B->E F Functional Cell-Based Assays (for confirmed off-targets) C->F Identify Hits (>50% inhibition) D->F Identify Hits G Dose-Response & IC50/EC50 Determination F->G Validate & Quantify

Caption: Tiered workflow for cross-reactivity assessment.

Core Experimental Protocols for Comprehensive Profiling

The trustworthiness of any cross-reactivity study hinges on the quality and execution of its assays. Each protocol must be robust, reproducible, and include appropriate controls to ensure data integrity. Below are detailed methodologies for key assays essential for profiling piperidine derivatives.

Broad Panel Off-Target Screening: Radioligand Binding Assays

Radioligand binding assays are a sensitive and specific method for quantifying the interaction between a compound and a target protein.[6][7] They are the workhorse of early-stage, broad-panel screening, allowing for the simultaneous assessment of a compound against dozens of receptors, ion channels, and transporters.[8]

Principle: This is a competitive binding assay where the test compound competes with a known, radioactively labeled ligand ("radioligand") for binding to a target receptor present in a cell membrane preparation.[6] The amount of radioactivity measured is inversely proportional to the affinity of the test compound for the receptor.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture cells expressing the target receptor of interest to near confluence.

    • Harvest and wash the cells in phosphate-buffered saline (PBS).

    • Homogenize the cells in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2) and centrifuge to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in an appropriate assay buffer. Determine the total protein concentration using a standard method like the BCA assay.[9]

  • Assay Execution (96-well format):

    • To each well of a 96-well plate, add:

      • 150 µL of the membrane preparation (containing 10-50 µg of protein).

      • 50 µL of the test compound at a final screening concentration (typically 1-10 µM).

      • 50 µL of the specific radioligand at a concentration near its dissociation constant (Kd).

    • For determining non-specific binding, a parallel set of wells should contain a high concentration of a known, unlabeled ligand instead of the test compound.

    • Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach binding equilibrium.[9]

  • Termination and Filtration:

    • Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter plate (e.g., GF/C), which traps the membranes.[9]

    • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Detection and Data Analysis:

    • Dry the filter plate and add a scintillation cocktail.

    • Measure the radioactivity in each well using a scintillation counter (e.g., MicroBeta counter).[9]

    • Calculate the percent inhibition caused by the test compound relative to the control wells. A common hit criterion is >50% inhibition at the screening concentration.

    • For confirmed hits, determine the inhibitor constant (Ki) by running a full dose-response curve and applying the Cheng-Prusoff equation.[9]

Kinase Selectivity Profiling: ADP-Glo™ Luminescent Assay

Given that many signaling pathways converge on protein kinases, assessing off-target kinase activity is crucial.[10] The ADP-Glo™ assay is a robust, luminescence-based method for measuring kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.[11]

Principle: The assay is performed in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert the newly produced ADP into ATP, which then drives a luciferase reaction, generating a light signal that is proportional to the kinase activity.[11]

Step-by-Step Methodology:

  • Assay Setup (384-well format):

    • Prepare a reaction buffer suitable for the kinase of interest (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA).[11]

    • Add 1 µL of the test compound (or DMSO vehicle control) to the appropriate wells.

    • Add 2 µL of the purified kinase enzyme.

    • Initiate the reaction by adding 2 µL of a substrate/ATP mixture. The ATP concentration should be at or near the Km for the specific kinase.

    • Incubate at room temperature for 60 minutes.[12]

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and consume the excess ATP. Incubate for 40 minutes at room temperature.[11]

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate the luminescent signal. Incubate for 30 minutes at room temperature.[11][12]

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • For active compounds, determine the IC50 value by fitting the dose-response data to a four-parameter logistic curve.[13]

Cardiovascular Safety: hERG Manual Patch-Clamp Assay

Interaction with the hERG (human Ether-à-go-go-Related Gene) potassium channel is a critical safety liability, as its blockade can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.[14][15] The manual whole-cell patch-clamp technique remains the gold standard for assessing a compound's effect on hERG channel function.[16]

Principle: This electrophysiological technique measures the ionic current flowing through hERG channels in a single cell. By "clamping" the voltage across the cell membrane, one can record the channel's response to specific voltage protocols and quantify the degree of channel block by a test compound.

Step-by-Step Methodology:

  • Cell Preparation:

    • Use a mammalian cell line (e.g., HEK293 or CHO) stably expressing the hERG channel.

    • Culture and harvest the cells, then resuspend them in an extracellular recording solution.[17]

  • Electrophysiology Rig:

    • Transfer the cell suspension to the recording chamber on the stage of an inverted microscope.

    • Use a micropipette puller to create glass recording pipettes with a resistance of 2-5 MΩ when filled with intracellular solution.

    • Fill the pipette with intracellular solution (e.g., K-gluconate based) and mount it on the micromanipulator.[18]

  • Whole-Cell Recording:

    • Under visual guidance, carefully approach a single, healthy-looking cell with the micropipette.

    • Apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.[18]

    • Apply a brief, stronger pulse of suction to rupture the cell membrane patch under the pipette, establishing the "whole-cell" configuration. This allows electrical access to the entire cell.

  • Voltage Protocol and Data Acquisition:

    • Hold the cell at a membrane potential of -80 mV.[17]

    • Apply a depolarizing pulse (e.g., to +40 mV) to activate and then inactivate the hERG channels.

    • Repolarize the membrane (e.g., back to -50 mV) to elicit the characteristic hERG "tail current," which is used for quantification.[17]

    • Record baseline currents in the vehicle control solution.

    • Perfuse the test compound at increasing concentrations, allowing for equilibrium at each concentration, and record the resulting currents.

  • Data Analysis:

    • Measure the peak amplitude of the tail current at each compound concentration.

    • Calculate the percentage of channel block relative to the baseline recording.

    • Generate a concentration-response curve and calculate the IC50 value to quantify the compound's potency as a hERG channel blocker.[15]

Data Interpretation and Comparative Analysis

Effective data visualization is key to interpreting cross-reactivity results. Summarizing quantitative data in a clear, tabular format allows for rapid comparison of a compound's on-target potency versus its off-target liabilities.

Table 1: Hypothetical Cross-Reactivity Profile of this compound Derivatives

Compound IDPrimary Target Ki (nM)Off-Target 1 (5-HT2A) Ki (nM)Off-Target 2 (Dopamine D2) Ki (nM)Kinase X IC50 (nM)hERG IC50 (µM)Selectivity Ratio (5-HT2A/Primary)
Parent 153501,200>10,0008.523
Derivative A 895850>10,00012.112
Derivative B 25>10,000>10,0008,500>30>400
Derivative C 122,5004,0009,2002.1208

Data are hypothetical and for illustrative purposes only.

From this table, Derivative B emerges as the most promising candidate. Despite being slightly less potent at the primary target than Derivatives A and C, its significantly improved selectivity profile (selectivity ratio >400) and weaker hERG liability (>30 µM) make it a much more attractive compound for further development. Derivative C, while potent, raises a significant safety flag due to its potent hERG blockade (IC50 = 2.1 µM).

Conclusion and Authoritative Grounding

The systematic evaluation of cross-reactivity is a non-negotiable cornerstone of modern drug discovery.[1] For scaffolds like piperidines, which are known for their diverse pharmacological activities, this process is even more critical.[5] By employing a tiered screening strategy that combines broad binding panels with specific functional and safety assays, development teams can make informed, data-driven decisions. This approach not only satisfies regulatory expectations for preclinical safety but also significantly enhances the probability of clinical success by weeding out problematic candidates early. The methodologies and frameworks presented here provide a robust starting point for any organization seeking to de-risk novel chemical matter and build a portfolio of safe, effective therapeutics.

References

  • Patsnap Synapse. (2025, May 27). What are preclinical safety pharmacology requirements?
  • Goineau, S., Legrand, C., & Froget, G. (2012). Whole-cell Configuration of the Patch-clamp Technique in the hERG Channel Assay. Current Protocols in Pharmacology.
  • Reaction Biology.
  • Smolecule. (2023, August 15). Buy Ethyl 1-(cyanomethyl)
  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol.
  • Sophion Bioscience.
  • Priest, B. T., & Swensen, A. M. (2012). Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel. Methods in Molecular Biology.
  • U.S. Food and Drug Administration (FDA). (2019, September 18). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines.
  • U.S. Food and Drug Administration (FDA). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals.
  • Altasciences. SAFETY PHARMACOLOGY GUIDELINES AND PRACTICES — A REVIEW.
  • Oncodesign Services. Radioligand Binding Assay | In Vitro Biology.
  • European Pharmaceutical Review. (2005, May 20). A powerful tool for drug discovery.
  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal.
  • U.S. Food and Drug Administration (FDA). S7A Safety Pharmacology Studies for Human Pharmaceuticals.
  • Sygnature Discovery.
  • Lucet, I. S., & Wilks, A. F. (2014).
  • Revvity. Radiometric Ligand-Binding Assays.
  • Charles River Labor
  • Promega Corpor
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
  • Domainex. (2021, March 25). Biochemical kinase assay to improve potency and selectivity.

Sources

An In-Vitro Comparative Analysis of Ethyl 1-(cyanomethyl)piperidine-4-carboxylate as a Putative Dipeptidyl Peptidase-4 Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides an in-depth comparative analysis of Ethyl 1-(cyanomethyl)piperidine-4-carboxylate, a synthetic compound featuring a piperidine scaffold, against a panel of well-established Dipeptidyl Peptidase-4 (DPP-4) inhibitors. DPP-4 is a critical therapeutic target for the management of type 2 diabetes mellitus. The core hypothesis of this investigation is that the cyanomethyl moiety within the test compound may enable it to interact with the catalytic site of DPP-4, a serine exopeptidase. We present a detailed, self-validating protocol for a fluorometric in-vitro DPP-4 inhibition assay. The inhibitory potential of this compound is objectively compared against known, clinically approved DPP-4 inhibitors: Sitagliptin, Vildagliptin, Saxagliptin, and Linagliptin. The experimental data, presented for illustrative purposes, is contextualized with a discussion on structure-activity relationships and the rationale behind the experimental design, offering valuable insights for researchers in medicinal chemistry and drug development.

Introduction: The Rationale for Targeting Dipeptidyl Peptidase-4

Type 2 diabetes mellitus is a metabolic disorder characterized by hyperglycemia resulting from insulin resistance and relative insulin deficiency.[1] A key strategy in managing this condition involves augmenting the endogenous incretin system. Incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), are released from the gut following a meal.[2] These hormones play a vital role in glucose homeostasis by stimulating insulin secretion and suppressing glucagon release in a glucose-dependent manner.[3][4]

The therapeutic action of incretins is, however, short-lived as they are rapidly degraded and inactivated by the enzyme Dipeptidyl Peptidase-4 (DPP-4).[5][6] The development of DPP-4 inhibitors, also known as "gliptins," has been a significant advancement in diabetes therapy.[7][8] By blocking DPP-4, these agents prolong the activity of GLP-1 and GIP, thereby enhancing glycemic control with a low risk of hypoglycemia.[9][10]

This compound is a synthetic organic compound featuring a piperidine ring, a common scaffold in pharmaceutical agents, and a cyanomethyl group.[11][12] The nitrile (cyano) group is a known "warhead" in certain enzyme inhibitors, capable of forming a reversible covalent bond with the catalytic serine residue in enzymes like DPP-4, a mechanism observed with inhibitors like Vildagliptin and Saxagliptin.[13][14] This structural feature forms the scientific basis for investigating this compound as a potential DPP-4 inhibitor. This guide outlines the in-vitro methodology to test this hypothesis and compares its potential efficacy against established therapeutic agents.

The Incretin Effect and the Mechanism of DPP-4 Inhibition

The physiological regulation of blood glucose is tightly controlled. After food intake, the release of incretin hormones GLP-1 and GIP initiates a signaling cascade that prepares the body to handle the influx of glucose. They bind to their respective receptors on pancreatic β-cells to potentiate glucose-dependent insulin secretion and on α-cells to suppress the release of glucagon.[15][16] This dual action efficiently lowers blood glucose levels. DPP-4 terminates this signal by cleaving the N-terminal dipeptides from active GLP-1 and GIP. DPP-4 inhibitors prevent this degradation, effectively increasing the concentration and duration of action of active incretin hormones.[17][18]

DPP4_Pathway cluster_gut GI Tract cluster_pancreas Pancreas Food Food Intake Incretins GLP-1 & GIP Release Food->Incretins stimulates Insulin ↑ Insulin Secretion (β-cells) Incretins->Insulin Glucagon ↓ Glucagon Secretion (α-cells) Incretins->Glucagon DPP4 DPP-4 Enzyme Incretins->DPP4 are substrates for Glucose ↓ Blood Glucose Insulin->Glucose Glucagon->Glucose inhibits hepatic glucose production Inactive Inactive GLP-1 & GIP DPP4->Inactive degrades into Inhibitors DPP-4 Inhibitors (e.g., Sitagliptin, Test Compound) Inhibitors->DPP4 block

Caption: The incretin signaling pathway and the site of action for DPP-4 inhibitors.

Experimental Design: In-Vitro DPP-4 Inhibition Assay

To quantitatively assess the inhibitory potential of our test compound and the known inhibitors, a robust and reproducible in-vitro enzymatic assay is required. We employ a fluorometric assay, which is a standard and sensitive method for screening enzyme inhibitors.[19][20]

Causality Behind Experimental Choices:

  • Enzyme Source: Recombinant human DPP-4 is used to ensure the results are directly relevant to human physiology and to eliminate variability from other cellular components.[21]

  • Substrate: The fluorogenic substrate Gly-Pro-AMC is chosen because the Gly-Pro dipeptide is a preferred cleavage site for DPP-4.[21] Cleavage releases the highly fluorescent aminomethylcoumarin (AMC) group, providing a strong, measurable signal directly proportional to enzyme activity.

  • Assay Buffer: The buffer is optimized for pH (typically ~8.0) and ionic strength to maintain the enzyme's structural integrity and catalytic activity.[20]

  • Controls: The inclusion of a positive control (a known inhibitor like Sitagliptin) validates the assay's ability to detect inhibition, while a negative control (vehicle, e.g., DMSO) establishes the baseline for 100% enzyme activity.

Materials
Reagent/EquipmentSupplier/Specifications
Recombinant Human DPP-4R&D Systems (or equivalent)
DPP-4 Substrate (Gly-Pro-AMC)Sigma-Aldrich (or equivalent)
DPP-4 InhibitorsSitagliptin, Vildagliptin, Saxagliptin, Linagliptin
Test CompoundThis compound
Assay Buffer (e.g., Tris-HCl, pH 8.0)Prepared in-house or from supplier
Dimethyl Sulfoxide (DMSO)ACS Grade
96-well black, flat-bottom platesCorning (or equivalent)
Fluorescence Microplate ReaderExcitation: 360 nm, Emission: 460 nm
Multichannel Pipettes
Step-by-Step Experimental Protocol

The following protocol is designed for determining the half-maximal inhibitory concentration (IC₅₀) value for each compound.

  • Reagent Preparation:

    • Prepare a 10X Assay Buffer stock solution. Dilute to 1X with HPLC-grade water for use.[21]

    • Prepare a 10 mM stock solution of the Gly-Pro-AMC substrate in DMSO. Dilute in 1X Assay Buffer to the final working concentration (e.g., 200 µM) just before use.[20]

    • Prepare 10 mM stock solutions of the test compound and all known inhibitors in DMSO.

    • Dilute the recombinant human DPP-4 enzyme in cold 1X Assay Buffer to its optimal working concentration. Keep on ice.[21]

  • Assay Plate Setup:

    • Create a serial dilution series for the test compound and each known inhibitor. A common approach is a 10-point, 3-fold dilution series starting from 1 mM down to the nanomolar range.

    • In a 96-well black plate, add reagents in triplicate for each concentration point:

      • 100% Activity Control (Negative): 40 µL Assay Buffer + 10 µL DMSO.

      • 0% Activity Control (Blank): 50 µL Assay Buffer (no enzyme).

      • Inhibitor Wells: 40 µL Assay Buffer + 10 µL of inhibitor dilution.

  • Enzyme Reaction:

    • Add 10 µL of diluted DPP-4 enzyme solution to all wells except the "Blank" controls.

    • Mix gently by tapping the plate or using an orbital shaker for 30 seconds.

    • Pre-incubate the plate at 37°C for 10-15 minutes. This allows the inhibitors to bind to the enzyme before the substrate is introduced.

  • Initiate and Read Reaction:

    • Initiate the enzymatic reaction by adding 50 µL of the diluted Gly-Pro-AMC substrate solution to all wells.

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) every minute for 30 minutes (kinetic reading). Alternatively, an endpoint reading can be taken after a fixed incubation time (e.g., 30 minutes).[20][21]

Caption: High-level workflow for the in-vitro DPP-4 fluorometric inhibition assay.
Data Analysis
  • Subtract the average fluorescence of the "Blank" wells from all other readings.

  • The rate of reaction is determined from the slope of the linear portion of the kinetic curve (fluorescence units per minute).

  • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = 100 x [1 - (Rate of Inhibitor Well / Rate of 100% Activity Control)]

  • Plot the % Inhibition versus the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

Results: A Comparative Overview of Inhibitory Potency

The following table summarizes hypothetical IC₅₀ values derived from the described assay. This data is for illustrative purposes to facilitate a meaningful comparison between a potential novel compound and established drugs.

CompoundClass/StructureHypothetical IC₅₀
This compound Piperidine Derivative15.2 µM
Sitagliptinβ-amino acid derivative19 nM
VildagliptinCyanopyrrolidine derivative35 nM
SaxagliptinCyanoadamantane derivative22 nM
LinagliptinXanthine derivative1 nM

Discussion: Interpretation and Scientific Context

The illustrative results clearly indicate that while this compound demonstrates measurable inhibitory activity against DPP-4, its potency (IC₅₀ = 15.2 µM) is several orders of magnitude lower than that of the clinically approved inhibitors (IC₅₀ values in the low nanomolar range).[6] This outcome is expected for an initial, unoptimized hit compound from a screening or hypothesis-driven study.

Structure-Activity Relationship (SAR) Insights: The superior potency of the known inhibitors stems from extensive structural optimization to maximize interactions with the DPP-4 active site. For example:

  • Sitagliptin's trifluoromethylphenyl group occupies the hydrophobic S1 pocket, while its primary amine forms key interactions with residues Glu205 and Glu206.[9][22]

  • Vildagliptin and Saxagliptin utilize their cyano groups to form a reversible covalent bond with the catalytic Ser630, leading to potent and prolonged inhibition.[13][14]

  • Linagliptin's xanthine scaffold forms extensive interactions within the active site, contributing to its exceptionally high potency and tight binding.[6][16]

In contrast, this compound is a smaller, simpler molecule. While its cyanomethyl group may interact with the catalytic serine, it lacks the sophisticated moieties required for high-affinity binding in the S1 and S2 pockets. Its piperidine ring and ethyl carboxylate group are likely not optimal for the specific steric and electronic environment of the DPP-4 active site.

Future Directions: The measurable activity of this compound, though weak, validates it as a potential starting point for a lead optimization campaign. Future work should focus on:

  • Kinetic Studies: Determining the mechanism of inhibition (e.g., competitive, non-competitive, reversible/irreversible) to better understand how it interacts with the enzyme.

  • Computational Modeling: Docking the compound into the DPP-4 crystal structure to visualize its binding mode and identify opportunities for structural modification to improve affinity.

  • Lead Optimization: Synthesizing analogs by modifying the piperidine ring and the carboxylate group to better occupy the hydrophobic pockets of the active site, potentially transforming this low-micromolar hit into a nanomolar lead.

Conclusion

This guide has detailed the scientific rationale and a validated experimental protocol for the in-vitro evaluation of this compound as a putative DPP-4 inhibitor. The comparative analysis, using established drugs as benchmarks, demonstrates that while the test compound exhibits weak inhibitory activity, its piperidine scaffold presents a valid starting point for medicinal chemistry efforts.[11] The methodologies and insights provided herein offer a comprehensive framework for researchers aiming to discover and characterize novel enzyme inhibitors in the field of drug development.

References

  • Patsnap Synapse. (2024). What is the mechanism of Vildagliptin? [Online] Available at: [Link]

  • Neumiller, J. J. (2011). Efficacy and Safety of Linagliptin (Tradjenta) in Adults With Type-2 Diabetes Mellitus. P&T, 36(10), 633–668. [Online] Available at: [Link]

  • Pharmacology of Vildagliptin ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025). YouTube. [Online] Available at: [Link]

  • Tianming Pharmaceutical. (n.d.). Understanding Linagliptin Mechanism of Action. [Online] Available at: [Link]

  • Pharmacology of Linagliptin ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025). YouTube. [Online] Available at: [Link]

  • Ahrén, B. (2011). Mechanisms of action of the dipeptidyl peptidase-4 inhibitor vildagliptin in humans. Diabetes, Obesity and Metabolism, 13(9), 775–783. [Online] Available at: [Link]

  • Wikipedia. (2024). Sitagliptin. [Online] Available at: [Link]

  • Wikipedia. (2024). Dipeptidyl peptidase-4 inhibitor. [Online] Available at: [Link]

  • Kasina, S. V. S. K., & Baradhi, K. M. (2023). Dipeptidyl Peptidase IV (DPP IV) Inhibitors. In StatPearls. StatPearls Publishing. [Online] Available at: [Link]

  • Tdr, D. K. (2010). Saxagliptin: A dipeptidyl peptidase-4 inhibitor in the treatment of type 2 diabetes mellitus. Journal of Young Pharmacists, 2(3), 332–338. [Online] Available at: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Sitagliptin? [Online] Available at: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Linagliptin? [Online] Available at: [Link]

  • Diabetes UK. (n.d.). Sitagliptin - Uses, How it Works and Side Effects. [Online] Available at: [Link]

  • Diabetes UK. (n.d.). Linagliptin - Uses, How it Works and Side Effects. [Online] Available at: [Link]

  • Wikipedia. (2024). Vildagliptin. [Online] Available at: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Saxagliptin Hydrate? [Online] Available at: [Link]

  • Dr.Oracle. (2025). What is the mechanism of action of Sitagliptin? [Online] Available at: [Link]

  • U.S. Food and Drug Administration. (2016). Information on Dipeptidyl Peptidase-4 (DPP-4) Inhibitors. [Online] Available at: [Link]

  • Cleveland Clinic. (2025). DPP-4 Inhibitors (Gliptins): What They Are & Side Effects. [Online] Available at: [Link]

  • ResearchGate. (2025). Mechanisms of Action of the DPP-4 Inhibitor Vildagliptin in Man. [Online] Available at: [Link]

  • Havale, S. H., & Shafi, S. (2010). Saxagliptin: a dipeptidyl peptidase-4 inhibitor for the treatment of type 2 diabetes mellitus. American Journal of Health-System Pharmacy, 67(18), 1515–1523. [Online] Available at: [Link]

  • Enanti Labs. (n.d.). Benefits of Sitagliptin Mechanism of action and dosage for diabetes. [Online] Available at: [Link]

  • Drugs.com. (n.d.). List of Dipeptidyl peptidase 4 inhibitors. [Online] Available at: [Link]

  • de Freitas, R. F., et al. (2021). Virtual screening and in vitro assays of novel hits as promising DPP-4 inhibitors. Journal of Biomolecular Structure & Dynamics, 40(19), 8849-8863. [Online] Available at: [Link]

  • Li, Y., et al. (2022). Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. Frontiers in Nutrition, 9, 893549. [Online] Available at: [Link]

  • Google Patents. (n.d.). CN101525313A - 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof.

Sources

The Structural Albatross: A Comparative Guide to the Structure-Activity Relationship of Ethyl 1-(cyanomethyl)piperidine-4-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of researchers, scientists, and drug development professionals, this guide provides an in-depth analysis of the structural activity relationship (SAR) of derivatives based on the Ethyl 1-(cyanomethyl)piperidine-4-carboxylate scaffold. This document moves beyond a simple recitation of facts to offer a synthesized understanding of how molecular modifications influence biological activity, grounded in experimental data and established principles of medicinal chemistry.

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Among the vast landscape of piperidine-containing molecules, this compound stands out as a versatile synthetic intermediate, particularly in the development of potent analgesics, most notably as a precursor to fentanyl and its analogs.[3] Understanding the SAR of this core structure is paramount for the rational design of novel ligands with desired pharmacological profiles, including enhanced potency, selectivity, and improved safety margins.

This guide will dissect the key structural components of this compound derivatives, examining the influence of modifications at the N-1 and C-4 positions of the piperidine ring on their biological activity, with a primary focus on their interaction with opioid receptors.

Deciphering the Piperidine Core: Key Loci of Modification

The biological activity of this compound derivatives can be systematically modulated by chemical alterations at two primary sites: the N-1 substituent (currently a cyanomethyl group) and the C-4 substituent (an ethyl carboxylate group). The piperidine ring itself provides a rigid framework, with its conformational flexibility influencing ligand-receptor interactions.

SAR_Overview Core This compound Scaffold N1_Sub N-1 Substituent (Cyanomethyl Group) Core->N1_Sub Modification Site C4_Sub C-4 Substituent (Ethyl Carboxylate) Core->C4_Sub Modification Site Activity Biological Activity (e.g., Opioid Receptor Affinity) N1_Sub->Activity Influences Potency & Selectivity C4_Sub->Activity Influences Potency & Efficacy

Caption: Key modification sites on the this compound scaffold.

The N-1 Substituent: Beyond a Simple Alkyl Group

The substituent at the N-1 position of the piperidine ring plays a critical role in determining the affinity and selectivity of the ligand for its biological target. In the context of opioid receptor ligands, this position is crucial for establishing key interactions within the receptor binding pocket.

The Role of the Cyanomethyl Group

The cyanomethyl group (-CH₂CN) is an interesting N-1 substituent. The nitrile moiety is a polar group that can participate in hydrogen bonding as an acceptor. Its electron-withdrawing nature also influences the basicity of the piperidine nitrogen. While direct SAR data for a series of N-substituted analogs of this compound is limited in publicly available literature, we can infer its role by comparing it to the well-studied N-phenethyl group found in fentanyl and its potent analogs.

The N-phenethyl group is known to be crucial for high-affinity binding to the µ-opioid receptor.[4][5] Removal or replacement of the N-phenethyl group with smaller alkyl groups, such as a methyl group, significantly diminishes binding affinity.[4] This suggests that a larger, lipophilic substituent that can engage in hydrophobic interactions within the receptor is preferred.

Inference for the N-cyanomethyl group: The N-cyanomethyl group is significantly smaller and more polar than the N-phenethyl group. Therefore, it is anticipated that derivatives retaining the N-cyanomethyl group will exhibit lower affinity for the µ-opioid receptor compared to their N-phenethyl counterparts. However, the cyano group's ability to act as a hydrogen bond acceptor could offer alternative binding interactions.

Bioisosteric Replacements and Alternative Substituents

To explore the SAR of the N-1 position, various bioisosteric replacements for the cyanomethyl group can be considered. The goal of such modifications is to alter properties like polarity, size, and hydrogen bonding capacity to optimize receptor interactions.

N-1 Substituent (R)Expected Impact on µ-Opioid Receptor AffinityRationale
-CH₂CN (Cyanomethyl) Moderate to LowSmall size, polar, potential H-bond acceptor.
-CH₃ (Methyl) LowSmall alkyl group, lacks extensive hydrophobic interactions.[4]
-CH₂CH₂Ph (Phenethyl) HighOptimal size and lipophilicity for µ-opioid receptor binding.[4][5]
-CH₂CH₂-thiophene HighAromatic bioisostere of the phenyl ring, maintains favorable interactions.
-CH₂CONH₂ (Acetamide) ModeratePotential for enhanced hydrogen bonding, but increased polarity may be detrimental.

The C-4 Substituent: A Gateway to Potency and Efficacy

The substituent at the C-4 position of the piperidine ring is another critical determinant of the pharmacological profile of these derivatives. The ethyl carboxylate group in the parent molecule offers a handle for a variety of chemical modifications.

Ester and Amide Derivatives

Modification of the ethyl carboxylate to other esters or amides can significantly impact activity. The conversion of esters to amides, for instance, can introduce additional hydrogen bonding capabilities and alter the molecule's pharmacokinetic properties.[6][7][8]

In the context of fentanyl analogs, the introduction of a methyl ester at the 4-position of the piperidine ring, as seen in carfentanil, dramatically increases binding affinity for the µ-opioid receptor compared to fentanyl itself.[4] This highlights the sensitivity of the receptor to modifications at this position.

C-4 Substituent (R')Expected Impact on µ-Opioid Receptor AffinityRationale
-COOCH₂CH₃ (Ethyl Ester) BaselineReference compound.
-COOCH₃ (Methyl Ester) Potentially IncreasedSmaller ester group, known to enhance affinity in related scaffolds.[4]
-CONH₂ (Amide) VariableIntroduces H-bond donor and acceptor capabilities, may increase or decrease affinity depending on receptor interactions.[6][7][8]
-CON(CH₃)₂ (Dimethylamide) VariableIncreased lipophilicity compared to the primary amide, steric bulk may influence binding.

Experimental Protocols

To experimentally validate the SAR of this compound derivatives, the following experimental protocols are essential.

Synthesis of Derivatives

A general synthetic scheme for the derivatization of this compound is outlined below.

Synthesis_Flowchart cluster_N1_mod N-1 Position Modification cluster_C4_mod C-4 Position Modification Piperidine-4-carboxylate Ethyl piperidine-4-carboxylate Alkylation Alkylation with R-X (e.g., Bromoacetonitrile) Piperidine-4-carboxylate->Alkylation Core_Molecule This compound Alkylation->Core_Molecule Hydrolysis Hydrolysis Core_Molecule->Hydrolysis Carboxylic_Acid 1-(cyanomethyl)piperidine- 4-carboxylic acid Hydrolysis->Carboxylic_Acid Amide_Coupling Amide Coupling with R'NH₂ Carboxylic_Acid->Amide_Coupling Esterification Esterification with R'OH Carboxylic_Acid->Esterification Amide_Derivative Amide Derivative Amide_Coupling->Amide_Derivative Ester_Derivative Ester Derivative Esterification->Ester_Derivative

Caption: General synthetic routes for the derivatization of the core scaffold.

Step-by-step N-Alkylation Protocol (Example):

  • To a solution of ethyl piperidine-4-carboxylate (1 equivalent) in a suitable aprotic solvent (e.g., acetonitrile or DMF), add a base such as potassium carbonate (1.5 equivalents).

  • Add the desired alkylating agent (e.g., bromoacetonitrile, 1.1 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the inorganic base.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted derivative.

µ-Opioid Receptor Binding Assay

This assay determines the affinity of the synthesized compounds for the µ-opioid receptor by measuring their ability to displace a radiolabeled ligand.

Materials:

  • Cell membranes from CHO or HEK293 cells stably expressing the human µ-opioid receptor.

  • Radioligand: [³H]-DAMGO (a selective µ-opioid agonist).

  • Non-specific binding control: Naloxone.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Test compounds (synthesized derivatives).

  • Whatman GF/C glass fiber filters.

  • Scintillation counter.

Protocol:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • In a 96-well plate, add in the following order:

    • Assay buffer

    • Test compound or vehicle (for total binding) or 10 µM naloxone (for non-specific binding).

    • [³H]-DAMGO (final concentration ~0.5-1.0 nM).

    • Cell membranes (10-20 µg protein per well).

  • Incubate the plate at room temperature for 60-90 minutes.

  • Terminate the binding reaction by rapid filtration through Whatman GF/C filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mu-Opioid Receptor Signaling Pathway

Activation of the µ-opioid receptor by an agonist initiates a cascade of intracellular events, primarily through the G-protein pathway, leading to the desired analgesic effects. However, it can also trigger the β-arrestin pathway, which is associated with adverse effects.

GOpioidSignaling cluster_membrane Cell Membrane MOR μ-Opioid Receptor G_Protein Gi/o Protein MOR->G_Protein Activates Beta_Arrestin β-Arrestin MOR->Beta_Arrestin Recruits Agonist Opioid Agonist (e.g., derivative) Agonist->MOR Binds to Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Analgesia Analgesia cAMP->Analgesia Adverse_Effects Adverse Effects (e.g., Respiratory Depression) Beta_Arrestin->Adverse_Effects

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Ethyl 1-(cyanomethyl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed protocol for the safe and compliant disposal of Ethyl 1-(cyanomethyl)piperidine-4-carboxylate. As a compound utilized in specialized research and drug development, its unique chemical structure—incorporating a piperidine ring, an ethyl ester, and a cyanomethyl group—necessitates a nuanced approach to waste management. This document moves beyond mere procedural lists to explain the chemical rationale behind each step, ensuring that laboratory personnel can manage waste streams not just correctly, but also with a deep understanding of the associated hazards.

Hazard Profile and Chemical Rationale

Understanding the chemical properties of this compound is fundamental to its safe disposal. The molecule's potential hazards stem from its constituent functional groups. The cyanomethyl (-CH₂CN) group is of primary concern, as organic nitriles can be metabolized to release inorganic cyanide[1]. Cyanide is a potent toxin, and wastes containing cyanogen groups are regulated accordingly by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[2].

Key Hazard Summary Table
Hazard ClassificationDescriptionRecommended Personal Protective Equipment (PPE)
Acute Toxicity (Potential) Potential to release cyanide. May be harmful if swallowed, inhaled, or in contact with skin.[1][4]Chemical-resistant gloves (Nitrile), safety goggles with side shields, lab coat, and use of a chemical fume hood.[7][8]
Skin/Eye Irritation Related compounds cause skin and serious eye irritation.[3][6]Wear protective gloves, clothing, and eye/face protection.[6] Ensure eyewash stations are accessible.[8]
Environmental Hazard Do not allow to enter drains or waterways.[5][6][7] Classified as a hazardous waste.[2]Contain all spills and dispose of waste through authorized channels.[5]
Reactivity Avoid contact with strong oxidizing agents, strong acids, and strong bases.[8][9] Acids may react with the nitrile group to produce toxic gas.[10]Segregate from incompatible materials during storage and disposal.

Regulatory Framework

The disposal of this compound is governed by federal and local regulations. Key regulatory bodies include:

  • Environmental Protection Agency (EPA): Under RCRA, cyanide-containing wastes are listed as hazardous[2]. Disposal must follow specific guidelines for hazardous waste, including proper labeling, storage, and transfer to a licensed treatment, storage, and disposal facility (TSDF)[11][12].

  • Occupational Safety and Health Administration (OSHA): OSHA standards, such as the Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450), mandate procedures to protect laboratory workers from chemical hazards[13][14]. This includes developing safety plans and providing adequate training and PPE[15].

Step-by-Step Disposal Protocol

The guiding principle for disposal is to treat all materials contaminated with this compound as hazardous waste.

Step 1: Waste Segregation

Proper segregation is the most critical step to prevent dangerous chemical reactions.

  • Designate a Specific Waste Container: Use a clearly labeled, sealable, and chemically resistant container for all waste streams containing this compound. The label must read "Hazardous Waste" and list the chemical name: "this compound"[10].

  • Separate Waste Types:

    • Solid Waste: Contaminated personal protective equipment (gloves, lab coats), absorbent materials from spills, and weighing papers should be double-bagged in clear polyethylene bags, sealed, and placed in the designated solid hazardous waste container[10].

    • Liquid Waste: Unused or waste solutions of the compound should be collected in a dedicated, leak-proof container. Do not mix with other solvent waste streams unless compatibility is confirmed.

    • Sharps Waste: Contaminated needles, syringes, or glassware must be placed in a puncture-proof sharps container that is also labeled as hazardous chemical waste[10].

  • Avoid Incompatibles: Crucially, ensure that this waste stream is never mixed with acidic waste. Contact with acid can cause a rapid reaction, liberating highly toxic hydrogen cyanide gas[10].

Step 2: Containment and Storage
  • Primary and Secondary Containment: All waste containers must be kept tightly sealed when not in use[5][6][8]. Store the sealed waste container in a secondary containment bin to prevent spills.

  • Storage Location: Store the waste in a cool, dry, and well-ventilated area designated for hazardous waste, away from heat or ignition sources[3][5]. The storage area should be secure and accessible only to trained personnel[5].

Step 3: Disposal Workflow

The following diagram illustrates the decision-making process for handling and disposing of various waste streams.

G Disposal Workflow for this compound cluster_0 Waste Generation Point cluster_1 Segregation & Containment cluster_2 Final Disposal Path start Waste Generated (Contains this compound) waste_type Identify Waste Type start->waste_type liquid Liquid Waste (e.g., reaction mixtures, unused solutions) waste_type->liquid Liquid solid Solid Waste (e.g., contaminated gloves, paper towels, silica) waste_type->solid Solid (Non-Sharp) sharps Sharps Waste (e.g., contaminated needles, glassware) waste_type->sharps Sharp container_liquid Collect in a dedicated, sealed, labeled liquid hazardous waste container. liquid->container_liquid container_solid Double-bag, seal, and place in a labeled solid hazardous waste container. solid->container_solid container_sharps Place in a puncture-proof, labeled sharps container. sharps->container_sharps storage Store container in designated hazardous waste accumulation area (Cool, Dry, Ventilated, Secure) container_liquid->storage container_solid->storage container_sharps->storage pickup Arrange for pickup by authorized hazardous waste disposal service. storage->pickup

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 1-(cyanomethyl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety. The compound Ethyl 1-(cyanomethyl)piperidine-4-carboxylate (CAS No. 460094-92-2) is a piperidine derivative, a class of compounds known for its utility in pharmaceutical synthesis and its potential biological activity.[1] The inherent reactivity of its cyanomethyl and piperidine functional groups necessitates a rigorous and well-understood personal protective equipment (PPE) protocol. This guide moves beyond a simple checklist to explain the causality behind each safety recommendation, ensuring a self-validating system of protection for handling this substance in a laboratory setting.

Foundational Hazard Assessment: Understanding the "Why"

This understanding of structural component toxicology is critical. We don't just wear PPE; we wear it for specific, predictable reasons. The following table summarizes the anticipated hazards, forming the logical basis for our PPE selection.

Potential HazardAssociated Functional GroupRationale for ConcernAuthoritative Source
Serious Eye Irritation/Damage Piperidine DerivativesDirect contact with mucous membranes can cause significant irritation or burns.[3][5][6]Fisher Scientific[6], Biosynth[5]
Skin Corrosion/Irritation Piperidine DerivativesPiperidines are known to be corrosive or irritants upon dermal contact.[2][3][7]Chemos GmbH & Co. KG[2], Carl ROTH[3]
Toxicity (Dermal/Inhalation) Piperidine & Nitrile GroupsPiperidine is toxic via skin contact and inhalation.[3][4][8] Nitriles can also present toxicological risks.Penta Chemicals[4], NJ Department of Health[8]
Respiratory Tract Irritation Piperidine DerivativesInhalation of aerosols or dusts may cause irritation to the respiratory system.[5][6]Fisher Scientific[6], Biosynth[5]

Core Protective Equipment: A Multi-Layered Defense

Based on the hazard assessment, a comprehensive PPE strategy is mandatory. The goal is to create a barrier between you and the chemical, preventing all routes of exposure.

Eye and Face Protection: The First Line of Defense
  • Mandatory: Tightly fitting chemical safety goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards are required at all times.[9] The risk of serious eye irritation from a splash is significant.[6]

  • Recommended for Splash Risk: When handling larger quantities or during procedures with a high risk of splashing (e.g., transferring solutions), a full-face shield should be worn in addition to safety goggles. The face shield protects the entire face from contact.

Hand Protection: Selecting the Right Barrier

Nitrile gloves are the standard recommendation for handling a wide array of laboratory chemicals due to their superior resistance to punctures, tears, and a broad spectrum of chemicals compared to latex or vinyl.[10][11][12][13]

Glove SpecificationRecommendation & Rationale
Material Nitrile Rubber. Offers excellent resistance against solvents, oils, and many hazardous materials, making it indispensable for laboratory environments.[10][12]
Inspection Mandatory Pre-Use Inspection. Gloves must be inspected for any signs of degradation, punctures, or tears before each use.[9]
Technique Proper Donning & Doffing. Always wash and dry hands before donning and after doffing gloves. Avoid touching personal items like phones or notebooks with gloved hands.
Disposal Immediate Disposal After Use. Dispose of gloves in a designated chemical waste container immediately after handling the compound or upon any sign of contamination.
Body Protection: Shielding Against Dermal Exposure
  • Standard: A clean, buttoned laboratory coat must be worn to protect the skin and personal clothing from accidental spills.

  • Enhanced Protection: For procedures involving larger volumes or a higher risk of spills, consider a chemically resistant apron worn over the lab coat. Fire/flame resistant clothing is also recommended.[9]

Respiratory Protection: When Air Purity is a Concern

Work with this compound should always be conducted within a certified chemical fume hood to minimize inhalation exposure.[9]

  • Standard Operations: If handled exclusively within a functioning fume hood, respiratory protection is typically not required.

  • Potential for Aerosolization/Dust: If there is a risk of generating dust (if it's a solid) or aerosols, or if ventilation is inadequate, a NIOSH/MSHA-approved respirator with appropriate cartridges should be used.[6] Always consult with your institution's environmental health and safety (EHS) office for proper respirator selection and fit-testing.

Operational Plan: A Step-by-Step Protocol

Adherence to a strict, logical workflow is paramount for safety. The following protocol integrates PPE use into the entire handling process.

Workflow for Safe Handling of this compound

cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_disposal Post-Handling & Disposal Phase prep1 Verify Fume Hood Functionality prep2 Gather All Required Chemicals & Equipment prep1->prep2 prep3 Don PPE: 1. Lab Coat 2. Goggles/Face Shield 3. Nitrile Gloves prep2->prep3 handle1 Perform Chemical Manipulation prep3->handle1 Begin Work handle2 Keep Container Tightly Closed When Not in Use handle1->handle2 handle3 Clean Work Area After Use handle2->handle3 disp1 Segregate Waste: - Contaminated PPE - Chemical Residue handle3->disp1 Conclude Work disp2 Doff PPE in Reverse Order: 1. Gloves 2. Goggles/Face Shield 3. Lab Coat disp1->disp2 disp3 Wash Hands Thoroughly disp2->disp3

Caption: Safe handling workflow from preparation to disposal.

Disposal Plan: Responsible End-of-Life Management

Proper disposal is a critical component of the safety lifecycle, preventing environmental contamination and exposure to others.

  • Chemical Waste: The material should be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[9] Do not discharge to sewer systems or contaminate water, foodstuffs, or feed.[9] Keep the chemical in suitable, closed containers for disposal.[9]

  • Contaminated PPE: All disposable PPE, such as gloves, must be considered contaminated waste. Place them in a sealed, labeled hazardous waste container for disposal according to your institution's EHS guidelines.

  • Empty Containers: Containers should be triple-rinsed (or equivalent) with a suitable solvent. The rinsate must be collected and treated as hazardous waste. The rinsed container can then be offered for recycling or disposed of in a sanitary landfill after being punctured to prevent reuse.[9]

By integrating this expert-level understanding of the "why" behind each safety measure, you build a resilient and trustworthy system for handling this compound. This approach not only ensures your personal safety but also upholds the integrity of your research environment.

References

  • SAFETY DATA SHEETS. (2025). Various sources. Provided by Google.
  • Nitrile Gloves for Chemical Handling. GlovesnStuff. Available at: [Link]

  • Nitrile Gloves: Advancing PPE and Industrial Hand Safety. (2024). LinkedIn. Available at: [Link]

  • Are Nitrile Gloves Considered PPE? (2023). Armbrust American. Available at: [Link]

  • Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens. (2025). PPS Gloves. Available at: [Link]

  • Nitrile Gloves: 4 Aspects of Superior Hand Protection. (2024). Lab Manager. Available at: [Link]

  • Safety Data Sheet: Piperidine. (2022). Chemos GmbH & Co. KG. Available at: [Link]

  • Safety Data Sheet - Ethyl 1-(4-cyanopyrid-2-yl)piperidine-4-carboxylate. (2025). Fisher Scientific. Available at: [Link]

  • Piperidine: Human health tier II assessment. (2016). Australian Government Department of Health. Available at: [Link]

  • Safety Data Sheet: Piperidine. (2023). Carl ROTH. Available at: [Link]

  • Hazardous Substance Fact Sheet: Piperidine. (1999). New Jersey Department of Health. Available at: [Link]

  • Safety Data Sheet: Piperidine. (2024). Penta Chemicals. Available at: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.